molecular formula C5H7ClN2O2S B1275108 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 89501-93-9

1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1275108
CAS No.: 89501-93-9
M. Wt: 194.64 g/mol
InChI Key: AFFSTQSBJFQGPY-UHFFFAOYSA-N
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Description

1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C5H7ClN2O2S and its molecular weight is 194.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1,3-dimethylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7ClN2O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFSTQSBJFQGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405049
Record name 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
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Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89501-93-9
Record name 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
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Record name 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
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Foundational & Exploratory

The Advent of a Versatile Scaffold: A Technical History of Pyrazole Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 29, 2025 – A comprehensive technical guide has been compiled, detailing the discovery, history, and evolving synthetic methodologies of pyrazole sulfonyl chlorides. This whitepaper serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a historical perspective and practical knowledge on this pivotal class of chemical compounds.

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a cornerstone of medicinal and agricultural chemistry for over a century. Its journey began in 1883 when German chemist Ludwig Knorr first synthesized a pyrazole derivative.[1][2] This foundational discovery was soon followed by Hans von Pechmann's synthesis of the parent pyrazole in 1898, laying the groundwork for the exploration of this versatile scaffold.[1]

While the early history of the pyrazole ring is well-documented, the precise moment of the first synthesis of a pyrazole sulfonyl chloride is less clearly defined in readily available literature. However, the functionalization of pyrazoles, including sulfonation, was a subject of investigation in the early 20th century, with publications in German journals such as Berichte der deutschen chemischen Gesellschaft and Journal für Praktische Chemie being likely sources of these initial discoveries. The general reactivity of pyrazoles towards electrophilic substitution at the 4-position suggests that early chemists would have explored reactions like sulfonation with fuming sulfuric acid to produce pyrazole sulfonic acids, which are the precursors to pyrazole sulfonyl chlorides.

From Discovery to Application: A Legacy of Bioactivity

The true significance of pyrazole sulfonyl chlorides lies in their role as versatile intermediates for the synthesis of a vast array of bioactive molecules, most notably pyrazole sulfonamides. These compounds have demonstrated a wide spectrum of pharmacological activities, leading to the development of blockbuster drugs and essential agricultural chemicals.

One of the most prominent examples of a pyrazole sulfonamide is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[3][4][5] Its discovery in the 1990s marked a new era in the management of pain and inflammation by offering a more targeted therapeutic approach with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4]

In the realm of agriculture, pyrazole sulfonamides have been developed as potent herbicides . These compounds often act by inhibiting the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This targeted mechanism of action provides effective weed control with selectivity.

Foundational Synthetic Methodologies

The synthesis of pyrazole sulfonyl chlorides has evolved significantly from the presumed early methods of direct sulfonation followed by chlorination. Modern organic chemistry has introduced a variety of more efficient and selective protocols.

Early Methods: Sulfonation and Chlorination

The classical approach to synthesizing aryl sulfonyl chlorides involves a two-step process:

  • Sulfonation: The aromatic ring is first sulfonated using a strong sulfonating agent, such as fuming sulfuric acid (oleum), to introduce a sulfonic acid group (-SO₃H).

  • Chlorination: The resulting sulfonic acid is then converted to the sulfonyl chloride (-SO₂Cl) using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

While effective, these methods often require harsh reaction conditions and can lead to side products.

Modern Synthetic Approaches

Contemporary methods offer milder conditions, greater functional group tolerance, and improved yields. These include:

  • Direct Chlorosulfonation: Using reagents like chlorosulfonic acid (ClSO₃H) to directly introduce the sulfonyl chloride group onto the pyrazole ring.

  • Oxidative Chlorination of Thiols: The oxidation of corresponding pyrazole thiols in the presence of a chlorine source provides a direct route to the sulfonyl chloride.

  • Sandmeyer-type Reactions: Diazotization of an aminopyrazole followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

Quantitative Data Summary

The following tables summarize key quantitative data for representative pyrazole sulfonyl chloride syntheses and the biological activity of a prominent derivative.

Synthesis of Pyrazole-4-sulfonyl Chloride Derivatives
Starting Material Reagents Conditions Product Yield (%)
3,5-dimethyl-1H-pyrazole1. Chlorosulfonic acid, Chloroform, 0°C to 60°C2. Thionyl chloride, 60°C12 h3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride90
1,3,5-trimethyl-1H-pyrazole1. Chlorosulfonic acid, Chloroform, 0°C to 60°C2. Thionyl chloride, 60°C12 h1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride90

Data from a 2023 study on the synthesis of pyrazole-4-sulfonamide derivatives.[6]

Biological Activity of Celecoxib
Target Cyclooxygenase-2 (COX-2)
IC₅₀ for COX-2 ~0.04 µM
IC₅₀ for COX-1 ~15 µM
Selectivity Ratio (COX-1/COX-2) ~375

Note: IC₅₀ values can vary depending on the assay conditions.

Experimental Protocols

General Procedure for the Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride[6]

Materials:

  • 3,5-dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

  • Dichloromethane

  • Ice

  • Sodium sulfate

Procedure:

  • A solution of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in chloroform (75 mL) is prepared.

  • This solution is added slowly to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform (175 mL) under a nitrogen atmosphere at 0°C.

  • The reaction temperature is raised to 60°C and stirring is continued for 10 hours.

  • Thionyl chloride (40.8 g, 343.2 mmol) is added to the reaction mixture at 60°C over 20 minutes.

  • The reaction is stirred for an additional 2 hours at 60°C.

  • After completion, the reaction mixture is cooled to 0-10°C and added to a mixture of dichloromethane and ice-cold water.

  • The organic layer is separated, dried over sodium sulfate, and the solvent is evaporated under vacuum to yield 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Synthesis of a Pyrazole Sulfonamide Derivative[6]

Materials:

  • Pyrazole-4-sulfonyl chloride

  • 2-Phenylethylamine

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 2-phenylethylamine (65.5 mg, 2.7 mmol) in dichloromethane (5 vol), diisopropylethylamine (99.6 mg, 3.85 mmol) is added at 25–30°C.

  • A solution of pyrazole-4-sulfonyl chloride (100 mg, 2.57 mmol) in dichloromethane (5 vol) is added to the above mixture at 25–30°C.

  • The reaction mixture is stirred for 16 hours at 25–30°C.

  • After completion, cold water (10 vol) is added, and the mixture is stirred for 10 minutes.

  • The organic layer is separated, dried over sodium sulfate, and concentrated under vacuum to obtain the crude pyrazole sulfonamide, which can be further purified by column chromatography.

Visualizing the Impact: Signaling Pathways

The biological effects of pyrazole sulfonamides are mediated through their interaction with specific cellular signaling pathways.

Celecoxib_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2

Mechanism of Action of Celecoxib

This diagram illustrates how Celecoxib selectively inhibits the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3][4][7]

Herbicidal_Action Substrates Pyruvate / α-Ketobutyrate ALS Acetolactate Synthase (ALS) Substrates->ALS Amino_Acids Branched-Chain Amino Acids (Val, Leu, Ile) ALS->Amino_Acids Plant_Growth Plant Growth Amino_Acids->Plant_Growth Pyrazole_Sulfonamide Herbicidal Pyrazole Sulfonamide Pyrazole_Sulfonamide->ALS

Mode of Action of Herbicidal Pyrazole Sulfonamides

This diagram shows the inhibition of acetolactate synthase (ALS) by herbicidal pyrazole sulfonamides, which disrupts the synthesis of essential amino acids and ultimately leads to plant death.

Conclusion

From their initial discovery to their modern-day applications, pyrazole sulfonyl chlorides have proven to be a remarkably versatile and valuable class of compounds. Their history is intertwined with the development of modern medicine and agriculture. This technical guide provides a foundational understanding of their discovery, synthesis, and biological importance, serving as a valuable resource for continued innovation in the fields of chemistry and drug development. The ongoing exploration of pyrazole-based scaffolds promises to yield new therapeutic agents and agrochemicals with enhanced efficacy and safety profiles.

References

synthesis of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride from 3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of various pharmacologically active compounds. The synthesis commences with the readily available starting material, 3,5-dimethyl-1H-pyrazole, and proceeds through a two-step sequence involving N-methylation followed by chlorosulfonation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy

The synthesis of this compound from 3,5-dimethyl-1H-pyrazole is achieved through a two-step process. The first step involves the N-methylation of the pyrazole ring to yield 1,3,5-trimethyl-1H-pyrazole. The second step is the chlorosulfonation of the methylated intermediate at the C4 position of the pyrazole ring. While the direct chlorosulfonation of 1,3-dimethyl-1H-pyrazole is conceivable, the provided literature protocol details the synthesis of the closely related 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, which serves as a robust and well-documented methodology. The chemical principles and reaction conditions are directly applicable to the synthesis of the target molecule.

Below is a graphical representation of the synthetic workflow:

Synthesis_Pathway cluster_0 Step 1: N-Methylation cluster_1 Step 2: Chlorosulfonation 3,5-dimethyl-1H-pyrazole 3,5-dimethyl-1H-pyrazole 1,3,5-trimethyl-1H-pyrazole 1,3,5-trimethyl-1H-pyrazole 3,5-dimethyl-1H-pyrazole->1,3,5-trimethyl-1H-pyrazole CH3I, K-OtBu THF, 0°C to 25-30°C 1,3-dimethyl-1H-pyrazole-4-sulfonyl_chloride 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride 1,3,5-trimethyl-1H-pyrazole->1,3-dimethyl-1H-pyrazole-4-sulfonyl_chloride ClSO3H, SOCl2 CHCl3, 0°C to 60°C

Figure 1: Synthetic pathway for 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.

Experimental Protocols

The following protocols are adapted from a peer-reviewed journal article and provide a detailed methodology for the synthesis of the intermediate and the final product analog.[1]

Synthesis of 1,3,5-Trimethyl-1H-pyrazole

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Potassium tert-butoxide (K-OtBu)

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve 3,5-dimethyl-1H-pyrazole (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • To the cooled solution, add potassium tert-butoxide (1.8 equivalents) portion-wise, ensuring the temperature remains at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to 25-30°C and stir for 40 minutes.

  • In a separate flask, prepare a solution of methyl iodide (1.3 equivalents) in anhydrous THF.

  • Add the methyl iodide solution dropwise to the reaction mixture over a period of 30 minutes at 25-30°C.

  • Stir the reaction mixture at 25-30°C for 16 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude 1,3,5-trimethyl-1H-pyrazole can be purified by column chromatography.

Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride

Materials:

  • 1,3,5-Trimethyl-1H-pyrazole

  • Chlorosulfonic acid (ClSO₃H)

  • Thionyl chloride (SOCl₂)

  • Chloroform (CHCl₃), anhydrous

Procedure:

  • In a clean, dry reaction vessel under a nitrogen atmosphere, prepare a solution of chlorosulfonic acid (5.5 equivalents) in anhydrous chloroform.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 equivalent) in anhydrous chloroform.

  • Slowly add the pyrazole solution to the stirred solution of chlorosulfonic acid at 0°C.

  • After the addition is complete, add thionyl chloride (1.32 equivalents) to the reaction mixture.

  • Raise the temperature of the reaction mixture to 60°C and continue stirring for 10-12 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Separate the organic layer, and extract the aqueous layer with chloroform.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride can be purified by column chromatography.

Quantitative Data

The following tables summarize the quantitative data for the synthesis.

Table 1: Reaction Conditions and Yields for the Synthesis of 1,3,5-Trimethyl-1H-pyrazole

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
3,5-Dimethyl-1H-pyrazoleK-OtBu, CH₃ITHF0 to 25-301678

Table 2: Reaction Conditions and Yields for the Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1,3,5-Trimethyl-1H-pyrazoleClSO₃H, SOCl₂Chloroform0 to 601290

Characterization Data

Spectroscopic data is crucial for the confirmation of the synthesized compounds.

Table 3: ¹H NMR Data

CompoundSolventChemical Shifts (δ, ppm)
3,5-Dimethyl-1H-pyrazoleCDCl₃5.78 (s, 1H), 5.29 (s, 1H), 2.4 (s, 6H)
1,3,5-Trimethyl-1H-pyrazoleCDCl₃5.78 (s, 1H), 3.69 (s, 3H), 2.21 (t, J = 2.4 Hz, 6H)
3,5-Dimethyl-1H-pyrazole-4-sulfonyl ChlorideCDCl₃15.16 (s, 1H), 2.41 (s, 3H), 2.4 (s, 3H)
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl ChlorideCDCl₃3.79 (s, 3H), 2.55 (s, 3H), 2.47 (s, 3H)

Data obtained from a 300 MHz or 500 MHz NMR spectrometer.[1]

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery. The described two-step synthesis from 3,5-dimethyl-1H-pyrazole is efficient and high-yielding. The provided experimental details, quantitative data, and characterization information will be a valuable resource for researchers and scientists in the field. It is important to note that all chemical syntheses should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

References

Synthesis of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the necessary reagents, experimental protocols, and purification methods, supported by quantitative data and a logical workflow diagram.

Overview and Core Reagents

The synthesis of this compound is primarily achieved through the chlorosulfonation of 1,3-dimethyl-1H-pyrazole. The core reagents involved in this transformation are the pyrazole substrate and a chlorosulfonating agent, typically chlorosulfonic acid, sometimes in the presence of a catalyst or co-reagent like thionyl chloride.

Table 1: Core Reagents and Their Properties

ReagentChemical FormulaMolecular Weight ( g/mol )RoleKey Considerations
1,3-dimethyl-1H-pyrazoleC₅H₈N₂96.13Starting Material-
Chlorosulfonic acidHSO₃Cl116.52Chlorosulfonating AgentHighly corrosive and moisture-sensitive.[1]
Thionyl chlorideSOCl₂118.97Co-reagent/CatalystToxic and corrosive.[1]
ChloroformCHCl₃119.38SolventVolatile and toxic.[1]

Experimental Protocol: Synthesis of Pyrazole-4-sulfonyl Chlorides

General Procedure:

  • Reaction Setup: In a fume hood, a solution of the starting pyrazole (e.g., 1,3-dimethyl-1H-pyrazole) in a suitable solvent such as chloroform is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.[1]

  • Chlorosulfonation: Chlorosulfonic acid is added dropwise to the cooled pyrazole solution under a nitrogen atmosphere. The reaction is typically exothermic and the temperature should be carefully controlled.[1]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Workup: Upon completion, the reaction mixture is cautiously poured onto crushed ice or into ice-cold water. The aqueous layer is then extracted with an organic solvent like dichloromethane. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.[1]

Table 2: Representative Reaction Conditions for the Synthesis of Pyrazole-4-sulfonyl Chlorides [1]

ParameterValue
Starting Pyrazole1.0 equivalent
Chlorosulfonic Acid5.5 equivalents
Thionyl Chloride1.32 equivalents
SolventChloroform (10 vol)
Initial Temperature0 °C
Reaction Temperature60 °C
Reaction Time12 hours
Reported Yield (for analogous compounds)up to 90%

Purification of the Product

Purification of the crude this compound is crucial to remove any unreacted starting materials and byproducts. Common purification techniques for sulfonyl chlorides include recrystallization and column chromatography.

  • Recrystallization: The crude solid can be dissolved in a minimal amount of a hot solvent in which it has high solubility and then allowed to cool slowly. The pure crystals will precipitate out, leaving impurities in the solution. Suitable solvent systems often involve a combination of a "good" solvent (e.g., ethyl acetate) and a "poor" solvent (e.g., hexanes).

  • Column Chromatography: Flash column chromatography using silica gel is an effective method for purifying sulfonyl chlorides. A typical eluent system would be a gradient of ethyl acetate in hexanes.[2]

Logical Workflow for Synthesis and Application

The synthesis of this compound is a key step in the creation of more complex molecules with potential biological activity. The following diagram illustrates the general workflow from the starting materials to a potential application in drug discovery.

G cluster_synthesis Synthesis cluster_application Application in Drug Discovery start 1,3-Dimethyl-1H-pyrazole reaction Chlorosulfonation Reaction start->reaction reagents Chlorosulfonic Acid (Thionyl Chloride) reagents->reaction product This compound reaction->product screening Reaction with Amines/Alcohols to create Sulfonamide/Sulfonate Library product->screening bioassay Biological Screening (e.g., Kinase Inhibition Assays) screening->bioassay lead_opt Lead Optimization bioassay->lead_opt

Caption: Synthetic workflow for this compound and its application.

Role in Drug Development

Pyrazole-containing compounds are prevalent in medicinal chemistry. For instance, the pyrazole scaffold is a key component of several kinase inhibitors. While the specific biological targets of this compound are not extensively documented in the public domain, its structural similarity to known bioactive molecules suggests its potential as a building block for the synthesis of novel therapeutic agents, particularly in the area of oncology and inflammatory diseases. The sulfonyl chloride moiety allows for the straightforward synthesis of a library of sulfonamide or sulfonate derivatives, which can then be screened for biological activity against various targets.

References

Technical Guide: The Chlorosulfonation of Dimethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the chlorosulfonation of dimethylpyrazole, a critical reaction for the synthesis of versatile chemical intermediates. Dimethylpyrazole sulfonyl chlorides are pivotal building blocks in the development of pharmaceuticals, agrochemicals, and other specialized chemical products. This guide details the underlying electrophilic substitution mechanism, provides established experimental protocols for the synthesis of the 3,5-dimethylpyrazole precursor and its subsequent chlorosulfonation, and presents key quantitative data in a structured format. Visual diagrams generated using Graphviz are included to illustrate the reaction mechanism and experimental workflow, ensuring clarity and accessibility for technical audiences.

Synthesis of 3,5-Dimethylpyrazole

The most common and efficient laboratory-scale synthesis of 3,5-dimethylpyrazole involves the condensation reaction between acetylacetone (2,4-pentanedione) and hydrazine.[1][2] This reaction is typically exothermic and yields the product in high purity.[3][4]

Reaction Scheme

The overall reaction is as follows:

CH₃C(O)CH₂C(O)CH₃ + N₂H₄ → (CH₃C)₂CHN₂H + 2H₂O[1]

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

This protocol is adapted from established literature procedures.[2][4][5]

  • Preparation: Dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide solution in a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and a dropping funnel.[4] Cool the flask in an ice bath until the internal temperature reaches 15°C.

  • Addition of Acetylacetone: While maintaining the temperature at approximately 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with continuous stirring. The addition should take about 30 minutes.[4]

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.[4]

  • Work-up: Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts. Transfer the mixture to a separatory funnel and perform an extraction with 125 mL of diethyl ether.[4]

  • Extraction: Separate the layers and extract the aqueous layer four more times with 40 mL portions of ether.[4]

  • Purification: Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.[4]

  • Isolation: Remove the ether via distillation. The remaining residue will be slightly yellow, crystalline 3,5-dimethylpyrazole.[4] The product can be further purified by recrystallization from petroleum ether.[4]

Data Presentation: Synthesis of 3,5-Dimethylpyrazole
ParameterValueReference(s)
Reactants Acetylacetone, Hydrazine Hydrate/Sulfate[1][4][6]
Solvent Water, Ethanol[2][4][6]
Catalyst Glacial Acetic Acid (optional)[6]
Reaction Temp. 15°C to 50°C[4][6]
Reaction Time ~1.5 hours (excluding work-up)[4]
Typical Yield 77–90%[4][6]
Melting Point 107–108°C[4]

Experimental Workflow Diagram

G Figure 1: Experimental Workflow for 3,5-Dimethylpyrazole Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product A Dissolve Hydrazine Sulfate in 10% NaOH B Cool to 15°C in Ice Bath A->B C Add Acetylacetone Dropwise at 15°C B->C D Stir for 1 hour at 15°C C->D E Dilute with Water D->E F Extract with Diethyl Ether E->F G Wash & Dry Ether Extracts F->G H Distill Ether G->H I Crystalline 3,5-Dimethylpyrazole H->I

Figure 1: Workflow for 3,5-Dimethylpyrazole Synthesis.

Chlorosulfonation of 3,5-Dimethylpyrazole

The chlorosulfonation of dimethylpyrazole is a classic example of electrophilic aromatic substitution. The electron-rich pyrazole ring is readily attacked by a potent sulfonating agent, with the substitution occurring regioselectively at the C4 position, which is activated by the two methyl groups at C3 and C5.[7][8]

Core Mechanism

The reaction proceeds through a multi-step mechanism involving the generation of a strong electrophile, its attack on the pyrazole ring, and subsequent stabilization.

  • Generation of the Electrophile: Chlorosulfonic acid (ClSO₃H) is a powerful sulfonating agent.[9] In the reaction medium, it can generate the highly electrophilic sulfur trioxide (SO₃) or a related species which acts as the primary electrophile.[10]

  • Electrophilic Attack: The π-electrons of the pyrazole ring attack the electrophilic sulfur atom of SO₃. This attack preferentially occurs at the C4 position due to the activating effect of the C3 and C5 methyl groups. This step leads to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Product Formation: A base (such as the chlorosulfonate anion, ClSO₃⁻) removes the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and forming 3,5-dimethylpyrazole-4-sulfonic acid.

  • Conversion to Sulfonyl Chloride: In the presence of excess chlorosulfonic acid or an added reagent like thionyl chloride (SOCl₂), the newly formed sulfonic acid is converted to the final product, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[3]

Mechanism Diagram

G Figure 2: Mechanism of Chlorosulfonation of Dimethylpyrazole cluster_reactants Reactants cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Conversion cluster_product Final Product DMP 3,5-Dimethylpyrazole Attack Pyrazole attacks SO₃ DMP->Attack CSA Chlorosulfonic Acid (ClSO₃H) E_gen 2 ClSO₃H ⇌ SO₃ + H₂SO₄ + HCl SO3 SO₃ (Electrophile) E_gen->SO3 Generates SO3->Attack Sigma Formation of Sigma Complex Attack->Sigma Deprot Deprotonation restores aromaticity Sigma->Deprot SulfonicAcid Forms Sulfonic Acid Intermediate Deprot->SulfonicAcid Conversion Conversion to Sulfonyl Chloride SulfonicAcid->Conversion Product 3,5-Dimethyl-1H-pyrazole -4-sulfonyl Chloride Conversion->Product

Figure 2: Mechanism of Chlorosulfonation of Dimethylpyrazole.
Experimental Protocols

Protocol A: Chlorosulfonation of 3,5-Dimethyl-1H-pyrazole [3]

  • Reaction Setup: In a reaction vessel, suspend 3,5-dimethyl-1H-pyrazole in chloroform (CHCl₃).

  • Reagent Addition: Add chlorosulfonic acid and thionyl chloride (SOCl₂) to the suspension.

  • Heating: Heat the reaction mixture to 60°C.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, can be isolated and purified. The reported yield for this method is 90%.[3]

Protocol B: Chlorosulfonation of 1,3-Dimethylpyrazole [11]

  • Reaction Setup: Cool a flask containing chlorosulfonic acid to 0°C in an ice bath.

  • Reagent Addition: Slowly add 1,3-dimethylpyrazole to the cooled chlorosulfonic acid.

  • Heating: After the addition is complete, warm the reaction mixture to 90°C and maintain this temperature for 3 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extraction: Extract the aqueous solution with diethyl ether (3x).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the sulfonyl chloride product.

Data Presentation: Chlorosulfonation Reaction

Table 1: Summary of Reaction Conditions for Chlorosulfonation

SubstrateReagent(s)SolventTemperatureTimeYieldReference
3,5-Dimethyl-1H-pyrazoleClSO₃H, SOCl₂CHCl₃60°C-90%[3]
1,3-DimethylpyrazoleClSO₃HNeat0°C to 90°C3 h-[11]

Table 2: Physicochemical and Spectroscopic Data of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

PropertyDataReference
Molecular Formula C₅H₇ClN₂O₂S[12]
Appearance Pale yellow solid[3]
¹H NMR (500 MHz, CDCl₃)δ (ppm): 15.16 (s, 1H, N-H), 2.41 (s, 3H, CH₃), 2.40 (s, 3H, CH₃)[3]
Monoisotopic Mass 193.99167 Da[12]

Note: The reported chemical shift of 15.16 ppm for the N-H proton is unusually high and may be due to strong hydrogen bonding or specific solvent effects.[3]

Conclusion

The chlorosulfonation of dimethylpyrazole is a robust and high-yielding reaction that provides access to valuable sulfonyl chloride intermediates. The mechanism is a well-understood electrophilic aromatic substitution, directed to the C4 position by the activating methyl groups. The experimental protocols are straightforward, utilizing common laboratory reagents and conditions. The resulting dimethylpyrazole sulfonyl chlorides serve as critical precursors for the synthesis of a wide array of biologically active molecules, underscoring the importance of this transformation in the fields of medicinal and materials chemistry.

References

physical and chemical properties of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key building block in the synthesis of novel therapeutic agents. This document details its characteristics, synthesis, and applications, with a focus on its role in medicinal chemistry and drug discovery.

Core Chemical and Physical Properties

This compound is a reactive intermediate primarily utilized in the synthesis of a variety of sulfonamide derivatives. Its physical state is typically a solid, though specific melting and boiling points are not consistently reported in publicly available literature, suggesting it may decompose upon heating.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 89501-93-9[1][2][3]
Molecular Formula C₅H₇ClN₂O₂S[1][2][3]
Molecular Weight 194.64 g/mol [1][2][3]
Appearance Pale yellow solid[4]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in chloroform and dichloromethane.[4]
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed. It is recommended to store under an inert atmosphere.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

A key publication reports the ¹H NMR spectrum of a compound identified as "3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride" with the following chemical shifts (δ) in CDCl₃: 15.16 (s, 1H), 2.41 (s, 3H), 2.4 (s, 3H)[4]. However, the structure of this compound contains two methyl groups attached to the nitrogen and carbon atoms of the pyrazole ring, and a single proton on the ring. The reported spectrum is more consistent with the 1,3-dimethyl isomer, where the singlet at a high chemical shift could be attributed to the C5-H proton, and the other two singlets to the two methyl groups. Researchers should exercise caution and ideally acquire their own analytical data for confirmation.

¹³C NMR, FT-IR, and Mass Spectrometry:

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the chlorosulfonation of 1,3-dimethyl-1H-pyrazole. The following is a generalized experimental protocol adapted from the synthesis of a similar compound, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride[4].

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole (Starting Material)

    • This precursor can be synthesized through the methylation of 3-methyl-1H-pyrazole.

  • Step 2: Chlorosulfonation of 1,3-Dimethyl-1H-pyrazole

    • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,3-dimethyl-1H-pyrazole (1 equivalent) in chloroform.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add chlorosulfonic acid (approximately 5.5 equivalents) to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, gradually raise the temperature to 60 °C and continue stirring for approximately 10 hours.

    • To the reaction mixture, add thionyl chloride (approximately 1.3 equivalents) dropwise at 60 °C over 20 minutes.

    • Continue stirring at 60 °C for an additional 2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0-10 °C and carefully pour it into a mixture of dichloromethane and ice-cold water.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by column chromatography.

Logical Workflow for Synthesis

G 1,3-Dimethyl-1H-pyrazole 1,3-Dimethyl-1H-pyrazole Reaction Mixture Reaction Mixture 1,3-Dimethyl-1H-pyrazole->Reaction Mixture  in Chloroform Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Reaction Mixture  0°C to 60°C Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction Mixture  60°C Crude Product Crude Product Reaction Mixture->Crude Product  Work-up Purified Product Purified Product Crude Product->Purified Product  Column Chromatography

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications in Drug Development

This compound is a versatile reagent due to the high reactivity of the sulfonyl chloride group, which is an excellent leaving group. It readily reacts with a wide range of nucleophiles to form stable sulfonamide, sulfonate ester, and thioether linkages.

Reaction with Amines (Sulfonamide Formation):

The most common application of this compound is its reaction with primary and secondary amines to form the corresponding N-substituted pyrazole-4-sulfonamides. This reaction is fundamental in the synthesis of a diverse array of biologically active molecules[4]. The general reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct[5].

Reaction with Alcohols (Sulfonate Ester Formation):

In the presence of a base like pyridine, this compound can react with alcohols to form sulfonate esters. This reaction transforms the poor hydroxyl leaving group of an alcohol into a much better sulfonate leaving group, facilitating subsequent nucleophilic substitution or elimination reactions[6].

Reaction with Thiols (Thiosulfonate Formation):

While less commonly documented for this specific reagent, sulfonyl chlorides can react with thiols to form thiosulfonates. These reactions are of interest in the context of biological systems and materials science[7].

Significance in Medicinal Chemistry:

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs[8][9]. When combined with a sulfonamide moiety, the resulting compounds exhibit a broad range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties[3][10].

A prominent example of a pyrazole sulfonamide drug is Celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation[5][11]. The sulfonamide group in Celecoxib is crucial for its binding to a hydrophilic pocket near the active site of the COX-2 enzyme[5].

Potential Signaling Pathway Involvement:

While specific signaling pathways targeted by derivatives of this compound are not yet fully elucidated, the broader class of pyrazole sulfonamides has been shown to modulate several key biological pathways.

  • Cyclooxygenase (COX) Pathway: As exemplified by Celecoxib, pyrazole sulfonamides can selectively inhibit COX-2, an enzyme involved in the synthesis of prostaglandins which are key mediators of inflammation and pain[11][12].

Diagram of the COX-2 Inhibition Pathway

G Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Pyrazole Sulfonamide Pyrazole Sulfonamide Pyrazole Sulfonamide->COX-2  Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole sulfonamides.

  • Carbonic Anhydrase Inhibition: Certain sulfonamide-bearing pyrazolone derivatives have been investigated as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes, including pH regulation and fluid balance. Their inhibition is a therapeutic strategy for conditions like glaucoma[10].

  • Anticancer Mechanisms: Some pyrazole derivatives have demonstrated anticancer activity through the induction of apoptosis, cell cycle arrest, and regulation of angiogenesis[3][12].

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation[3]. It is also reported to be an irritant[2]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. The compound is known to decompose in contact with water, so it should be handled and stored in a dry environment.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of pyrazole-4-sulfonamide derivatives with significant potential in drug discovery and development. Its reactivity allows for the facile introduction of the pyrazole sulfonamide scaffold, which is present in numerous biologically active compounds. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers aiming to leverage this compound in the design and creation of novel therapeutic agents. Further research is warranted to fully characterize its physical properties and to explore the specific biological targets and signaling pathways of its derivatives.

References

Technical Guide: 1H NMR Spectrum of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a robust prediction based on spectral data from closely related analogs. The guide also includes a detailed experimental protocol for the synthesis of similar pyrazole sulfonyl chlorides.

Predicted ¹H NMR Data

The anticipated ¹H NMR spectrum of this compound is expected to exhibit three distinct signals. The chemical shifts are predicted based on the analysis of structurally similar compounds, namely 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride and 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H5 (pyrazole ring)~8.1Singlet1H
N-CH₃ (N-methyl)~3.8Singlet3H
C3-CH₃ (C-methyl)~2.5Singlet3H

Note: The spectrum is predicted in CDCl₃ as the solvent.

The chemical shift for the N-methyl and C3-methyl groups are inferred from the reported spectrum of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, which shows signals at 3.79 ppm (N-CH₃), 2.55 ppm (C3-CH₃), and 2.47 ppm (C5-CH₃)[1]. The predicted chemical shift for the H5 proton is based on the reported value of 8.09 ppm for the corresponding proton in 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. The electron-withdrawing nature of the sulfonyl chloride group is expected to deshield this proton, placing it in a similar downfield region.

Structural and Spectral Correlation

The following diagram illustrates the structure of this compound and the predicted assignment of the proton NMR signals.

Caption: Predicted ¹H NMR signal assignments for this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a pyrazole sulfonyl chloride, adapted from the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride[1]. This can be modified for the synthesis of the target compound, this compound.

Synthesis of 1,3-dimethyl-1H-pyrazole

  • To a solution of 3-methyl-1H-pyrazole in a suitable aprotic solvent (e.g., THF) at 0 °C, add a strong base such as potassium tert-butoxide in portions under an inert atmosphere (e.g., nitrogen).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 40 minutes.

  • Add methyl iodide dissolved in the same solvent to the reaction mixture at room temperature over a period of 30 minutes.

  • Stir the reaction mixture at room temperature for 16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1,3-dimethyl-1H-pyrazole.

Sulfonylation to this compound

  • In a separate flask, prepare a stirred solution of chlorosulfonic acid in chloroform at 0 °C under an inert atmosphere.

  • Slowly add a solution of 1,3-dimethyl-1H-pyrazole in chloroform to the chlorosulfonic acid solution.

  • After the addition, raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

  • Add thionyl chloride to the reaction mass and continue stirring.

  • Monitor the reaction by TLC. Upon completion, carefully add the reaction mixture to cold water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product.

  • Purify the crude this compound by column chromatography.

¹H NMR Spectroscopy

  • Prepare a sample by dissolving approximately 5-10 mg of the purified product in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

  • Process the resulting free induction decay (FID) with an appropriate software to obtain the frequency domain spectrum.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the signals and determine the chemical shifts and multiplicities of all observed resonances.

References

An In-depth Technical Guide to 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, with the CAS Number 89501-93-9, is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1][2][3] Its pyrazole scaffold is a well-recognized pharmacophore present in a variety of therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of novel therapeutics, particularly as a key reagent in the synthesis of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 89501-93-9[1][2][3]
Molecular Formula C₅H₇ClN₂O₂S[1]
Molecular Weight 194.64 g/mol [1]
Appearance Solid
InChI InChI=1S/C5H7ClN2O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3
InChIKey AFFSTQSBJFQGPY-UHFFFAOYSA-N
SMILES CC1=NN(C)C=C1S(Cl)(=O)=O

Synthesis of this compound

Part 1: Synthesis of 1,3-dimethyl-1H-pyrazole (Precursor)

The synthesis of the 1,3-dimethyl-1H-pyrazole precursor can be achieved through the condensation of a suitable dicarbonyl compound with methylhydrazine. A general method for the synthesis of substituted pyrazoles involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] For 1,3-dimethyl-1H-pyrazole, a potential route involves the reaction of 4-oxopentanal with methylhydrazine.

Part 2: Chlorosulfonation of 1,3-dimethyl-1H-pyrazole

This part of the protocol is adapted from the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[4]

Materials:

  • 1,3-dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

  • Nitrogen gas

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1,3-dimethyl-1H-pyrazole in chloroform.

  • In a separate flask, prepare a solution of chlorosulfonic acid in chloroform.

  • Cool the pyrazole solution to 0°C using an ice bath.

  • Slowly add the chlorosulfonic acid solution to the stirred pyrazole solution, maintaining the temperature at 0°C.

  • After the addition is complete, gradually raise the temperature of the reaction mixture to 60°C and continue stirring for 10 hours.

  • To the reaction mixture at 60°C, add thionyl chloride dropwise over a period of 20 minutes.

  • Continue stirring the reaction mixture at 60°C for an additional 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water to quench the reaction.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel.

G cluster_0 Synthesis of 1,3-dimethyl-1H-pyrazole cluster_1 Chlorosulfonation 4-Oxopentanal 4-Oxopentanal Condensation Condensation 4-Oxopentanal->Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Condensation 1,3-dimethyl-1H-pyrazole 1,3-dimethyl-1H-pyrazole Condensation->1,3-dimethyl-1H-pyrazole 1,3-dimethyl-1H-pyrazole_2 1,3-dimethyl-1H-pyrazole Reaction Reaction 1,3-dimethyl-1H-pyrazole_2->Reaction Reagents Chlorosulfonic acid, Thionyl chloride, Chloroform Reagents->Reaction Product This compound Reaction->Product G Cell_Membrane_Precursors Cell Membrane Precursors PEA Palmitoylethanolamide (PEA) Cell_Membrane_Precursors->PEA Synthesis NAAA NAAA (N-acylethanolamine-hydrolyzing acid amidase) PEA->NAAA Degradation PPARa PPAR-α (Peroxisome proliferator- activated receptor alpha) PEA->PPARa Activation Degradation_Products Palmitic Acid + Ethanolamine NAAA->Degradation_Products Anti_inflammatory_Effects Anti-inflammatory & Analgesic Effects PPARa->Anti_inflammatory_Effects G Start 1,3-dimethyl-1H-pyrazole- 4-sulfonyl chloride Reaction Sulfonamide Formation Start->Reaction Amine Primary or Secondary Amine Amine->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Base Base (e.g., TEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Purification Purification (e.g., Chromatography) Workup->Purification Product Pyrazole Sulfonamide NAAA Inhibitor Purification->Product

References

An In-depth Technical Guide to 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. This document details its chemical and physical properties, provides experimental protocols for its synthesis and subsequent reactions, and explores its role in the development of novel therapeutics, particularly as a precursor to N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors.

Core Chemical and Physical Properties

This compound is a solid organic compound that serves as a crucial reagent in the synthesis of various heterocyclic molecules.[1] Its key identifiers and properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 194.64 g/mol [2][3][4]
Molecular Formula C₅H₇ClN₂O₂S[2][3][4]
CAS Number 89501-93-9[4]
Physical Form Solid[1]
IUPAC Name 1,3-dimethylpyrazole-4-sulfonyl chloride[3]
SMILES String CC1=NN(C=C1S(Cl)(=O)=O)C[1]
InChI Key AFFSTQSBJFQGPY-UHFFFAOYSA-N[1]

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the sulfonylation of 1,3-dimethyl-1H-pyrazole. This electrophilic substitution reaction introduces a sulfonyl chloride group onto the pyrazole ring.

General Synthesis Workflow

The diagram below illustrates the general two-step process for synthesizing pyrazole-4-sulfonyl chlorides and their subsequent conversion to sulfonamides.

Synthesis_Workflow cluster_synthesis Synthesis of Sulfonyl Chloride cluster_reaction Formation of Sulfonamide Pyrazole 1,3-Dimethyl-1H-pyrazole SulfonylChloride This compound Pyrazole->SulfonylChloride Sulfonylation Reagent1 Chlorosulfonic Acid (in Chloroform) Reagent1->SulfonylChloride Sulfonamide Pyrazole-4-sulfonamide Derivative SulfonylChloride->Sulfonamide Sulfonamidation Amine Primary/Secondary Amine (R-NH₂) Amine->Sulfonamide Base Base (e.g., TEA, DIPEA) Base->Sulfonamide

A generalized workflow for the synthesis of this compound and its conversion to sulfonamides.
Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from a similar procedure for a related compound) [2]

This protocol describes a general method for the sulfonylation of a dimethylpyrazole.

  • Preparation: In a reaction vessel under a nitrogen atmosphere, dissolve 1,3-dimethyl-1H-pyrazole in chloroform.

  • Reaction: Cool the solution to 0°C. Slowly add a solution of chlorosulfonic acid in chloroform to the stirred pyrazole solution.

  • Heating: After the addition is complete, raise the temperature of the reaction mixture to 60°C and continue stirring for approximately 10 hours.

  • Optional Addition of Thionyl Chloride: For enhanced reactivity, thionyl chloride can be added to the reaction mixture at 60°C, followed by further stirring for 2 hours.[2]

  • Work-up: Upon completion (monitored by TLC), cool the reaction mixture and carefully pour it into ice-cold water. Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography.

Protocol 2: Synthesis of Pyrazole-4-sulfonamide Derivatives [2]

This protocol outlines the reaction of this compound with an amine to form a sulfonamide.

  • Preparation: Dissolve the desired primary or secondary amine in dichloromethane. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) to the solution at room temperature (25–30 °C).

  • Reaction: Slowly add a solution of this compound in dichloromethane to the amine solution.

  • Stirring: Stir the reaction mixture at room temperature for approximately 16 hours. Monitor the progress of the reaction using TLC.

  • Work-up: After the reaction is complete, add cold water to the mixture and stir for 10 minutes. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude sulfonamide derivative.

  • Purification: The crude product can be purified by column chromatography.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable building block for synthesizing compounds with a range of biological activities. Its derivatives have shown promise in several therapeutic areas.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors

A primary application of this compound is in the synthesis of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA).[5] NAAA is an enzyme responsible for the degradation of the endogenous lipid signaling molecule, palmitoylethanolamide (PEA). PEA is known to have anti-inflammatory and analgesic properties, which it exerts by activating the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor.[6]

By inhibiting NAAA, the levels of PEA are elevated, leading to enhanced activation of PPAR-α and a subsequent reduction in inflammation and pain.[5][6] This makes NAAA a promising therapeutic target for various inflammatory conditions.

The signaling pathway involving NAAA is illustrated below:

NAAA_Pathway NAAA NAAA Enzyme Inactive Inactive Metabolites NAAA->Inactive PEA Palmitoylethanolamide (PEA) PEA->NAAA Degradation PPARa PPAR-α (Nuclear Receptor) PEA->PPARa Activation Response Anti-inflammatory & Analgesic Effects PPARa->Response Leads to Inhibitor NAAA Inhibitor (derived from 1,3-dimethyl-1H- pyrazole-4-sulfonyl chloride) Inhibitor->NAAA Inhibition

The role of NAAA in the PEA signaling pathway and the mechanism of NAAA inhibitors.
Other Therapeutic Applications

Derivatives of pyrazole sulfonamides have also been investigated for other biological activities, including:

  • Antitubercular Activity: Certain pyrazole-clubbed pyrazoline derivatives have shown potent activity against Mycobacterium tuberculosis.[7]

  • Carbonic Anhydrase and Cholinesterase Inhibition: Sulfonamide-bearing pyrazolone derivatives have been evaluated as potential multi-target agents for diseases like Alzheimer's and glaucoma through the inhibition of carbonic anhydrases (hCA) and cholinesterases (ChEs).[8][9]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated laboratory setting.

Hazard StatementDescription
H302 Harmful if swallowed
H314 Causes severe skin burns and eye damage
H335 May cause respiratory irritation

Always consult the Safety Data Sheet (SDS) before handling this compound and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a pivotal chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a precursor for NAAA inhibitors highlights its importance in the search for new anti-inflammatory and analgesic agents. The synthetic protocols and biological applications outlined in this guide provide a solid foundation for researchers and scientists working with this versatile compound. As research continues, the scope of applications for derivatives of this compound is likely to expand, further cementing its role in medicinal chemistry.

References

Navigating the Stability and Storage of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and storage conditions for 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key reagent for researchers, scientists, and professionals in drug development. Understanding the chemical stability and proper handling of this compound is paramount to ensuring experimental reproducibility, safety, and the integrity of research outcomes.

Core Stability Profile

This compound is a solid compound that is stable under recommended storage conditions. However, its reactivity, characteristic of sulfonyl chlorides, necessitates careful handling to prevent degradation. The primary factor influencing its stability is moisture.

Recommended Storage and Handling

Proper storage and handling are critical to maintaining the quality and reactivity of this compound. The following table summarizes the recommended conditions and incompatible materials based on safety data sheets.

ParameterRecommendationSource
Storage Temperature Store in a cool, dry place. Some suppliers recommend storage in a freezer.
Atmosphere Store under an inert atmosphere (e.g., argon, nitrogen).[1]
Container Keep container tightly closed.[1][2][3][4]
Ventilation Store in a well-ventilated place.[2][3][4]
Moisture Protect from moisture. Handle under inert gas.[1]
Incompatible Materials Water, bases, and oxidizing agents.[1]
Light Sensitivity Not specified, but protection from light is good practice for long-term storage of reactive compounds.

Incompatibility and Decomposition

Exposure to incompatible materials can lead to the rapid decomposition of this compound. The sulfonyl chloride functional group is highly susceptible to nucleophilic attack, particularly by water.

Reaction with Water (Hydrolysis):

Contact with water or moist air will lead to hydrolysis, yielding the corresponding sulfonic acid and hydrochloric acid. This reaction is irreversible and will diminish the purity and reactivity of the material.

Reaction with Bases:

Bases can catalyze the hydrolysis and promote other decomposition pathways.

Thermal Decomposition:

While stable at recommended storage temperatures, elevated temperatures can cause decomposition. Thermal decomposition can release hazardous gases and vapors, including:

  • Carbon monoxide (CO)[1]

  • Carbon dioxide (CO2)[1]

  • Nitrogen oxides (NOx)[1]

  • Sulfur oxides (SOx)[1]

  • Hydrogen chloride gas (HCl)[1]

Experimental Protocols: General Stability Assessment

While specific experimental stability data for this compound is not publicly available, a general protocol for assessing the stability of sulfonyl chlorides can be adapted.

Objective: To determine the rate of degradation under various conditions (e.g., temperature, humidity).

Methodology:

  • Sample Preparation: Prepare multiple aliquots of the compound in sealed vials under an inert atmosphere.

  • Condition Exposure: Expose the aliquots to a matrix of controlled conditions (e.g., different temperatures and humidity levels).

  • Time Points: At specified time intervals, remove an aliquot from each condition.

  • Analysis: Analyze the purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Analysis: Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.

Visualizing Workflows and Relationships

To further clarify the handling and potential degradation pathways, the following diagrams are provided.

G cluster_storage Recommended Storage cluster_compound cluster_stability Maintained Stability Inert Atmosphere Inert Atmosphere This compound This compound Inert Atmosphere->this compound Tightly Sealed Container Tightly Sealed Container Tightly Sealed Container->this compound Cool, Dry Place Cool, Dry Place Cool, Dry Place->this compound High Purity & Reactivity High Purity & Reactivity This compound->High Purity & Reactivity

Caption: Recommended storage workflow for maintaining compound stability.

G Compound This compound Hydrolysis Hydrolysis Compound->Hydrolysis exposed to Decomposition1 Decomposition Compound->Decomposition1 exposed to Decomposition2 Thermal Decomposition Compound->Decomposition2 exposed to Moisture Moisture / Water Moisture->Hydrolysis Bases Bases Bases->Decomposition1 Heat Excessive Heat Heat->Decomposition2 Sulfonic Acid 1,3-dimethyl-1H-pyrazole-4-sulfonic acid Hydrolysis->Sulfonic Acid HCl Hydrochloric Acid Hydrolysis->HCl Gases CO, CO2, NOx, SOx, HCl Decomposition2->Gases

References

Fundamental Reactivity of Pyrazole Sulfonyl Chlorides with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole sulfonyl chlorides are a critical class of reagents in organic synthesis, serving as versatile precursors for a wide array of functional groups. Their importance is particularly pronounced in the field of medicinal chemistry, where the resulting pyrazole sulfonamide moiety is a key pharmacophore in numerous clinically approved drugs, including the anti-inflammatory agent Celecoxib and various carbonic anhydrase inhibitors.[1][2][3] This guide provides a comprehensive overview of the fundamental reactivity of pyrazole sulfonyl chlorides with common nucleophiles, focusing on the underlying mechanistic principles, quantitative reactivity data, and detailed experimental protocols. Understanding these core reactivity patterns is essential for the rational design and efficient synthesis of novel therapeutic agents.

Core Reactivity Principles

The fundamental reactivity of pyrazole sulfonyl chlorides is dictated by the highly electrophilic nature of the sulfur atom within the sulfonyl chloride group (-SO₂Cl). This electrophilicity is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. Nucleophilic attack on this electrophilic sulfur center is the primary reaction pathway, leading to the displacement of the chloride leaving group.

The general mechanism for the reaction of a pyrazole sulfonyl chloride with a nucleophile (Nu-H) is depicted below. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom.

Caption: General reaction mechanism of pyrazole sulfonyl chlorides with nucleophiles.

Several factors influence the rate and outcome of these reactions:

  • Nature of the Nucleophile: The nucleophilicity of the attacking species is a primary determinant of the reaction rate. Stronger nucleophiles, such as primary amines and thiolates, react more rapidly than weaker nucleophiles like alcohols.

  • Steric Hindrance: Steric bulk on both the pyrazole ring and the nucleophile can hinder the approach to the sulfur center, thereby decreasing the reaction rate.

  • Electronic Effects: Substituents on the pyrazole ring can modulate the electrophilicity of the sulfonyl sulfur. Electron-withdrawing groups on the pyrazole ring generally increase the reaction rate by further polarizing the S-Cl bond, while electron-donating groups have the opposite effect.

  • Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents are often preferred as they can solvate the transition state and reactants effectively without competing with the nucleophile.

  • Base: In reactions with nucleophiles that possess an acidic proton (e.g., amines, alcohols, thiols), a base is typically required to neutralize the HCl byproduct and, in some cases, to deprotonate the nucleophile to increase its reactivity.

Reactivity with Specific Nucleophiles

Amines (Sulfonamide Formation)

The reaction of pyrazole sulfonyl chlorides with primary and secondary amines is the most common and well-documented reaction, leading to the formation of pyrazole sulfonamides. These reactions are fundamental to the synthesis of a vast number of biologically active molecules.[4] The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to scavenge the HCl generated.

Alcohols and Phenols (Sulfonate Ester Formation)

Pyrazole sulfonyl chlorides react with alcohols and phenols to form the corresponding sulfonate esters. These reactions are generally slower than those with amines and often require a stronger base or the use of the corresponding alkoxide or phenoxide to proceed at a reasonable rate. The resulting sulfonate esters are themselves useful intermediates in organic synthesis.

Thiols (Thiosulfonate Ester Formation)

Thiols react with pyrazole sulfonyl chlorides to yield thiosulfonate esters. This reaction is typically faster than the corresponding reaction with alcohols due to the higher nucleophilicity of sulfur compared to oxygen. The use of a base is also common in these reactions to generate the more nucleophilic thiolate anion.

Quantitative Data Summary

The following tables summarize the available quantitative data for the reaction of various pyrazole sulfonyl chlorides with nucleophiles.

Table 1: Reaction of Pyrazole-4-sulfonyl Chlorides with Amines

Pyrazole Sulfonyl ChlorideAmineBaseSolventTime (h)Yield (%)Reference
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride2-PhenylethylamineDIPEADCM1655[4]
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride2-PhenylethylamineDIPEADCM16-[4]
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chlorideVarious 2-phenylethylamine derivativesDIPEADCM1626-55[4]

Table 2: Synthesis of Pyrazole Sulfonate Esters

Pyrazole CarboxamideSulfonyl ChlorideBaseSolventTime (h)Yield (%)Reference
2-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)phenolBenzenesulfonyl chloride---72[5]
2-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)phenol3-Bromobenzenesulfonyl chloride---80[5]
2-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)phenolNaphthalene-2-sulfonyl chloride---80[5]
2-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)phenol3,5-Dichlorobenzenesulfonyl chloride---78[5]

Experimental Protocols

General Procedure for the Synthesis of Pyrazole-4-sulfonamides[4]

To a solution of the amine (1.05 equiv) and diisopropylethylamine (DIPEA) (1.5 equiv) in dichloromethane (DCM) (10 vol) at room temperature is added a solution of the pyrazole-4-sulfonyl chloride (1.0 equiv) in DCM. The reaction mixture is stirred at room temperature for 16 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride[4]

A mixture of 3,5-dimethyl-1H-pyrazole (1.0 equiv) in chloroform is added slowly to a stirred solution of chlorosulfonic acid (5.5 equiv) in chloroform at 0 °C under a nitrogen atmosphere. The reaction temperature is then raised to 60 °C and stirring is continued for 10 hours. Thionyl chloride (1.32 equiv) is added at 60 °C over 20 minutes, and the reaction is stirred for an additional 2 hours. The reaction mixture is then cooled and poured into a mixture of dichloromethane and ice-cold water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the product.

Visualizations

Signaling Pathway: Carbonic Anhydrase Inhibition

Pyrazole sulfonamides are potent inhibitors of carbonic anhydrase (CA), an enzyme crucial for maintaining pH balance in the body.[1][6][7][8] The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity. This inhibitory action is the basis for the therapeutic effects of several drugs in this class.

Carbonic Anhydrase Inhibition Pathway CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2_H2O->CA Substrate H2CO3 H₂CO₃ CA->H2CO3 Catalysis H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 Dissociation Pyrazole_Sulfonamide Pyrazole Sulfonamide (Inhibitor) Pyrazole_Sulfonamide->CA Inhibition Inhibition

Caption: Inhibition of carbonic anhydrase by a pyrazole sulfonamide.

Experimental Workflow: Synthesis of Celecoxib

The synthesis of the anti-inflammatory drug Celecoxib involves the reaction of a pyrazole intermediate with a benzenesulfonyl chloride derivative. The following workflow illustrates the key steps in a laboratory-scale synthesis.

Celecoxib Synthesis Workflow start Start step1 Claisen Condensation: p-methylacetophenone + ethyl trifluoroacetate start->step1 step2 Cyclization with 4-hydrazinylbenzenesulfonamide hydrochloride step1->step2 step3 Reaction Mixture step2->step3 step4 Purification: Recrystallization step3->step4 end Celecoxib (Final Product) step4->end

Caption: A simplified workflow for the synthesis of Celecoxib.

Logical Relationship: Factors Influencing Reactivity

The reactivity of pyrazole sulfonyl chlorides is a multifactorial phenomenon. The interplay of electronic effects, steric hindrance, and the nature of the nucleophile and reaction conditions dictates the outcome of the reaction.

Reactivity Factors Reactivity Reactivity of Pyrazole Sulfonyl Chloride Nucleophile Nucleophile (Strength, Sterics) Nucleophile->Reactivity Substrate Pyrazole Sulfonyl Chloride (Electronics, Sterics) Substrate->Reactivity Conditions Reaction Conditions (Solvent, Base, Temperature) Conditions->Reactivity

Caption: Key factors influencing the reactivity of pyrazole sulfonyl chlorides.

References

The Diverse Biological Landscape of Pyrazole Sulfonamide Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The hybridization of pyrazole and sulfonamide moieties has given rise to a versatile class of compounds with significant therapeutic potential. The pyrazole ring, a five-membered heterocycle, is a privileged scaffold in medicinal chemistry, featured in numerous clinically approved drugs.[1][2] Its combination with the sulfonamide group, a potent pharmacophore known for its enzyme-inhibitory capabilities, has resulted in derivatives exhibiting a broad spectrum of biological activities.[1][3] This technical guide provides an in-depth overview of the significant biological activities of pyrazole sulfonamide scaffolds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual representations of relevant biological pathways.

Anticancer Activity

Pyrazole sulfonamide derivatives have emerged as promising candidates in anticancer drug discovery, demonstrating potent antiproliferative activity across various cancer cell lines, including lung (A549), breast (MCF-7), cervical (HeLa), and colon (COLO 205) cancers.[1] Their mechanisms of action often involve the inhibition of tumor-associated enzymes crucial for cancer cell proliferation, survival, and metastasis.[1][4]

Table 1: Anticancer Activity of Pyrazole Sulfonamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Target Enzyme(s)Reference
Compound 23b Various0.098 (BRAF V600E)JNK2, BRAF(V600E)[5]
Compound 23c Various0.057 (JNK2)JNK2[5]
Compound 23d Various0.002 (JNK1)JNK1[5]
Compound 3 MCF-719.2Not specified[6]
Compound 8 MCF-714.2Not specified[6]
Compound 3 HCT-116, HT-29, SW-62045.88, 28.27, 16.57CA IX[7]
Compound 11 HCT-116, HT-29, SW-62025.01, 8.99, 3.27CA IX[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole sulfonamide derivatives and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Antimicrobial Activity

The pyrazole sulfonamide scaffold is a valuable framework for the development of new antimicrobial agents. These compounds have demonstrated efficacy against a range of bacterial and fungal strains.[4][8][9] The sulfonamide moiety can act as a structural mimic of p-aminobenzoic acid (PABA), an essential precursor for folate synthesis in bacteria, thereby inhibiting their growth.[8]

Table 2: Antimicrobial Activity of Pyrazole Sulfonamide Derivatives

Compound IDMicrobial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Compound 4b B. subtilis, S. aureus, E. coli, P. aeruginosa, A. niger, C. albicansNot specifiedPotent[8]
Compound 4d B. subtilis, S. aureus, E. coli, P. aeruginosa, A. niger, C. albicansNot specifiedPotent[8]
Compound 4e B. subtilis, S. aureus, E. coli, P. aeruginosa, A. niger, C. albicansNot specifiedPotent[8]
Zinc Complex 6 Bacterial and Fungal StrainsNot specified3.9-27.77 (bacteria), 7.81 (C. albicans)[10]
Compound 4b Bacterial and Fungal StrainsNot specified0.06-0.25 (bacteria), 0.25 (C. albicans)[10]
Experimental Protocol: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of the synthesized compounds.

  • Media Preparation: Muller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.

  • Inoculation: The microbial inoculum is spread evenly over the surface of the agar plates.

  • Well Creation: Wells of 6 mm diameter are punched into the agar plates.

  • Compound Loading: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Anti-inflammatory Activity

Pyrazole sulfonamide derivatives have shown significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][11][12] Some derivatives exhibit selective inhibition of COX-2, which is associated with inflammation, while sparing COX-1, which is involved in gastrointestinal protection, thus potentially offering a safer therapeutic profile.[11][12]

Table 3: Anti-inflammatory Activity of Pyrazole Sulfonamide Derivatives

Compound IDTarget Enzyme(s)IC50 (µM)In vivo Activity (% edema inhibition)Reference
Compound 21d PGE2 production0.52Not specified[5]
Compound 23c Nitric oxide release0.63Not specified[5]
Compound 10b COX-20.5264.28[11]
Compound 10g COX-2Not specified60.71[11]
Compound 5b COX-1, COX-2, 5-LOX5.40, 0.01, 1.78Potent[12]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms.

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.

  • Reaction Mixture: The reaction mixture contains the enzyme, a heme cofactor, and a suitable buffer.

  • Compound Addition: The test compound is pre-incubated with the enzyme for a specific period.

  • Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.

  • Reaction Termination: The reaction is stopped after a defined time.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyrazole sulfonamides stem from their ability to interact with various biological targets and modulate key signaling pathways.

Carbonic Anhydrase Inhibition

Many pyrazole sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII.[1][13][14] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, leading to its inhibition. This can disrupt pH regulation in tumor cells, leading to apoptosis.[7]

cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α Induces CA IX/XII CA IX/XII HIF-1α->CA IX/XII Upregulates Extracellular Acidosis Extracellular Acidosis CA IX/XII->Extracellular Acidosis Promotes Tumor Progression Tumor Progression Extracellular Acidosis->Tumor Progression Contributes to Pyrazole Sulfonamide Pyrazole Sulfonamide Pyrazole Sulfonamide->CA IX/XII Inhibits Apoptosis Apoptosis Inhibition->Apoptosis Leads to

Carbonic Anhydrase IX/XII Inhibition Pathway.
Dual COX-2/5-LOX Inhibition

The anti-inflammatory effects of some pyrazole sulfonamides are attributed to their ability to dually inhibit both the COX-2 and 5-LOX pathways. This dual inhibition can lead to a more potent and broader anti-inflammatory effect with a potentially improved safety profile compared to selective COX-2 inhibitors.[12]

cluster_0 COX Pathway cluster_1 LOX Pathway Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Produce Inflammation Inflammation Prostaglandins->Inflammation Mediate Leukotrienes Leukotrienes 5-LOX->Leukotrienes Produce Inflammation_LOX Inflammation Leukotrienes->Inflammation_LOX Mediate Pyrazole Sulfonamide Pyrazole Sulfonamide Pyrazole Sulfonamide->COX-1/COX-2 Inhibits Pyrazole Sulfonamide->5-LOX Inhibits

Dual COX-2/5-LOX Inhibition by Pyrazole Sulfonamides.
General Workflow for Biological Screening

The discovery and development of novel pyrazole sulfonamide derivatives with therapeutic potential typically follow a structured workflow.

Design & Synthesis Design & Synthesis In vitro Screening In vitro Screening Design & Synthesis->In vitro Screening Primary Assays Hit Identification Hit Identification In vitro Screening->Hit Identification Active Compounds Lead Optimization Lead Optimization Hit Identification->Lead Optimization SAR Studies In vivo Studies In vivo Studies Lead Optimization->In vivo Studies Animal Models Preclinical Development Preclinical Development In vivo Studies->Preclinical Development Safety & Efficacy

General Workflow for Drug Discovery.

The pyrazole sulfonamide scaffold represents a highly promising and versatile platform for the design and development of novel therapeutic agents. The synergistic combination of the pyrazole core and the sulfonamide moiety has yielded compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. The continued exploration of this chemical space, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds significant promise for addressing unmet medical needs. This guide provides a foundational resource for researchers to build upon in their quest for novel and effective therapeutics based on the pyrazole sulfonamide scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols and application notes for the synthesis of sulfonamides derived from 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. Pyrazole-based sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties.[1][2] The protocols outlined below are based on established synthetic methodologies and are intended to serve as a comprehensive guide for researchers in drug discovery and development.

Synthesis Overview

The primary synthetic route to N-substituted 1,3-dimethyl-1H-pyrazole-4-sulfonamides involves the reaction of this compound with a primary or secondary amine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl/Alkyl-1,3-dimethyl-1H-pyrazole-4-sulfonamides

This protocol describes a general method for the synthesis of N-substituted pyrazole-4-sulfonamides from this compound and a variety of primary and secondary amines.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a stirred solution of the amine (1.05 equivalents) in anhydrous dichloromethane (10 volumes), add the base (TEA or DIPEA, 1.5-3.0 equivalents) at room temperature (25-30 °C).

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (5 volumes) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water (10 volumes).

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl (optional, for basic impurities), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 1,3-dimethyl-1H-pyrazole-4-sulfonamide.[3][4]

Table 1: Reaction Parameters and Yields for Sulfonamide Synthesis

Amine SubstrateBaseSolventReaction Time (h)Yield (%)Reference
2-PhenylethylamineDIPEADCM1655[4]
Various aminesTEADCM12-2426-46[4]

Experimental Workflow

experimental_workflow reagents Reactants: - this compound - Amine - Base (TEA or DIPEA) - Solvent (DCM) reaction Reaction (Room Temperature, 12-24h) reagents->reaction Mixing workup Aqueous Workup - Water Wash - Brine Wash reaction->workup Quenching drying Drying (Na₂SO₄ or MgSO₄) workup->drying purification Purification (Column Chromatography) drying->purification product Pure Sulfonamide Product purification->product

Caption: General workflow for the synthesis of N-substituted 1,3-dimethyl-1H-pyrazole-4-sulfonamides.

Biological Activity and Potential Signaling Pathways

Pyrazole sulfonamides have been reported to exhibit a range of biological activities, with antiproliferative effects being a prominent feature.[1] One of the key mechanisms underlying the anticancer activity of some sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[5]

Carbonic Anhydrase IX (CA IX) Inhibition Pathway

CA IX is a transmembrane enzyme that is overexpressed in many types of cancer and contributes to the acidification of the tumor microenvironment, promoting tumor progression and metastasis. Inhibition of CA IX can disrupt the pH balance in cancer cells, leading to apoptosis.

signaling_pathway cluster_cell Cancer Cell CA_IX Carbonic Anhydrase IX (CA IX) H_ion H⁺ CA_IX->H_ion Export HCO3_ion HCO₃⁻ CA_IX->HCO3_ion Export Apoptosis Apoptosis CA_IX->Apoptosis Disruption leads to Extracellular_pH Extracellular Acidification H_ion->Extracellular_pH Intracellular_pH Intracellular pH Regulation Intracellular_pH->CA_IX Tumor_Progression Tumor Progression & Metastasis Extracellular_pH->Tumor_Progression Pyrazole_Sulfonamide Pyrazole Sulfonamide (e.g., from this compound) Pyrazole_Sulfonamide->CA_IX Inhibits

Caption: Proposed mechanism of action via inhibition of Carbonic Anhydrase IX by pyrazole sulfonamides.

Characterization Data

The synthesized sulfonamides should be characterized using standard analytical techniques to confirm their identity and purity.

Table 2: Expected Analytical Data for a Representative N-Aryl Sulfonamide

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrazole methyl groups, aromatic protons from both the pyrazole and aryl rings, and the N-H proton of the sulfonamide (if present).
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the pyrazole ring carbons, methyl carbons, and aryl carbons.
Mass Spec. A molecular ion peak corresponding to the calculated mass of the synthesized compound.
FT-IR Characteristic absorption bands for the S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹) and the N-H stretch (if present, around 3300 cm⁻¹).

Safety Precautions

  • This compound is a sulfonyl chloride and should be handled with care as it is corrosive and moisture-sensitive.

  • Reactions should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The protocols provided herein offer a robust and reproducible method for the synthesis of a diverse library of N-substituted 1,3-dimethyl-1H-pyrazole-4-sulfonamides. These compounds serve as valuable scaffolds for the development of novel therapeutic agents, particularly in the area of oncology. Further investigation into their mechanism of action and structure-activity relationships is warranted to optimize their pharmacological properties.

References

Application Notes and Protocols: Reaction of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of N-substituted 1,3-dimethyl-1H-pyrazole-4-sulfonamides through the reaction of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride with primary amines. Pyrazole sulfonamides are a significant class of compounds in medicinal chemistry, serving as a key pharmacophore in numerous pharmaceutically active agents.[1][2] These derivatives have shown a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[2][3]

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid. A base is typically required to neutralize the HCl byproduct.[4]

  • Figure 1: General reaction for the synthesis of N-substituted 1,3-dimethyl-1H-pyrazole-4-sulfonamides.

Experimental Protocols

Two common protocols for the synthesis of pyrazole sulfonamides are presented below: a standard laboratory procedure and a microwave-assisted method.

Protocol 1: Standard Synthesis of N-Aryl/Alkyl-1,3-dimethyl-1H-pyrazole-4-sulfonamides

This protocol is a conventional method performed under an inert atmosphere at controlled temperatures.

Materials:

  • This compound

  • Appropriate primary amine (1.0 equivalent)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (1.1-1.5 equivalents, e.g., Triethylamine (TEA), Pyridine, or Diisopropylethylamine (DIPEA))[1][4]

  • Anhydrous sodium sulfate

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and the base (e.g., DIPEA, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM).[1][5]

  • Cooling: Cool the stirred mixture to 0 °C using an ice bath.[4][5]

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.05 equivalents) in a minimal amount of the same anhydrous solvent.[4] Add this solution dropwise to the cooled amine mixture over 15-30 minutes.[4][5]

  • Reaction: After the addition is complete, the reaction can be stirred at 0 °C or allowed to warm to room temperature (e.g., 25-30 °C) and stirred for an extended period (e.g., 6-16 hours).[1][6]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.[1][4]

  • Work-up:

    • Once the reaction is complete, add cold deionized water to the reaction mixture and stir for 10 minutes.[1]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with an appropriate aqueous solution (e.g., dilute HCl to remove excess amine, followed by brine).

    • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Purification:

    • Filter off the drying agent.

    • Evaporate the solvent under reduced pressure (rotary evaporator) to obtain the crude product.[1]

    • If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields.[7]

Materials:

  • This compound

  • Appropriate primary amine (1.0 equivalent)

  • Base (e.g., Pyridine)

  • Microwave synthesis vials

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine the primary amine and this compound.

  • Solvent and Base: Add a suitable solvent and a base like pyridine.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature and power until the reaction is complete (typically 1.5-7 minutes).[7]

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1. A key advantage noted in some studies is that bis-sulfonylation is often not observed with this method for primary amines.[7]

Data Presentation

The following table summarizes reaction conditions for the synthesis of various N-substituted pyrazole-4-sulfonamides, based on reported literature.

EntryPrimary AmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-PhenylethylamineDIPEADCM25-301655[1]
2N-(2-(Cyclohex-1-en-1-yl)ethyl)amineDIPEADCM25-301665[1]
3N-(3-Chlorophenethyl)amineDIPEADCM25-301654[1]
4AnilinePyridine-RT-100[6]
5AnilineTEATHFRT686[6]

DIPEA: Diisopropylethylamine, DCM: Dichloromethane, TEA: Triethylamine, THF: Tetrahydrofuran, RT: Room Temperature.

Troubleshooting Common Issues

IssueProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive sulfonyl chloride (hydrolyzed). 2. Low reactivity of the amine. 3. Incorrect stoichiometry.1. Use fresh or newly purified sulfonyl chloride; ensure all glassware and solvents are anhydrous.[4] 2. Increase the reaction temperature or use a more forcing solvent.[4] 3. Carefully verify the molar equivalents of all reagents.[4]
Di-sulfonylation Byproduct 1. Excess sulfonyl chloride. 2. High reaction temperature. 3. Strong base deprotonating the initially formed sulfonamide.[5]1. Use a 1:1 or slight excess of the amine to the sulfonyl chloride.[4] 2. Perform the reaction at a lower temperature (e.g., 0 °C).[4][5] 3. Add the sulfonyl chloride solution slowly to keep its concentration low.[5]
Polar Byproduct (Sulfonic Acid) Presence of water in the reaction mixture leading to hydrolysis of the sulfonyl chloride.[4]Ensure all reagents, solvents, and glassware are thoroughly dried before use. Run the reaction under an inert atmosphere.[4]

Visualizations

Experimental Workflow

G Figure 2. General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Primary Amine and Base in Anhydrous Solvent B Cool Mixture to 0 °C A->B D Add Sulfonyl Chloride Dropwise to Amine Mixture B->D C Prepare Sulfonyl Chloride Solution C->D E Stir at 0 °C or RT (Monitor by TLC/LC-MS) D->E F Quench with Water E->F G Separate Organic Layer F->G H Dry over Na2SO4 G->H I Evaporate Solvent H->I J Purify (Chromatography/ Recrystallization) I->J G Figure 3. Reaction Pathways Start This compound + Primary Amine (R-NH2) Base + Base - HCl Start->Base H2O + H2O Start->H2O Product Desired Product: N-Monosulfonamide SulfonylChloride + Sulfonyl Chloride + Base Product->SulfonylChloride Deprotonation DiSulf Side Product: N,N-Disulfonamide Hydrolysis Side Product: Sulfonic Acid Base->Product H2O->Hydrolysis SulfonylChloride->DiSulf

References

Application Note: Synthesis of N,N-Disubstituted 1,3-Dimethyl-1H-pyrazole-4-sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of N,N-disubstituted 1,3-dimethyl-1H-pyrazole-4-sulfonamides through the reaction of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride with various secondary amines. Pyrazole sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This protocol outlines the synthesis of the sulfonyl chloride precursor and its subsequent coupling with secondary amines, offering a robust method for creating diverse compound libraries for drug discovery and development.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and its sulfonamide derivatives are known to possess diverse pharmacological properties, including anticancer and anti-inflammatory activities.[1][3] The synthesis of these compounds is typically achieved by reacting a sulfonyl chloride with a primary or secondary amine in the presence of a base.[4] This application note details a reliable and efficient method for the sulfonylation of secondary amines using this compound. The procedure is broadly applicable and allows for the generation of a variety of N-substituted pyrazole sulfonamides.

General Reaction Scheme

The overall synthetic strategy involves a two-step process: first, the synthesis of the key intermediate, this compound, and second, its reaction with a secondary amine to yield the final sulfonamide product.

reactant1 This compound mid reactant1->mid reactant2 Secondary Amine (R¹R²NH) reactant2->mid product N,N-Disubstituted-1,3-dimethyl-1H- pyrazole-4-sulfonamide mid->product Et₃N, THF Room Temp, overnight

Caption: General reaction for the synthesis of pyrazole sulfonamides.

Experimental Protocols

Safety Precaution: Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of similar pyrazole sulfonyl chlorides.[1]

Materials:

  • 1,3-Dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride (SOCl₂)

  • Chloroform (CHCl₃)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a stirrer bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, add 1,3-dimethyl-1H-pyrazole to chloroform.

  • In a separate dropping funnel, prepare a solution of chlorosulfonic acid in chloroform.

  • Cool the pyrazole solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add the chlorosulfonic acid solution dropwise to the stirred pyrazole solution at 0 °C.

  • After the addition is complete, raise the temperature of the reaction mixture to 60 °C and stir for 10 hours.

  • Add thionyl chloride to the reaction mass at 60 °C over a period of 20 minutes and continue stirring for an additional 2 hours.[1]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0-10 °C and carefully pour it into a mixture of dichloromethane and ice-cold water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under vacuum using a rotary evaporator to obtain the crude this compound.[1] The product can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: General Procedure for the Sulfonylation of Secondary Amines

This general procedure is based on standard methods for the synthesis of sulfonamides from sulfonyl chlorides and amines.[3][5]

Materials:

  • This compound

  • A secondary amine of choice (e.g., morpholine, piperidine, diethylamine)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a stirrer bar

  • Nitrogen or argon atmosphere setup

  • Syringes for liquid transfer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.2 equivalents) and anhydrous THF.

  • Add triethylamine (1.5 equivalents) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.

  • Allow the reaction to stir overnight at room temperature.[5]

  • Monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the pure N,N-disubstituted 1,3-dimethyl-1H-pyrazole-4-sulfonamide.[1]

G start Start prep Dissolve secondary amine and Et3N in anhydrous THF start->prep addition Add solution of sulfonyl chloride dropwise prep->addition react Stir reaction mixture overnight at room temperature addition->react monitor Monitor reaction by TLC react->monitor workup Quench with water and perform aqueous work-up monitor->workup Reaction complete extract Extract with organic solvent (e.g., DCM) workup->extract dry Dry organic layer over Na2SO4 and concentrate extract->dry purify Purify by column chromatography dry->purify end Obtain pure sulfonamide purify->end

Caption: Experimental workflow for the synthesis of sulfonamides.

Data Presentation

The following table summarizes representative yields for the synthesis of pyrazole sulfonamides. While specific examples with this compound and secondary amines are not extensively detailed in the cited literature, the reaction is analogous to that with primary amines and other substituted pyrazole sulfonyl chlorides, which proceed in good yields.[1][5]

Amine ReactantProductYield (%)Reference
Phenethylamine1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide55%[1]
2-(Cyclohex-1-en-1-yl)ethylamineN-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide65%[1]
3-ChlorophenethylamineN-(3-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide54%[1]
Exo-3-amino-8-azabicyclo[3.2.1]octane derivativeExo-3-((3,5-dimethyl-1H-pyrazole-4-sulfonyl)amino)-8-azabicyclo[3.2.1]octane derivative34-87%[5]

Note: The yields presented are for structurally related pyrazole sulfonamides and demonstrate the general efficiency of the coupling reaction. Similar yields can be expected for reactions with various secondary amines.

Conclusion

The reaction of this compound with secondary amines provides a straightforward and effective route to a diverse range of N,N-disubstituted pyrazole sulfonamides. The protocols described herein are robust and can be readily adapted for parallel synthesis to generate libraries of compounds for screening in drug discovery programs. The starting materials are accessible, and the reactions proceed under mild conditions with good to excellent yields.

References

Application Notes and Protocols for Sulfonylation with 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the optimal use of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in sulfonylation reactions. The following sections outline the reaction conditions for sulfonylation of amines and alcohols, presenting key data in a structured format for easy comparison and implementation in a laboratory setting.

Introduction

This compound is a versatile reagent for the synthesis of pyrazole-containing sulfonamides and sulfonate esters. These moieties are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds. The optimization of reaction conditions is crucial for achieving high yields and purity of the desired products. This guide provides established protocols and key considerations for successful sulfonylation reactions.

Sulfonylation of Amines

The reaction of this compound with primary or secondary amines is a common method for the preparation of N-substituted pyrazole sulfonamides. The reaction generally proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

The choice of base, solvent, and temperature can significantly impact the reaction outcome. Below is a summary of conditions reported in the literature for analogous sulfonylation reactions.

Substrate TypeBaseSolventTemperature (°C)TimeYield (%)Reference
2-Phenylethylamine DerivativesDiisopropylethylamine (DIPEA)Dichloromethane (DCM)25–3016 h41-71[1]
Piperazine DerivativeTriethylamine (TEA)Dichloromethane (DCM)Room Temp.30 minNot specified[2]
Various AminesNone (Solvent-free)None (Solvent-free)Microwave Irradiation1.5-7 minGood to Excellent[3]

This protocol is adapted from a procedure for the synthesis of pyrazole sulfonamides[1].

Materials:

  • This compound

  • Primary or secondary amine (e.g., 2-phenylethylamine)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Sodium sulfate, anhydrous

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • To a solution of the amine (1.05 equivalents) in anhydrous dichloromethane (10 volumes), add diisopropylethylamine (1.5 equivalents) at 25–30 °C.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (5 volumes) to the reaction mixture at 25–30 °C.

  • Stir the reaction mixture at 25–30 °C for 16 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, add cold water (10 volumes) to the reaction mixture and stir for 10 minutes.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield the pure pyrazole sulfonamide.

Sulfonylation of Alcohols

The reaction of this compound with alcohols yields sulfonate esters. This transformation is often used to convert the hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions. Pyridine is commonly used as both the base and solvent in these reactions[4][5].

Substrate TypeBaseSolventTemperature (°C)TimeReference
Primary/Secondary AlcoholsPyridinePyridine0 to Room Temp.Varies[4][5]

This is a general protocol for the formation of sulfonate esters from alcohols[4][5].

Materials:

  • This compound

  • Primary or secondary alcohol

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid, dilute aqueous solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Sodium sulfate, anhydrous

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the alcohol (1.0 equivalent) in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1-1.5 equivalents) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding cold water.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with a cold, dilute hydrochloric acid solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to yield the crude sulfonate ester.

  • If necessary, purify the product by column chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and the influence of various parameters on the sulfonylation reaction.

experimental_workflow start Start reagents Dissolve Amine/Alcohol and Base in Solvent start->reagents add_sulfonyl Add 1,3-dimethyl-1H-pyrazole- 4-sulfonyl chloride reagents->add_sulfonyl reaction Stir at Specified Temperature add_sulfonyl->reaction monitor Monitor Reaction by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Wash and Extract) monitor->workup Reaction Complete dry Dry Organic Layer (e.g., Na2SO4) workup->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (Column Chromatography) evaporate->purify end End purify->end

Caption: General experimental workflow for sulfonylation.

parameter_influence outcome Reaction Outcome (Yield, Purity, Time) base Base (e.g., DIPEA, TEA, Pyridine) base->outcome Influences rate & side reactions solvent Solvent (e.g., DCM, Pyridine, Water mixture) solvent->outcome Affects solubility & reactivity temperature Temperature (0°C to 70°C) temperature->outcome Controls reaction rate substrate Substrate (Amine vs. Alcohol, Steric Hindrance) substrate->outcome Determines reactivity time Reaction Time (Minutes to Hours) time->outcome Impacts completion & decomposition

Caption: Factors influencing sulfonylation reaction outcomes.

References

Application Notes and Protocols: Optimal Base Selection for the Synthesis of Sulfonamides using 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfonamides derived from pyrazole scaffolds are a prominent class of compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. A key step in the synthesis of these compounds is the coupling of a pyrazole sulfonyl chloride with a primary or secondary amine. The choice of base for this condensation reaction is critical as it significantly influences reaction kinetics, yield, and purity of the final product. These application notes provide a comprehensive guide for researchers on the selection of an appropriate base for the synthesis of sulfonamides using 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, complete with detailed experimental protocols and a comparative analysis of commonly used bases.

Comparative Analysis of Bases

The selection of a suitable base is crucial for the efficient synthesis of sulfonamides from sulfonyl chlorides. The primary role of the base is to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion. The basicity and nucleophilicity of the chosen base can impact the reaction rate and the formation of potential side products. Below is a summary of quantitative data from studies on the synthesis of pyrazole-4-sulfonamides using different bases.

Table 1: Comparison of Bases for the Synthesis of Pyrazole-4-Sulfonamides

EntryBaseSolventReaction Time (h)Yield (%)Reference
1Triethylamine (TEA)Dichloromethane (DCM)1626-46[1][2]
2Diisopropylethylamine (DIPEA)Dichloromethane (DCM)1655[1][2]
3PyridineDichloromethane (DCM)6-18-[3]
44-Dimethylaminopyridine (DMAP)---[4]

Note: Yields for pyridine were not available in a directly comparable study with pyrazole sulfonyl chloride, but it is a commonly used base in these reactions. DMAP is often used as a nucleophilic catalyst in conjunction with a tertiary amine base to accelerate the reaction, particularly with less nucleophilic amines.

Based on the available data, Diisopropylethylamine (DIPEA) provides a higher yield compared to Triethylamine (TEA) under similar reaction conditions for the synthesis of pyrazole-4-sulfonamides.[1][2] DIPEA is a non-nucleophilic, sterically hindered base, which minimizes potential side reactions. While a direct quantitative comparison with pyridine for this specific substrate is unavailable, pyridine is a widely used base for sulfonamide synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent conversion to a sulfonamide using different bases.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of similar pyrazole-4-sulfonyl chlorides.[1][5]

Materials:

  • 1,3-dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

  • Ice

  • Water

  • Sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-dimethyl-1H-pyrazole (1.0 eq) in chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (5.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, slowly raise the temperature to 60 °C and stir the reaction mixture for 10 hours.

  • Add thionyl chloride (1.3 eq) dropwise to the reaction mixture at 60 °C.

  • Continue stirring at 60 °C for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be used directly in the next step or purified by column chromatography on silica gel.

Protocol 2: General Synthesis of N-substituted-1,3-dimethyl-1H-pyrazole-4-sulfonamides

This protocol outlines the general procedure for the coupling of this compound with a primary or secondary amine using a tertiary amine base.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.05 eq)

  • Base (Triethylamine, Diisopropylethylamine, or Pyridine) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.05 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the selected base (1.5 eq) to the stirred solution.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-1,3-dimethyl-1H-pyrazole-4-sulfonamides.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification amine Amine in DCM base Add Base (TEA/DIPEA/Pyridine) amine->base sulfonyl_chloride Add Sulfonyl Chloride Solution base->sulfonyl_chloride reaction Stir at RT (16-18h) sulfonyl_chloride->reaction dilute Dilute with DCM reaction->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl wash_nahco3 Wash with NaHCO3 wash_hcl->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine dry Dry (Na2SO4) wash_brine->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterization (NMR, MS) chromatography->characterization

Caption: General workflow for the synthesis of pyrazole sulfonamides.

Signaling Pathway: Inhibition of COX-2 by Pyrazole Sulfonamides

Many pyrazole-containing sulfonamides, such as the well-known drug Celecoxib, function as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 pathway is a key inflammatory pathway responsible for the synthesis of prostaglandins, which are mediators of pain and inflammation.[4][6][7] The diagram below illustrates this signaling pathway and the point of inhibition by pyrazole sulfonamides.

cox2_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 Enzyme arachidonic_acid->cox2 acts on pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 converts to prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins isomerases inflammation Inflammation & Pain prostaglandins->inflammation mediate pyrazole_sulfonamide Pyrazole Sulfonamide (e.g., Celecoxib) pyrazole_sulfonamide->cox2 Inhibits

Caption: Inhibition of the COX-2 signaling pathway by pyrazole sulfonamides.

Conclusion

The choice of base is a critical parameter in the synthesis of sulfonamides from this compound. For optimal yields, DIPEA is recommended based on comparative studies. However, pyridine and TEA remain viable options depending on substrate reactivity and desired reaction conditions. The provided protocols offer a robust starting point for the synthesis and optimization of novel pyrazole sulfonamide derivatives for various research applications. The elucidation of their mechanism of action, such as the inhibition of the COX-2 pathway, underscores their therapeutic potential and provides a rationale for their continued development in the field of medicinal chemistry.

References

Application Notes and Protocols: Understanding Solvent Effects in Reactions with 1,3-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the influence of solvents on reactions involving 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride and related pyrazole sulfonyl chlorides. The information is intended to guide solvent selection for optimizing reaction outcomes, such as yield and purity, in research and drug development settings.

Introduction to this compound

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 1,3-dimethyl-1H-pyrazole-4-sulfonyl moiety onto various nucleophiles. This functional group is of interest in medicinal chemistry due to the prevalence of pyrazole and sulfonamide motifs in pharmacologically active compounds. The choice of solvent is a critical parameter in reactions with this sulfonyl chloride, as it can significantly impact reaction rates, yields, and even the product distribution.

Chemical Structure:

  • IUPAC Name: 1,3-dimethylpyrazole-4-sulfonyl chloride[1]

  • CAS Number: 89501-93-9[1][2][3][4][5][6][7]

  • Molecular Formula: C₅H₇ClN₂O₂S[1][3][4][5]

  • Molecular Weight: 194.64 g/mol [1][3][4]

The Role of Solvents in Sulfonylation Reactions

Solvents can influence chemical reactions in several ways, including the stabilization of reactants, products, and transition states, and by affecting the solubility of reagents. In the context of sulfonylation reactions with this compound, the polarity and protic or aprotic nature of the solvent are key considerations.

Generally, polar aprotic solvents are favored for SN2 reactions, such as the reaction of a sulfonyl chloride with a nucleophile. These solvents can solvate the cation of any salt byproducts without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity.[8]

Quantitative Data on Solvent Effects

While specific kinetic data for reactions with this compound is not extensively available in the literature, valuable insights can be drawn from studies on structurally similar compounds, such as 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride. The following tables summarize the impact of different solvents on the yield of related sulfonylation reactions.

Table 1: Solvent Effects on the Synthesis of Pyrazole-4-sulfonyl Chlorides

This table is adapted from a study on the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, which involves the reaction of the corresponding pyrazole with chlorosulfonic acid and thionyl chloride.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Chloroform (CHCl₃)601090

Data adapted from a study on the synthesis of related pyrazole sulfonyl chlorides.[9]

Table 2: Solvent and Base Effects on the Sulfonylation of Amines with a Pyrazole-4-sulfonyl Chloride

This table illustrates the effect of different solvents and bases on the coupling of a pyrazole-4-sulfonyl chloride with 2-phenylethylamine.[9]

EntrySolventBaseTime (h)Yield (%)
1Dichloromethane (DCM)Triethylamine (TEA)1626
2Dichloromethane (DCM)Diisopropylethylamine (DIPEA)1655
3Tetrahydrofuran (THF)Diisopropylethylamine (DIPEA)2447

Data from a study involving a similar pyrazole-4-sulfonyl chloride derivative.[9]

From this data, it is evident that chlorinated solvents like dichloromethane and chloroform are effective for these types of reactions. Furthermore, the choice of base can have a significant impact on the yield, with DIPEA in DCM providing a better yield for the sulfonamide formation compared to TEA.[9] The longer reaction time required in THF suggests that it may be a less optimal solvent for this particular transformation.[9]

Experimental Protocols

The following are detailed experimental protocols adapted from the literature for reactions involving pyrazole sulfonyl chlorides. These can serve as a starting point for designing experiments with this compound.

Protocol 1: General Procedure for the Sulfonylation of an Amine

This protocol is based on the synthesis of pyrazole sulfonamides.[9]

Materials:

  • This compound

  • Amine of choice

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Deionized water

  • Sodium sulfate (Na₂SO₄)

  • Thin-Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine (1.05 equivalents) and DIPEA (1.5 equivalents) in DCM (5 volumes).

  • In a separate flask, dissolve this compound (1.0 equivalent) in DCM (5 volumes).

  • Add the sulfonyl chloride solution to the amine solution dropwise at room temperature (25–30 °C).

  • Stir the reaction mixture for 16 hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, add cold water (10 volumes) to the reaction mixture and stir for 10 minutes.

  • Separate the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Pyrazole-4-sulfonyl Chloride (Analogous)

This protocol describes the synthesis of a similar pyrazole sulfonyl chloride and can be adapted for the synthesis of the title compound if starting from 1,3-dimethyl-1H-pyrazole.[9]

Materials:

  • 1,3-Dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform (CHCl₃)

  • Dichloromethane (DCM)

  • Ice-cold water

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask under a nitrogen atmosphere, prepare a solution of chlorosulfonic acid (5.5 equivalents) in chloroform (7 volumes).

  • Cool the solution to 0 °C.

  • Slowly add a solution of 1,3-dimethyl-1H-pyrazole (1.0 equivalent) in chloroform (3 volumes) to the stirred chlorosulfonic acid solution, maintaining the temperature at 0 °C.

  • After the addition is complete, raise the temperature of the reaction mixture to 60 °C and stir for 10 hours.

  • Add thionyl chloride (1.32 equivalents) to the reaction mixture at 60 °C over 20 minutes.

  • Continue stirring at 60 °C for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0–10 °C.

  • Carefully pour the reaction mass into a mixture of dichloromethane and ice-cold water.

  • Separate the lower organic layer.

  • Dry the organic layer over sodium sulfate.

  • Filter and evaporate the solvent under vacuum to obtain the crude this compound.

Visualizing Workflows and Relationships

The following diagrams illustrate the general experimental workflow for a sulfonylation reaction and the logical relationship between solvent properties and reaction outcomes.

experimental_workflow reagents 1. Reagent Preparation - Dissolve Amine and Base in Solvent - Dissolve Sulfonyl Chloride in Solvent reaction 2. Reaction - Combine Solutions - Stir at Controlled Temperature - Monitor by TLC reagents->reaction workup 3. Work-up - Quench with Water - Separate Organic Layer - Dry with Na₂SO₄ reaction->workup purification 4. Purification - Concentrate Crude Product - Column Chromatography workup->purification product 5. Final Product - Characterization purification->product

Caption: General experimental workflow for a sulfonylation reaction.

solvent_effects_logic cluster_properties Solvent Properties cluster_outcomes Reaction Outcomes solvent Solvent Choice polarity Polarity solvent->polarity influences proticity Protic vs. Aprotic solvent->proticity influences rate Reaction Rate polarity->rate yield Yield polarity->yield solubility Reagent Solubility polarity->solubility proticity->rate proticity->yield

Caption: Logical relationship of solvent properties and reaction outcomes.

Safety Information

This compound is expected to be corrosive and moisture-sensitive, typical of sulfonyl chlorides. It can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The selection of an appropriate solvent is a crucial step in optimizing reactions that utilize this compound. Based on data from analogous compounds, polar aprotic solvents such as dichloromethane are excellent choices for sulfonylation reactions with amines, particularly when used in combination with a non-nucleophilic base like DIPEA. The provided protocols and workflows offer a solid foundation for researchers to develop robust and efficient synthetic procedures. Further screening of solvents may be beneficial for specific applications to maximize yield and purity.

References

Application Notes and Protocols for Catalytic Sulfonamide Formation Using Pyrazole Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methods for the synthesis of sulfonamides derived from pyrazole sulfonyl chlorides. The protocols outlined below are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

Sulfonamides are a cornerstone of many pharmaceutical compounds and agrochemicals. The pyrazole moiety is also a privileged scaffold in drug discovery, known for a wide range of biological activities. The combination of these two functionalities in pyrazole sulfonamides has led to the development of potent therapeutic agents. This document details synthetic protocols for the preparation of pyrazole sulfonyl chlorides and their subsequent conversion to sulfonamides, with a focus on providing actionable experimental procedures.

While direct catalytic methods for the reaction of pyrazole sulfonyl chlorides with amines are not extensively reported, this document provides a robust, non-catalytic baseline method and discusses potential catalytic approaches that can be optimized for this specific substrate class.

Section 1: Synthesis of Pyrazole-4-Sulfonyl Chloride

The synthesis of the key intermediate, pyrazole-4-sulfonyl chloride, is a critical first step. A common method involves the chlorosulfonation of a pyrazole derivative.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride[1]

This protocol describes the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride from 3,5-dimethyl-1H-pyrazole.

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

  • Nitrogen gas supply

  • Standard laboratory glassware and workup equipment

Procedure:

  • In a round-bottom flask equipped with a stirrer and under a nitrogen atmosphere, dissolve 3,5-dimethyl-1H-pyrazole (1.0 equiv) in chloroform (3 volumes).

  • In a separate flask, prepare a solution of chlorosulfonic acid (5.5 equiv) in chloroform (7 volumes).

  • Cool the pyrazole solution to 0 °C in an ice bath.

  • Slowly add the chlorosulfonic acid solution to the pyrazole solution while maintaining the temperature at 0 °C.

  • After the addition is complete, raise the temperature of the reaction mixture to 60 °C and stir for 10 hours.

  • To the reaction mixture, add thionyl chloride (1.32 equiv) at 60 °C over a period of 20 minutes.

  • Continue stirring the reaction mixture for an additional 2 hours at 60 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction can be worked up to isolate the product.

Results:

This method has been reported to produce 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in high yield.[1]

Table 1: Optimization of Sulfonylation of 3,5-Dimethyl-1H-pyrazole [1]

EntryReagent 1Reagent 2SolventTemperature (°C)Time (h)Yield (%)
1Chlorosulfonic acid-Chloroform601245
2Chlorosulfonic acidThionyl chlorideChloroform601290

Diagram 1: Synthesis of Pyrazole Sulfonyl Chloride

G pyrazole 3,5-Dimethyl-1H-pyrazole reagents 1. Chlorosulfonic Acid, Chloroform, 0-60°C 2. Thionyl Chloride, 60°C pyrazole->reagents sulfonyl_chloride 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride reagents->sulfonyl_chloride

Caption: Reaction scheme for the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Section 2: Sulfonamide Formation from Pyrazole-4-Sulfonyl Chloride

The reaction of pyrazole-4-sulfonyl chloride with a primary or secondary amine is the key step in forming the desired sulfonamide. This is typically carried out in the presence of a base.

Experimental Protocol: General Procedure for Sulfonamide Synthesis[1]

This protocol provides a general method for the coupling of pyrazole-4-sulfonyl chloride with various amines.

Materials:

  • Pyrazole-4-sulfonyl chloride (e.g., 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride)

  • Amine (primary or secondary)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cold water

  • Standard laboratory glassware and workup equipment

Procedure:

  • In a round-bottom flask, dissolve the amine (1.05 equiv) in dichloromethane (5 volumes).

  • Add diisopropylethylamine (DIPEA) (1.5 equiv) to the solution at 25–30 °C.

  • In a separate flask, dissolve the pyrazole-4-sulfonyl chloride (1.0 equiv) in dichloromethane (5 volumes).

  • Add the pyrazole-4-sulfonyl chloride solution to the amine solution at 25–30 °C.

  • Stir the reaction mixture for 16 hours at 25–30 °C.

  • Monitor the reaction progress by TLC.

  • After completion of the reaction, add cold water (10 volumes) to the reaction mixture and stir for 10 minutes.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Results:

This procedure has been successfully applied to a variety of amines, affording the corresponding sulfonamides in moderate to good yields.[1]

Table 2: Optimization of Base and Solvent for Sulfonamide Formation [1]

EntryBaseSolventTime (h)Yield (%)
1TEADCM1646
2DIPEADCM1655
3TEATHF2435
4DIPEATHF2447

TEA: Triethylamine, DIPEA: Diisopropylethylamine, DCM: Dichloromethane, THF: Tetrahydrofuran

Diagram 2: General Workflow for Pyrazole Sulfonamide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine Solution Dissolve Amine in DCM Base Addition Add DIPEA Amine Solution->Base Addition Reaction Mixture Combine Solutions and Stir for 16h Base Addition->Reaction Mixture Sulfonyl Chloride Solution Dissolve Pyrazole Sulfonyl Chloride in DCM Sulfonyl Chloride Solution->Reaction Mixture Quench Quench with Cold Water Reaction Mixture->Quench Extraction Extract with DCM Quench->Extraction Purification Column Chromatography Extraction->Purification

Caption: Experimental workflow for the synthesis of pyrazole sulfonamides.

Section 3: Potential Catalytic Approaches

While the above protocol is effective, the use of catalytic methods could offer advantages in terms of milder reaction conditions, broader substrate scope, and improved yields. Below are potential catalytic strategies that could be adapted for the formation of sulfonamides from pyrazole sulfonyl chlorides.

Lewis Acid Catalysis

Lewis acids have been shown to activate sulfonyl fluorides towards nucleophilic attack by amines.[2][3][4] A similar approach could be explored for pyrazole sulfonyl chlorides.

Proposed Catalytic System:

  • Catalyst: Calcium triflimide [Ca(NTf₂)₂]

  • Rationale: The Lewis acidic calcium center can coordinate to the sulfonyl group, increasing its electrophilicity and facilitating the reaction with the amine nucleophile.

Diagram 3: Proposed Lewis Acid Catalysis

G Pyrazole-SO2Cl Pyrazole Sulfonyl Chloride Activated_Complex Activated Electrophile Pyrazole-SO2Cl->Activated_Complex Amine Amine Amine->Activated_Complex Nucleophilic Attack Lewis_Acid Ca(NTf2)2 Lewis_Acid->Activated_Complex Activation Pyrazole_Sulfonamide Pyrazole Sulfonamide Activated_Complex->Pyrazole_Sulfonamide

Caption: Proposed mechanism for Lewis acid-catalyzed sulfonamide formation.

Transition Metal Catalysis

Palladium, nickel, and copper-based catalysts are widely used for C-N cross-coupling reactions to form sulfonamides.[5][6][7] While typically employed for the coupling of sulfonamides with aryl halides, related systems could potentially be developed for the direct coupling of pyrazole sulfonyl chlorides with amines.

Potential Catalytic Systems:

  • Nickel Catalysis: Nickel-catalyzed cross-couplings are a cost-effective alternative to palladium and are particularly effective for reactions involving heteroaryl compounds.[5][6][7]

  • Copper Catalysis: Copper-based catalysts are effective for the arylation of sulfonamides and can sometimes be used in aqueous media.[6]

Researchers interested in developing such methods would need to screen various ligands, bases, and solvents to optimize the reaction conditions for pyrazole sulfonyl chloride substrates.

Conclusion

The synthesis of pyrazole sulfonamides is a critical process in the development of new therapeutic agents. The protocols provided herein offer a solid foundation for the preparation of these valuable compounds. While robust non-catalytic methods exist, the exploration of Lewis acid and transition metal catalysis holds promise for the development of even more efficient and versatile synthetic routes. The data and workflows presented are intended to guide researchers in their synthetic efforts and to encourage further investigation into catalytic methods for sulfonamide formation.

References

Application Notes and Protocols: 1,3-Dimethyl-1H-pyrazole-4-sulfonyl Chloride in the Synthesis of NAAA Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride as a key intermediate in the synthesis of potent and selective N-acylethanolamine acid amidase (NAAA) inhibitors. NAAA is a crucial enzyme in the degradation of the endogenous anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). Inhibition of NAAA represents a promising therapeutic strategy for a variety of inflammatory and pain-related disorders.

Introduction to NAAA and its Inhibition

N-acylethanolamine acid amidase (NAAA) is a lysosomal enzyme that hydrolyzes N-acylethanolamines, with a preference for PEA.[1] By breaking down PEA into palmitic acid and ethanolamine, NAAA terminates its signaling. PEA exerts its biological effects primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the expression of genes involved in inflammation and pain.[2] Inhibition of NAAA leads to an increase in endogenous PEA levels, thereby enhancing PPAR-α signaling and producing anti-inflammatory and analgesic effects.[2][3]

The pyrazole sulfonamide scaffold has emerged as a promising chemotype for the development of non-covalent NAAA inhibitors.[4] this compound is a critical building block for the synthesis of these inhibitors, allowing for the introduction of the key pharmacophore responsible for potent and selective NAAA inhibition.

NAAA Signaling Pathway

The signaling pathway regulated by NAAA is central to its role in inflammation. The following diagram illustrates this pathway and the mechanism of action for NAAA inhibitors.

NAAA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NAPE NAPE NAPE-PLD NAPE-PLD NAPE->NAPE-PLD PEA_ext PEA PEA_int PEA NAPE-PLD->PEA_int Synthesis NAAA NAAA PEA_int->NAAA Degradation PPARa PPAR-α PEA_int->PPARa Activation Palmitic_Acid Palmitic Acid + Ethanolamine NAAA->Palmitic_Acid NAAA_Inhibitor NAAA Inhibitor (e.g., Pyrazole Sulfonamides) NAAA_Inhibitor->NAAA Inhibition Gene_Expression Anti-inflammatory Gene Expression PPARa->Gene_Expression Modulates Inflammation Inflammation Gene_Expression->Inflammation Suppression

NAAA-regulated PEA signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar pyrazole sulfonyl chlorides.[5]

Materials:

  • 1,3-Dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

  • Ice

  • Sodium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and thermometer, prepare a solution of chlorosulfonic acid in chloroform at 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of 1,3-dimethyl-1H-pyrazole in chloroform to the stirred chlorosulfonic acid solution, maintaining the temperature at 0 °C.

  • After the addition is complete, slowly raise the temperature of the reaction mixture to 60 °C and stir for 10 hours.

  • To the reaction mixture, add thionyl chloride dropwise at 60 °C over 20 minutes.

  • Continue stirring the reaction mixture at 60 °C for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: General Synthesis of Pyrazole Sulfonamide-based NAAA Inhibitors

This protocol describes the general procedure for the coupling of this compound with a suitable amine to generate the final NAAA inhibitor.[5]

Materials:

  • This compound

  • Appropriate amine (e.g., an azabicyclo[3.2.1]octane derivative)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Dissolve the desired amine in dichloromethane in a round-bottom flask.

  • Add diisopropylethylamine to the solution at room temperature.

  • In a separate flask, dissolve this compound in dichloromethane.

  • Slowly add the solution of the sulfonyl chloride to the amine solution at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired pyrazole sulfonamide NAAA inhibitor.

Synthesis_Workflow Start 1,3-Dimethyl-1H-pyrazole Step1 Chlorosulfonation with Chlorosulfonic Acid and Thionyl Chloride Start->Step1 Intermediate This compound Step1->Intermediate Step2 Sulfonamide Formation (Coupling Reaction with Amine) Intermediate->Step2 Amine Appropriate Amine Amine->Step2 Product NAAA Inhibitor (Pyrazole Sulfonamide) Step2->Product Purification Purification (Column Chromatography) Product->Purification Final_Product Pure NAAA Inhibitor Purification->Final_Product

General synthesis workflow for NAAA inhibitors.

Quantitative Data

The following table summarizes the inhibitory activity of a key NAAA inhibitor, ARN19689, synthesized using a pyrazole sulfonyl chloride intermediate.

CompoundTargetIC50 (nM)Assay ConditionsReference
ARN19689Human NAAA42Fluorogenic human NAAA assay[4]

Structure-Activity Relationship (SAR) Insights

The development of pyrazole sulfonamide-based NAAA inhibitors has provided valuable insights into the structure-activity relationships governing their potency and selectivity. Key findings include:

  • The Pyrazole Sulfonamide Moiety: This core structure is essential for high-affinity binding to the NAAA active site.

  • Substitution on the Pyrazole Ring: The presence and position of methyl groups on the pyrazole ring can influence inhibitory activity.

  • The Amine Component: The nature of the amine coupled to the sulfonyl chloride is a critical determinant of potency, selectivity, and pharmacokinetic properties. Azabicyclic structures have been shown to be particularly effective.[4]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a novel class of non-covalent NAAA inhibitors. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore this promising therapeutic target. The continued investigation and optimization of pyrazole sulfonamide-based inhibitors hold significant potential for the development of new treatments for inflammatory diseases and chronic pain.

References

Application Notes and Protocols: 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride is a key building block in medicinal chemistry, primarily utilized in the synthesis of a diverse range of sulfonamide derivatives. These derivatives have shown significant potential in the development of novel therapeutic agents, exhibiting a variety of biological activities. This document provides detailed application notes on its use and protocols for the synthesis and evaluation of its derivatives, targeting researchers and professionals in drug discovery and development. The pyrazole sulfonamide scaffold has been identified as a pharmacophore in compounds with antiproliferative, anti-inflammatory, and enzyme-inhibitory activities.

Key Applications in Medicinal Chemistry

The primary application of this compound is as a versatile reagent for the synthesis of pyrazole-4-sulfonamides. This is typically achieved through its reaction with a wide array of primary and secondary amines. The resulting sulfonamides have been investigated for several therapeutic applications:

  • Antiproliferative Agents: Derivatives have demonstrated cytotoxic effects against various cancer cell lines.

  • Enzyme Inhibitors: This class of compounds has shown inhibitory activity against enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), carbonic anhydrases (CAs), and RAF kinases.

Data Presentation

Antiproliferative Activity of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide Derivatives

The following table summarizes the in vitro antiproliferative activity of a series of 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide derivatives against U937 cells.

Compound IDStructureIC50 (µM)
MR-S1-41,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide55

Data sourced from a study on new pyrazole-4-sulfonamide derivatives. The cytotoxicity was evaluated using the CellTiter-Glo Luminescent cell viability assay.[1]

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

Derivatives of pyrazole sulfonamides have been identified as potent inhibitors of NAAA, an enzyme involved in inflammatory processes.

Compound IDStructureh-NAAA IC50 (µM)
83-methyl-5-ethyl derivative~1.11
153,5-diethyl derivative1.11[2]
33para-methyl-substituted phenoxy sulfonamide0.036[2]
35meta-methyl-phenoxy analogue0.614[2]
36ortho-methyl-phenoxy analogue0.291[2]
50 (ARN19689)endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide0.042[2][3]

IC50 values were determined using a fluorogenic human NAAA assay.[2]

Carbonic Anhydrase (CA) Inhibition

Certain pyrazolo[4,3-c]pyridine sulfonamides have been shown to inhibit various human carbonic anhydrase isoforms.

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
1f 58.8---
1g ----
1h ----
1k ---34.5
AAZ (Acetazolamide) --25.85.7

Inhibition constants (Ki) were determined by a stopped-flow CO2 hydrase assay.[4][5]

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride

This protocol describes the synthesis of the key intermediate, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.[1][6]

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

  • In a suitable reaction vessel, combine pentane-2,4-dione and 85% hydrazine hydrate in methanol at 25–35 °C.

  • Note that this is an exothermic reaction.

  • The reaction proceeds to quantitatively yield 3,5-dimethyl-1H-pyrazole.[6]

Step 2: Synthesis of 1,3,5-Trimethyl-1H-pyrazole

  • Dissolve 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of THF and cool to 0 °C under a nitrogen atmosphere.

  • Add potassium tert-butoxide (63 g, 561.7 mmol) in small portions.

  • Stir the reaction mixture at 25–30 °C for approximately 40 minutes.

  • Add a solution of methyl iodide (57.6 g, 405.7 mmol) in 90 mL of THF to the reaction mixture over 30 minutes at 25–30 °C under a nitrogen atmosphere.

  • Stir the reaction for 16 hours at 25–30 °C, monitoring completion by TLC.[1][6]

Step 3: Sulfonylation to 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride

  • Prepare a solution of 1,3,5-trimethyl-1H-pyrazole (25 g, ~227 mmol) in 75 mL of chloroform.

  • In a separate vessel under a nitrogen atmosphere, prepare a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform, cooled to 0 °C.

  • Slowly add the pyrazole solution to the chlorosulfonic acid solution.

  • Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

  • Add thionyl chloride (40.8 g, 343.2 mmol) to the reaction mass at 60 °C over 20 minutes.

  • Stir for an additional 2 hours at 60 °C, monitoring the reaction by TLC.[1][6]

  • Upon completion, cool the reaction mass to 0–10 °C and pour it into a mixture of dichloromethane and ice-cold water.

  • Separate the lower organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the product.[1]

Protocol 2: General Synthesis of Pyrazole-4-sulfonamides

This protocol outlines the general procedure for the reaction of a pyrazole-4-sulfonyl chloride with an amine to form the corresponding sulfonamide.[1]

  • Dissolve the desired amine (e.g., 2-phenylethylamine, 65.5 mg, 2.7 mmol) in 5 volumes of dichloromethane.

  • Add diisopropylethylamine (99.6 mg, 3.85 mmol) to the solution at 25–30 °C.

  • Add a solution of the pyrazole-4-sulfonyl chloride (e.g., 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, 100 mg, ~0.45 mmol) in 5 volumes of dichloromethane to the reaction mixture at 25–30 °C.

  • Stir the reaction for 16 hours at 25–30 °C, monitoring its progress by TLC.

  • After completion, add 10 volumes of cold water and stir for 10 minutes.

  • Separate the lower organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to yield the crude product.

  • Purify the crude sulfonamide by column chromatography.[1]

Visualizations

Experimental Workflow: Synthesis of Pyrazole-4-Sulfonamides

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Sulfonylation cluster_3 Step 4: Sulfonamide Formation Pentane-2,4-dione Pentane-2,4-dione 3,5-Dimethyl-1H-pyrazole 3,5-Dimethyl-1H-pyrazole Pentane-2,4-dione->3,5-Dimethyl-1H-pyrazole Hydrazine Hydrate, MeOH 1,3,5-Trimethyl-1H-pyrazole 1,3,5-Trimethyl-1H-pyrazole 3,5-Dimethyl-1H-pyrazole->1,3,5-Trimethyl-1H-pyrazole K-tert-butoxide, MeI, THF 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride 1,3,5-Trimethyl-1H-pyrazole->1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride Chlorosulfonic Acid, SOCl2, Chloroform Pyrazole-4-sulfonamide Derivative Pyrazole-4-sulfonamide Derivative 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride->Pyrazole-4-sulfonamide Derivative Primary/Secondary Amine, DIPEA, DCM

Caption: Workflow for the synthesis of pyrazole-4-sulfonamides.

Signaling Pathway: Inhibition of RAF-MEK-ERK Pathway

cluster_pathway MAPK Signaling Pathway cluster_inhibition Inhibition by Pyrazole Derivative RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor Pyrazole Sulfonamide (RAF Inhibitor) Inhibitor->RAF

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

Logical Relationship: NAAA Inhibition and Anti-inflammatory Effect

NAAA N-Acylethanolamine-hydrolyzing acid amidase (NAAA) PEA Palmitoylethanolamide (PEA) Degradation NAAA->PEA catalyzes Inflammation Inflammation PEA->Inflammation reduces Inhibitor Pyrazole Sulfonamide (NAAA Inhibitor) Inhibitor->NAAA inhibits

Caption: Mechanism of anti-inflammatory action via NAAA inhibition.

References

Application Notes and Protocols: Synthesis and Evaluation of Pyrazole-4-sulfonamide Derivatives with Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of pyrazole-4-sulfonamide derivatives and the evaluation of their antiproliferative activity against cancer cell lines. The information is compiled from recent scientific literature and is intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and oncology drug discovery.

Introduction

Pyrazole and sulfonamide moieties are prominent pharmacophores in numerous clinically approved drugs.[1][2] The combination of these two heterocyclic systems into a single molecular scaffold has garnered significant interest in the development of novel therapeutic agents, particularly in the realm of oncology.[1][2] Pyrazole-sulfonamide derivatives have demonstrated a wide range of biological activities, including anticancer properties.[3][4] Their mechanism of action is often attributed to the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases, cyclooxygenases, and various kinases.[3] This document outlines the synthesis of two series of pyrazole-4-sulfonamide derivatives and the protocols for assessing their in vitro antiproliferative effects.

Synthesis of Pyrazole-4-sulfonamide Derivatives

A general synthetic scheme for the preparation of pyrazole-4-sulfonamide derivatives involves a multi-step process, starting from readily available precursors. The key steps include the synthesis of the pyrazole core, followed by chlorosulfonation and subsequent amidation with various amines.

General Synthetic Workflow

The synthesis can be logically divided into three main stages: formation of the pyrazole ring, introduction of the sulfonyl chloride group, and finally, the coupling with an amine to yield the target sulfonamide.

G cluster_0 Stage 1: Pyrazole Synthesis cluster_1 Stage 2: Chlorosulfonation cluster_2 Stage 3: Sulfonamide Formation A Pentane-2,4-dione C 3,5-dimethyl-1H-pyrazole A->C Methanol, 25-35 °C B Hydrazine Hydrate B->C D 3,5-dimethyl-1H-pyrazole F 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride D->F Chloroform, 60 °C E Chlorosulfonic Acid & Thionyl Chloride E->F G Pyrazole-4-sulfonyl chloride I Pyrazole-4-sulfonamide Derivatives G->I DCM, DIPEA, 25-30 °C H 2-Phenylethylamine Derivatives H->I

Caption: General workflow for the synthesis of pyrazole-4-sulfonamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3,5-dimethyl-1H-pyrazole [1]

  • To a solution of pentane-2,4-dione in methanol, add 85% hydrazine hydrate dropwise at 25–35 °C.

  • The reaction is exothermic and proceeds to completion to yield 3,5-dimethyl-1H-pyrazole quantitatively.

Protocol 2: Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride [2]

  • In a flask containing chloroform, add 3,5-dimethyl-1H-pyrazole under a nitrogen atmosphere at 0 °C.

  • Slowly add chlorosulfonic acid.

  • Subsequently, add thionyl chloride at 60 °C over a period of 20 minutes.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, is obtained. A good yield is reported with this method.[2]

Protocol 3: General Procedure for the Synthesis of Pyrazole-4-sulfonamide Derivatives [1][2]

  • Dissolve the desired 2-phenylethylamine derivative (2.7 mmol) and diisopropylethylamine (DIPEA) (3.85 mmol) in dichloromethane (DCM) at 25–30 °C.[1][2]

  • To this mixture, add a solution of the appropriate pyrazole-4-sulfonyl chloride (2.57 mmol) in DCM at 25–30 °C.[1][2]

  • Stir the reaction mixture for 16 hours at 25–30 °C.[1][2]

  • Monitor the reaction progress by TLC.[1][2]

  • After completion, add cold water to the reaction mass and stir for 10 minutes.[1][2]

  • Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.[1][2]

  • Purify the crude compound by column chromatography to yield the pure pyrazole-4-sulfonamide derivative.[1][2]

Evaluation of Antiproliferative Activity

The in vitro antiproliferative activity of the synthesized pyrazole-4-sulfonamide derivatives can be determined against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the potency of the compounds.

Experimental Workflow for Antiproliferative Assays

A standard workflow for evaluating the antiproliferative activity of the synthesized compounds is depicted below.

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis A Cancer Cell Lines (e.g., U937, MCF-7, HepG2) B Cell Seeding in 96-well Plates A->B D Incubation (e.g., 72 hours) C Synthesized Pyrazole-4-sulfonamides (Varying Concentrations) C->D E CellTiter-Glo® Luminescent Cell Viability Assay F Measure Luminescence E->F G Calculate Cell Viability (%) H Determine IC50 Values (GraphPad Prism) G->H

Caption: Workflow for determining the antiproliferative activity of synthesized compounds.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay[1][4][5]
  • Cell Seeding: Seed human cancer cells (e.g., U937) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the synthesized pyrazole-4-sulfonamide derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Mitomycin C).[1][5]

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ values using a suitable software package, such as GraphPad Prism.[2][5]

Data Presentation

The antiproliferative activity of synthesized pyrazole-4-sulfonamide derivatives is typically presented in a tabular format, allowing for easy comparison of their potency against different cancer cell lines.

Table 1: In Vitro Antiproliferative Activity (IC₅₀, µM) of Selected Pyrazole-Sulfonamide Derivatives

CompoundMCF-7 (Breast)HepG2 (Liver)HCT116 (Colon)A549 (Lung)U937 (Lymphoma)
Doxorubicin4.162[6]3.832[6]3.676[6]--
Mitomycin C----Reported as control[1]
Compound 411.937[6]3.695[6]---
Compound 42--2.914[6]--
Compound 46--1.51[6]--
Compound 477.68[6]----
Compound 931.8 - 4.4-1.8 - 4.4--
MR-S1-13----Potent activity reported[5]
MR-S1-5----Low activity reported[5]

Note: "-" indicates data not available from the provided search results. The activity of compounds MR-S1-13 and MR-S1-5 against U937 cells was reported qualitatively.[5]

Potential Signaling Pathways and Mechanisms of Action

The antiproliferative effects of pyrazole-sulfonamide derivatives can be attributed to their interaction with various cellular targets and signaling pathways crucial for cancer cell growth and survival.

G cluster_0 Pyrazole-4-sulfonamide Derivatives cluster_1 Cellular Targets cluster_2 Downstream Effects P Pyrazole-4-sulfonamide Derivatives CAIX Carbonic Anhydrase IX (CA IX) P->CAIX Inhibition COX2 Cyclooxygenase-2 (COX-2) P->COX2 Inhibition Kinases Kinases (e.g., PI3K/AKT) P->Kinases Inhibition Proliferation Inhibition of Cell Proliferation CAIX->Proliferation Blocks pH regulation COX2->Proliferation Reduces pro-inflammatory signals Kinases->Proliferation Disrupts growth signals Apoptosis Induction of Apoptosis Kinases->Apoptosis Promotes cell death

Caption: Potential mechanisms of antiproliferative activity of pyrazole-4-sulfonamides.

Several studies suggest that pyrazoline benzenesulfonamide derivatives, a closely related class of compounds, exert their anticancer effects through the selective inhibition of tumor-associated enzymes such as matrix metalloproteinases (MMP-2, MMP-9), carbonic anhydrase isoforms (hCA IX, hCA XII), and cyclooxygenase-2 (COX-2).[3] Molecular docking studies have further elucidated the binding interactions of these compounds with their target enzymes.[3] For instance, some derivatives have been shown to bind to the active site of the 5buj enzyme.[6] Additionally, the PI3K/AKT signaling pathway has been identified as a potential target for some pyrazole-containing compounds.[6]

Conclusion

The synthesis and biological evaluation of pyrazole-4-sulfonamide derivatives represent a promising avenue for the discovery of novel anticancer agents. The protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and screen new compounds in this chemical class. Further investigations into their mechanism of action and structure-activity relationships will be crucial for the development of potent and selective drug candidates for cancer therapy.

References

Application Notes and Protocols: 1,3-Dimethyl-1H-pyrazole-4-sulfonyl Chloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride and its analogs as versatile building blocks in the synthesis of novel therapeutic agents. The pyrazole sulfonamide scaffold is a key pharmacophore in a variety of clinically relevant drugs and investigational compounds.

Introduction

The this compound moiety is a crucial structural component in the design of various enzyme inhibitors and receptor modulators. Its derivatives have shown significant potential in the development of anti-inflammatory, anticancer, and antidiabetic agents. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets, while the pyrazole ring provides a rigid scaffold for substituent orientation. This combination has been particularly successful in the design of selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib and its analogs. Furthermore, modifications of this scaffold have led to the discovery of compounds with potent activity against other targets, including aldose reductase and various cancer-related kinases.

Data Presentation

The following tables summarize the in vitro biological activities of various pyrazole sulfonamide derivatives synthesized using pyrazole-4-sulfonyl chloride building blocks.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Pyrazole Sulfonamide Derivatives
Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib COX-20.052 - 0.4145.8 - >192.3[1][2][3]
PYZ20 COX-20.33-[1]
PYZ21 COX-20.08-[1]
PYZ28 COX-20.26>192.3[2]
PYZ37 COX-20.2-[2]
Compound 4b COX-20.35137.3[3]
Compound 11 COX-20.043-[4]
Compound 12 COX-20.049-[4]
Compound 15 COX-20.049-[4]
Benzothiophen-2-yl pyrazole carboxylic acid derivative 5b COX-15.40344.56[5]
COX-20.01[5]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Anticancer Activity of Pyrazole Sulfonamide Derivatives
Compound IDCell LineIC50 (µM)Reference
Compound 3 MCF-7 (Breast)19.2[6]
Compound 8 MCF-7 (Breast)14.2[6]
Compound 11 MCF-7 (Breast)2.85[4]
HT-29 (Colon)2.12[4]
Compound 12 MCF-7 (Breast)-[4]
Compound 15 MCF-7 (Breast)23.99[4]
HT-29 (Colon)69.37[4]
Compound 4b SW620 (Colon)0.86[3]
Pyrazolo[4,3-e]tetrazolo[1,5-b][6][7][8]triazine Sulfonamides HCT 116 (Colon)0.39 - 0.6[9]
PC-3 (Prostate)0.17 - 0.36[9]
BxPC-3 (Pancreatic)0.13 - 0.26[9]
Table 3: Aldose Reductase Inhibitory Activity of Pyrazole Sulfonamide Derivatives
Compound SeriesIC50 Range (µM)Most Potent Compound (IC50, µM)Reference
Celecoxib Derivatives 8.25 - 40.76Compound 16 (8.25)[10]
Sulfonamides 37.27 - 87.65-[11]

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride

This protocol is adapted from the synthesis of the analogous 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[12]

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

  • To a solution of pentane-2,4-dione in methanol, add 85% hydrazine hydrate at 25–35 °C.

  • The reaction is exothermic and proceeds to completion to yield 3,5-dimethyl-1H-pyrazole.

Step 2: Synthesis of 1,3,5-Trimethyl-1H-pyrazole

  • Dissolve 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of THF and cool to 0 °C.

  • Add potassium tert-butoxide (63 g, 561.7 mmol) in portions under a nitrogen atmosphere.

  • Stir the reaction mixture at 25–30 °C for 40 minutes.

  • Add a solution of methyl iodide (57.6 g, 405.7 mmol) in 90 mL of THF dropwise over 30 minutes at 25–30 °C.

  • Stir the reaction for 16 hours at 25–30 °C, monitoring by TLC.

  • Work up the reaction to isolate 1,3,5-trimethyl-1H-pyrazole.[12]

Step 3: Sulfonylation to 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride

  • To a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform at 0 °C under a nitrogen atmosphere, slowly add a solution of 1,3,5-trimethyl-1H-pyrazole (25 g, ~201 mmol) in 75 mL of chloroform.

  • Raise the temperature to 60 °C and continue stirring for 10 hours.

  • Carefully quench the reaction with cold water.

  • Separate the organic layer, dry over sodium sulfate, and evaporate the solvent under vacuum to yield the crude product.

  • Purify the crude product by column chromatography to obtain pure 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.[12]

Protocol 2: General Procedure for the Synthesis of Pyrazole-4-sulfonamides

This protocol describes the general method for coupling the sulfonyl chloride with a primary or secondary amine.

  • Dissolve the desired amine (1.0 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • To this solution, add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired pyrazole-4-sulfonamide derivative.

Visualizations

Signaling Pathways

COX2_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Proinflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases from membrane lipids COX2_Enzyme Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2_Enzyme substrate PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 catalyzes Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates Pyrazole_Sulfonamide Pyrazole Sulfonamide Inhibitors Pyrazole_Sulfonamide->COX2_Enzyme inhibits

Caption: COX-2 signaling pathway and inhibition by pyrazole sulfonamides.

EGFR_HER2_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Heterodimerization EGFR->Dimerization HER2 HER2 HER2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation leads to PI3K_AKT PI3K/AKT Pathway Autophosphorylation->PI3K_AKT activates RAS_MAPK RAS/MAPK Pathway Autophosphorylation->RAS_MAPK activates Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival Pyrazole_Derivative Pyrazole-based Inhibitors Pyrazole_Derivative->Autophosphorylation inhibits

Caption: EGFR/HER2 signaling pathway and its inhibition in cancer.

Experimental and Logical Workflows

Synthesis_Workflow Start Start: 1,3-Dimethyl-1H-pyrazole Sulfonylation Sulfonylation (Chlorosulfonic Acid) Start->Sulfonylation Sulfonyl_Chloride 1,3-Dimethyl-1H-pyrazole- 4-sulfonyl chloride Sulfonylation->Sulfonyl_Chloride Coupling Coupling with Amine (R-NH2) Sulfonyl_Chloride->Coupling Final_Product Final Pyrazole Sulfonamide Derivative Coupling->Final_Product Purification Purification (Chromatography) Final_Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General synthetic workflow for pyrazole sulfonamide derivatives.

References

Application Notes and Protocols: Protecting Group Strategies for Reactions with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. Sulfonamides are a well-established class of protecting groups for primary and secondary amines, offering robust protection under a variety of reaction conditions. The 1,3-dimethyl-1H-pyrazole-4-sulfonyl group, introduced via its corresponding sulfonyl chloride, presents a unique heterocyclic scaffold that can be employed in such protecting group strategies.

These application notes provide a detailed overview of the use of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride for the protection of amines. We will cover the synthesis of the sulfonyl chloride, its reaction with amines to form stable sulfonamides, and potential strategies for the subsequent deprotection of the amine. While the formation of these sulfonamides is well-documented, their cleavage is less explored. Therefore, this document also presents potential deprotection methods based on the general reactivity of sulfonamides, which may require further optimization for this specific protecting group.

Data Presentation

Table 1: Synthesis of this compound
Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1,3-dimethyl-1H-pyrazoleChlorosulfonic acid, Thionyl chlorideChloroform601290[1]
Table 2: Protection of Amines with this compound
AmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-PhenylethylamineDiisopropylethylamine (DIPEA)Dichloromethane (DCM)25-301652[1]
N-(3,4-Dimethoxyphenethyl)Diisopropylethylamine (DIPEA)Dichloromethane (DCM)25-301664[1]
N-(3-Chlorophenethyl)Diisopropylethylamine (DIPEA)Dichloromethane (DCM)25-301654[1]
(R)-N-(1-(naphthalen-1-yl)ethyl)Diisopropylethylamine (DIPEA)Dichloromethane (DCM)25-301658[1]

Experimental Protocols

Protocol 1: Synthesis of this compound[1]
  • To a stirred solution of chlorosulfonic acid (6.5 equivalents) in chloroform (7 volumes), add 1,3-dimethyl-1H-pyrazole (1 equivalent) in chloroform (3 volumes) slowly at 0 °C under a nitrogen atmosphere.

  • Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

  • Add thionyl chloride (1.3 equivalents) to the reaction mixture at 60 °C over 20 minutes.

  • Stir the reaction for an additional 2 hours at 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0-10 °C and quench by adding it to a mixture of ice-cold water and dichloromethane.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound as a pale yellow solid.

Protocol 2: General Procedure for the Protection of Amines[1]
  • Dissolve the amine (1.05 equivalents) in dichloromethane (10 volumes).

  • Add diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution at 25-30 °C.

  • Add a solution of this compound (1.0 equivalent) in dichloromethane (5 volumes) to the reaction mixture at 25-30 °C.

  • Stir the reaction mixture for 16 hours at 25-30 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, add cold water (10 volumes) to the reaction mixture and stir for 10 minutes.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-(1,3-dimethyl-1H-pyrazole-4-sulfonyl)amine.

Protocol 3: Proposed General Strategies for Deprotection

The N-(1,3-dimethyl-1H-pyrazole-4-sulfonyl) group is a type of sulfonamide, which are known to be robust protecting groups. Their cleavage often requires harsh conditions. The following are general methods for sulfonamide deprotection that could be adapted for this specific group. Note: These methods have not been specifically reported for the cleavage of N-(1,3-dimethyl-1H-pyrazole-4-sulfonyl)amides and would require experimental validation and optimization.

A. Reductive Cleavage with Magnesium in Methanol [2][3][4][5]

This method offers a milder alternative to dissolving metal reductions.

  • To a solution of the N-(1,3-dimethyl-1H-pyrazole-4-sulfonyl)amine in anhydrous methanol, add magnesium turnings (excess).

  • Stir the mixture at room temperature or with gentle heating. The reaction can be sonicated to accelerate the cleavage.[2]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a suitable acidic solution (e.g., 1M HCl) and extract the product with an organic solvent.

B. Reductive Cleavage with Samarium(II) Iodide [6][7][8]

SmI2 is a powerful single-electron transfer reagent for the cleavage of sulfonamides.

  • To a solution of the N-(1,3-dimethyl-1H-pyrazole-4-sulfonyl)amine in a suitable solvent (e.g., THF), add a solution of samarium(II) iodide (excess) at an appropriate temperature (often -78 °C to room temperature).

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous potassium sodium tartrate solution) and extract the product.

C. Acidic Hydrolysis with Trifluoromethanesulfonic Acid [9][10][11]

This method is effective for the deprotection of N-arylsulfonamides and may be applicable here.

  • Dissolve the N-(1,3-dimethyl-1H-pyrazole-4-sulfonyl)amine in a suitable solvent.

  • Add a near-stoichiometric amount of trifluoromethanesulfonic acid (TfOH).

  • Heat the reaction mixture at a moderate temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the acid and extract the product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Protecting Agent cluster_protection Amine Protection cluster_deprotection Proposed Deprotection start_synth 1,3-dimethyl-1H-pyrazole reagents_synth Chlorosulfonic acid, Thionyl chloride start_synth->reagents_synth product_synth This compound reagents_synth->product_synth reagents_prot This compound, DIPEA product_synth->reagents_prot start_prot Primary or Secondary Amine start_prot->reagents_prot product_prot N-(1,3-dimethyl-1H-pyrazole-4-sulfonyl)amine (Protected Amine) reagents_prot->product_prot start_deprot Protected Amine product_prot->start_deprot reagents_deprot Reductive or Acidic Cleavage Conditions start_deprot->reagents_deprot product_deprot Free Amine reagents_deprot->product_deprot

Caption: Workflow for Amine Protection and Proposed Deprotection.

protecting_group_strategy cluster_main Protecting Group Strategy A Substrate with Amine Group B Protection with This compound A->B C Protected Substrate B->C D Reaction at another functional group C->D E Modified Protected Substrate D->E F Deprotection E->F G Final Product with Free Amine F->G

Caption: Logical Flow of a Protecting Group Strategy.

Orthogonal Protecting Group Strategies

The robust nature of the sulfonamide bond suggests that the 1,3-dimethyl-1H-pyrazole-4-sulfonyl group is likely stable to a wide range of reaction conditions. This allows for its use in orthogonal protecting group strategies in concert with more labile protecting groups.

  • Orthogonality with Boc Group: The tert-butoxycarbonyl (Boc) group is acid-labile. The pyrazole-sulfonamide is expected to be stable to the acidic conditions (e.g., trifluoroacetic acid in dichloromethane) used to remove the Boc group.

  • Orthogonality with Cbz Group: The benzyloxycarbonyl (Cbz) group is typically removed by catalytic hydrogenation. While some sulfonamides can be cleaved under reductive conditions, the conditions for Cbz removal (e.g., H₂, Pd/C) are generally milder and may leave the pyrazole-sulfonamide intact, although this needs experimental verification.

  • Orthogonality with Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, typically removed with piperidine. Sulfonamides are generally stable to basic conditions, making the pyrazole-sulfonyl group orthogonal to the Fmoc group.

orthogonal_strategy cluster_molecule Difunctional Molecule cluster_protection_steps Orthogonal Protection cluster_deprotection_steps Selective Deprotection mol Substrate with Amine 1 & Amine 2 prot1 Protect Amine 1 with This compound mol->prot1 prot2 Protect Amine 2 with Boc, Cbz, or Fmoc prot1->prot2 prot_mol Doubly Protected Substrate prot2->prot_mol deprot1 Selective Deprotection of Boc, Cbz, or Fmoc prot_mol->deprot1 final_mol Selectively Deprotected Product deprot1->final_mol deprot2 Deprotection of Pyrazole-sulfonamide final_mol->deprot2

Caption: Orthogonal Protection and Deprotection Scheme.

Conclusion

This compound is a readily accessible reagent for the protection of primary and secondary amines as robust sulfonamides. The protection reaction proceeds in good yields under mild basic conditions. While the stability of the resulting sulfonamide makes it an attractive protecting group for multi-step synthesis, its efficient cleavage remains an area for further research and development. The proposed deprotection methods, based on established sulfonamide chemistry, provide a starting point for chemists wishing to employ this protecting group in their synthetic strategies. The likely orthogonality with common amine protecting groups such as Boc, Cbz, and Fmoc further enhances its potential utility in complex molecule synthesis.

References

Troubleshooting & Optimization

Technical Support Center: 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a reagent for the synthesis of N-substituted sulfonamides.[1][2] This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base. The resulting pyrazole sulfonamides are of interest in medicinal chemistry due to their diverse biological activities.[3][4]

Q2: What are the main safety precautions to consider when handling this reagent?

A2: this compound is a corrosive and moisture-sensitive solid. It is classified as a substance that causes severe skin burns and eye damage.[5][6] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Care should be taken to avoid inhalation of dust and contact with skin and eyes.

Q3: How should this compound be stored?

A3: Due to its sensitivity to moisture, the reagent should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Hydrolysis is a common decomposition pathway for sulfonyl chlorides in the presence of water.[7]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Sulfonamide Product

Possible Cause 1: Hydrolysis of the Sulfonyl Chloride

  • Symptom: A significant amount of 1,3-dimethyl-1H-pyrazole-4-sulfonic acid is isolated as a byproduct, or the starting amine is recovered.

  • Explanation: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with trace amounts of water to form the corresponding sulfonic acid, which is unreactive towards the amine.[5][8][9]

  • Solution:

    • Ensure all glassware is thoroughly dried (oven or flame-dried) before use.

    • Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.

    • Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Ensure the amine and base are anhydrous.

Possible Cause 2: Inactive Reagent

  • Symptom: No reaction is observed, and both starting materials are recovered.

  • Explanation: Improper storage may have led to the complete hydrolysis or decomposition of the this compound.

  • Solution:

    • Use a fresh bottle of the reagent or one that has been stored correctly.

    • Check the purity of the reagent before use, for example, by taking a melting point.

Possible Cause 3: Steric Hindrance

  • Symptom: The reaction is very slow or does not proceed to completion, especially with bulky primary or secondary amines.

  • Explanation: A sterically hindered amine may have difficulty attacking the electrophilic sulfur atom of the sulfonyl chloride. This slow reaction rate can allow competing side reactions, such as hydrolysis, to dominate.

  • Solution:

    • Increase the reaction temperature moderately. However, be aware of potential thermal decomposition.

    • Extend the reaction time.

    • Consider using a less sterically hindered base (e.g., triethylamine or DIPEA) to avoid competition with the nucleophilic amine.

Issue 2: Formation of Multiple Unidentified Byproducts

Possible Cause 1: Thermal Decomposition

  • Symptom: The reaction mixture darkens, and complex mixtures are observed by TLC or LC-MS, especially at elevated temperatures.

  • Explanation: Sulfonyl chlorides can undergo thermal decomposition.[3][4] The exact decomposition products for this compound are not well-documented but could involve the loss of SO₂ or other fragmentation pathways.

  • Solution:

    • Run the reaction at a lower temperature (e.g., 0 °C to room temperature).

    • If heating is necessary, do so cautiously and for the minimum time required.

    • Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating after completion.

Possible Cause 2: Reaction with a Nucleophilic Solvent

  • Symptom: An unexpected ester byproduct is observed.

  • Explanation: If a nucleophilic solvent such as an alcohol is used, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester.

  • Solution:

    • Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Data Presentation

The table below summarizes the expected outcomes of a sulfonylation reaction under different experimental conditions.

ConditionExpected Primary Product YieldCommon Side ProductsNotes
Optimal (Anhydrous, Inert Atmosphere, Room Temp)> 90%MinimalThe desired reaction is favored.
Presence of Moisture 20-70%1,3-Dimethyl-1H-pyrazole-4-sulfonic acidHydrolysis of the sulfonyl chloride is a major competing reaction.
Elevated Temperature (>80 °C)Variable, often decreasedDecomposition products, darkened reaction mixtureRisk of thermal degradation of the sulfonyl chloride and potentially the product.
Sterically Hindered Amine 5-50%1,3-Dimethyl-1H-pyrazole-4-sulfonic acid, recovered amineThe rate of the desired reaction is slow, allowing side reactions to become more significant.
Nucleophilic Solvent (e.g., MeOH)VariableSulfonate ester, SulfonamideThe solvent competes with the amine nucleophile, leading to a mixture of products.

Experimental Protocols

Key Experiment: Synthesis of a Sulfonamide

This protocol describes a general procedure for the reaction of this compound with a primary amine.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and allow to cool in a desiccator.

    • Assemble the glassware (a round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet) and flush with dry nitrogen gas.

  • Reaction Setup:

    • To the reaction flask, add the primary or secondary amine (1.0 equivalent) and an anhydrous aprotic solvent (e.g., dichloromethane or THF).

    • Add a suitable non-nucleophilic base, such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA, 1.2 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.

    • Transfer the sulfonyl chloride solution to the addition funnel and add it dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup and Purification:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Visualizations

G cluster_0 Troubleshooting Workflow: Low Sulfonamide Yield start Low Yield of Sulfonamide check_water Check for presence of sulfonic acid byproduct (LC-MS/NMR) start->check_water check_sm Are starting materials recovered? check_water->check_sm No hydrolysis Primary Issue: Hydrolysis check_water->hydrolysis Yes check_sterics Is the amine sterically hindered? check_sm->check_sterics No inactive Primary Issue: Inactive Reagent check_sm->inactive Yes slow_rxn Primary Issue: Slow Reaction Rate check_sterics->slow_rxn Yes solution_dry Solution: Use anhydrous conditions (dry solvents, inert atmosphere) hydrolysis->solution_dry solution_new_reagent Solution: Use fresh, properly stored sulfonyl chloride inactive->solution_new_reagent solution_conditions Solution: Increase reaction time/temperature moderately slow_rxn->solution_conditions

Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.

G cluster_desired Desired Pathway (Anhydrous) cluster_side Common Side Reaction reagents This compound + Primary/Secondary Amine (R₂NH) desired_product N-Substituted Sulfonamide reagents->desired_product Base, Aprotic Solvent side_product 1,3-Dimethyl-1H-pyrazole-4-sulfonic Acid reagents->side_product Trace H₂O

Caption: Desired reaction pathway versus the common hydrolysis side reaction.

References

Technical Support Center: Purification of Sulfonamides Derived from 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of sulfonamides synthesized from 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the purification of 1,3-dimethyl-1H-pyrazole-4-sulfonamide derivatives.

Frequently Asked Questions

Q1: What are the most common impurities in the synthesis of sulfonamides from this compound?

A1: Common impurities can include unreacted starting materials such as the amine substrate, excess this compound, and potential side-products. Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid can also occur. Depending on the reaction conditions, side-products from the silylating agent (if used) like hexamethyldisiloxane might be present.[1]

Q2: My sulfonamide product appears to be degrading during silica gel column chromatography. What could be the cause and how can I prevent it?

A2: The acidic nature of standard silica gel can lead to the degradation of certain sensitive sulfonamides.[1] Streaking or the appearance of new, more polar spots on a TLC plate are indicators of on-column decomposition.

  • Solution 1: Deactivate the Silica Gel. Prepare a slurry of silica gel with your eluent containing a small amount of a basic modifier, such as 0.1-1% triethylamine, to neutralize the acidic sites.[1]

  • Solution 2: Use an Alternative Stationary Phase. Consider using a more neutral or basic stationary phase like neutral or basic alumina, or Florisil.[1]

  • Solution 3: Alternative Purification Method. If your compound is a solid, recrystallization may be a suitable alternative to chromatography.[1]

Q3: I am struggling to separate my target sulfonamide from a closely-eluting impurity. How can I improve the resolution in my column chromatography?

A3: Co-elution often occurs when the polarity difference between your product and an impurity is minimal in the chosen solvent system.[1]

  • Optimization of the Solvent System: Employing a gradient elution can enhance separation. Start with a less polar mobile phase and gradually increase the polarity. Common solvent systems include mixtures of hexane and ethyl acetate.[1]

  • Alternative Stationary Phases: The selectivity of different stationary phases can be exploited. Alumina or Florisil might provide a different elution order and better separation.[1]

  • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is a viable option for separating sulfonamide mixtures.[2]

Q4: My pyrazole-sulfonamide derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" happens when a compound precipitates from the solution at a temperature above its melting point.[3]

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation point, which may allow crystallization to occur at a lower temperature.[3]

  • Slow Cooling: Ensure the solution cools down as slowly as possible. Using an insulated container can facilitate gradual cooling.[3]

  • Change the Solvent System: Experiment with different solvent or mixed-solvent systems. A solvent with a lower boiling point might be beneficial.[3]

  • Use a Seed Crystal: Introducing a small, pure crystal of your compound to the cooled, supersaturated solution can induce crystallization.[3]

Q5: The yield from my recrystallization is very low. How can I improve it?

A5: Low yields in recrystallization can stem from several factors.[3]

  • Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to dissolve your crude product completely. Excess solvent will retain more of your compound in the mother liquor upon cooling.[3]

  • Thorough Cooling: Ensure the solution is cooled sufficiently, potentially in an ice bath, to maximize precipitation, assuming the impurity remains soluble at lower temperatures.[3]

Data Presentation

Table 1: Common Purification Techniques for Pyrazole Sulfonamides

Purification MethodStationary/Solvent SystemApplication NotesReference
Column ChromatographySilica gel with Hexane/Ethyl Acetate gradientStandard method for many sulfonamides. May require deactivation with triethylamine for sensitive compounds.[1][4][5]
Column ChromatographyNeutral or Basic AluminaAlternative to silica gel to prevent degradation of acid-sensitive compounds.[1]
RecrystallizationEthanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Hexane/Ethyl AcetateEffective for solid products. Solvent choice is critical and depends on the compound's polarity.[3][6][7]
Preparative HPLCC18 column with water/acetonitrile or water/methanol gradientsUsed for difficult separations or to obtain high purity material.[8]
Supercritical Fluid Chromatography (SFC)Silica or amino-bonded columns with CO2/MethanolCan provide different selectivity and faster separations than HPLC.[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Deactivated Silica Gel)

  • TLC Analysis: Determine a suitable eluent system for your sulfonamide using TLC. A good Rf value is typically between 0.2 and 0.4.

  • Preparation of Deactivated Silica Gel:

    • Prepare the eluent identified in the previous step.

    • Add triethylamine to the eluent to a final concentration of 0.5% (v/v).

    • Create a slurry of silica gel in this triethylamine-containing eluent.

  • Column Packing: Pack a chromatography column with the prepared slurry.

  • Sample Loading:

    • Dissolve the crude sulfonamide in a minimal amount of the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Run the column with the triethylamine-containing eluent, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified sulfonamide.[1]

Protocol 2: Purification by Single-Solvent Recrystallization

  • Solvent Selection: Identify a suitable solvent in which your sulfonamide is sparingly soluble at room temperature but highly soluble when heated. Common solvents include ethanol, methanol, and ethyl acetate.[3]

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the solvent boils and the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should occur. For improved yield, the flask can be subsequently placed in an ice bath.[3]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals, for instance, by air-drying on the filter paper or in a desiccator.[3]

Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification Options cluster_analysis Analysis cluster_final Final Product crude Crude Sulfonamide chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization analysis Purity Check (TLC, NMR, MS) chromatography->analysis recrystallization->analysis pure_product Pure Sulfonamide analysis->pure_product troubleshooting_chromatography cluster_solutions Potential Solutions cluster_outcome Expected Outcome start Problem: Degradation on Silica Column deactivate Deactivate Silica (e.g., with Triethylamine) start->deactivate Acidic Silica Suspected alt_phase Use Alternative Phase (Alumina, Florisil) start->alt_phase If Deactivation Fails alt_method Change Purification Method (e.g., Recrystallization) start->alt_method If Compound is Solid success Successful Purification deactivate->success alt_phase->success alt_method->success

References

Technical Support Center: Purification of Pyrazole Sulfonamides by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of pyrazole sulfonamides using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of pyrazole sulfonamides?

A1: The most common stationary phase for the purification of pyrazole sulfonamides is silica gel.[1] However, standard silica gel is acidic and can cause degradation or poor separation of acid-sensitive or basic compounds like pyrazole sulfonamides. For these compounds, deactivated or neutral silica gel is often a better choice. Alternatively, adding a small amount of a basic modifier, such as triethylamine, to the mobile phase can help neutralize the acidic sites on standard silica gel.

Q2: My pyrazole sulfonamide seems to be degrading on the silica gel column. How can I prevent this?

A2: Degradation on a silica gel column is a common issue for certain compounds, including some sulfonamides. This is often due to the acidic nature of the silica. To prevent degradation, you can:

  • Neutralize the silica gel: Add a small percentage (0.1-1%) of triethylamine or pyridine to your eluent.[2] This will neutralize the acidic silanol groups on the silica surface.

  • Use deactivated silica gel: Commercially available neutral or deactivated silica gel is a good alternative.

  • Consider alternative stationary phases: For particularly sensitive compounds, other stationary phases like alumina (basic or neutral) or Florisil® (neutral) can be used.

Q3: I am observing significant peak tailing for my pyrazole sulfonamide during column chromatography. What is the cause and how can I fix it?

A3: Peak tailing for nitrogen-containing heterocyclic compounds like pyrazoles is often caused by strong interactions between the basic nitrogen atoms of the analyte and the acidic silanol groups on the silica gel surface.[3][4] This leads to a slow and uneven elution of the compound. To resolve this, you can:

  • Add a basic modifier: Incorporating a small amount of triethylamine (0.1-1%) into the mobile phase is a very effective way to reduce or eliminate peak tailing.[2][5][6] The triethylamine will preferentially interact with the acidic sites on the silica, preventing your compound from binding too strongly.

  • Work at a lower pH (for reversed-phase): While less common for preparative column chromatography, for HPLC, working at a lower pH can suppress the ionization of silanol groups and reduce tailing.[2]

Q4: What are some common mobile phase systems for the purification of pyrazole sulfonamides?

A4: The choice of mobile phase depends on the polarity of the specific pyrazole sulfonamide derivative. Common solvent systems are mixtures of a non-polar solvent and a more polar solvent. Typical examples include:

  • Hexane/Ethyl Acetate

  • Petroleum Ether/Ethyl Acetate

  • Dichloromethane/Methanol

The ratio of the solvents is optimized using thin-layer chromatography (TLC) to achieve good separation between the desired product and any impurities. A common target is to have the desired compound with an Rf value of approximately 0.3 on the TLC plate in the chosen solvent system.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low or No Recovery of Product 1. Compound degraded on the column. 2. Compound is too polar and is stuck on the column. 3. Compound is very non-polar and eluted with the solvent front.1. Test the stability of your compound on a TLC plate spotted with silica gel. If a new, more polar spot appears over time, your compound is likely degrading. Use neutralized silica or add triethylamine to the eluent. 2. Gradually increase the polarity of the mobile phase. If the compound still doesn't elute, consider using a more polar solvent system (e.g., dichloromethane/methanol). 3. Check the first few fractions collected. If you suspect your compound is in the solvent front, run the column with a less polar solvent system.
Poor Separation of Product and Impurities 1. Inappropriate mobile phase polarity. 2. Column was overloaded with the crude sample. 3. Column was not packed properly, leading to channeling.1. Optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf) between your product and the impurities. 2. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight. 3. Ensure the column is packed uniformly without any cracks or air bubbles.
Product Elutes as a Broad Band or with a Tailing Peak 1. Strong interaction with the stationary phase (common for basic compounds). 2. The sample was dissolved in a solvent that is too polar for the mobile phase.1. Add 0.1-1% triethylamine to the mobile phase to block the active sites on the silica gel.[2][5][6] 2. Dissolve the sample in the minimum amount of the mobile phase or a less polar solvent before loading it onto the column. If solubility is an issue, consider the dry loading method.
Cracks or Channels in the Silica Bed 1. The silica gel was not packed uniformly. 2. The column ran dry at some point during the purification.1. Repack the column carefully, ensuring the silica gel is settled into a uniform bed. 2. Always keep the top of the silica bed covered with the eluent.

Quantitative Data Summary

The following table provides a qualitative summary of expected chromatographic behavior for pyrazole sulfonamides and common impurities based on general principles of column chromatography. Actual Rf values will vary depending on the specific molecular structure and the exact conditions used.

Compound Type General Polarity Expected Chromatographic Behavior on Silica Gel Effect of Adding Triethylamine to Eluent
Pyrazole Sulfonamide Product Moderately PolarElutes with moderately polar solvent systems (e.g., Hexane/Ethyl Acetate mixtures). May exhibit tailing.Improved peak shape and potentially a slight increase in Rf value.[5]
Unreacted Starting Materials (e.g., Pyrazole amine, Sulfonyl chloride) VariesThe pyrazole amine will be more polar than the product. The sulfonyl chloride will likely be less polar.The basic pyrazole amine will show significantly improved peak shape.
Side-products (e.g., Bis-sulfonated pyrazole) More PolarWill have a lower Rf value and require a more polar mobile phase to elute.Improved peak shape for any basic side-products.
Non-polar impurities Non-polarWill have a high Rf value and elute quickly with non-polar solvents.Minimal effect on chromatographic behavior.

Experimental Protocols

Detailed Methodology for Column Chromatography Purification of a Pyrazole Sulfonamide

This protocol provides a general procedure for the purification of a pyrazole sulfonamide derivative using flash column chromatography.

1. Preparation of the Slurry:

  • In a beaker, add the required amount of silica gel (typically 50-100 times the weight of the crude product).

  • Add the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexane) to the silica gel to form a slurry. Stir gently with a glass rod to remove any air bubbles.

2. Packing the Column:

  • Ensure the column stopcock is closed and a small plug of cotton or glass wool is placed at the bottom.

  • Pour a small layer of sand (approx. 1 cm) over the cotton plug.

  • Carefully pour the silica gel slurry into the column. Use a funnel to avoid spilling.

  • Open the stopcock to allow the solvent to drain, and gently tap the side of the column to help the silica pack into a uniform bed.

  • Once the silica has settled, add a thin layer of sand (approx. 0.5 cm) to the top of the silica bed to prevent it from being disturbed during solvent addition.

  • Continuously add the mobile phase and allow it to run through the column until the silica bed is stable and no cracks or channels are visible. Do not let the column run dry.

3. Loading the Sample:

  • Wet Loading: Dissolve the crude pyrazole sulfonamide in a minimal amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the silica bed.

  • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure to the top of the column (using a pump or inert gas) to achieve a steady flow rate.

  • Begin collecting fractions in test tubes.

  • Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • If necessary, gradually increase the polarity of the mobile phase (e.g., from 10% to 20% ethyl acetate in hexane) to elute more polar compounds.

5. Product Isolation:

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to obtain the purified pyrazole sulfonamide.

Mandatory Visualization

Troubleshooting_Workflow start Start Purification problem Problem Encountered? start->problem low_recovery Low/No Recovery problem->low_recovery Yes poor_separation Poor Separation problem->poor_separation Yes peak_tailing Peak Tailing problem->peak_tailing Yes end Pure Product problem->end No check_stability Check Compound Stability (TLC test) low_recovery->check_stability increase_polarity Increase Eluent Polarity low_recovery->increase_polarity check_solvent_front Check Solvent Front Fractions low_recovery->check_solvent_front optimize_eluent Optimize Eluent (TLC analysis) poor_separation->optimize_eluent reduce_load Reduce Sample Load poor_separation->reduce_load repack_column Repack Column poor_separation->repack_column add_tea Add Triethylamine (TEA) to Eluent peak_tailing->add_tea dry_loading Use Dry Loading Method peak_tailing->dry_loading check_stability->add_tea increase_polarity->end check_solvent_front->end optimize_eluent->end reduce_load->end repack_column->end add_tea->end dry_loading->end

Caption: Troubleshooting workflow for pyrazole sulfonamide purification.

References

Technical Support Center: Work-up Procedures for Reactions Involving 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. Our aim is to offer practical solutions to common issues encountered during the reaction work-up, ensuring a smoother and more efficient experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for quenching a reaction involving this compound?

A1: Typically, the reaction mixture is cooled to 0-10 °C and then slowly added to ice-cold water with vigorous stirring.[1][2] This process hydrolyzes any unreacted sulfonyl chloride to the corresponding sulfonic acid, which is generally water-soluble.

Q2: My product is an oil and I'm having trouble with the extraction. What can I do?

A2: Oily products can sometimes be a result of residual chlorinated solvents or reaction byproducts.[3] Ensure the solvent from the reaction has been thoroughly removed via rotary evaporation. If the issue persists, consider a silica plug filtration to remove baseline impurities before performing a full column chromatography.[3]

Q3: I'm observing a persistent emulsion during the aqueous work-up. How can I resolve this?

A3: Emulsions can form, especially when using chlorinated solvents like dichloromethane.[4] To break the emulsion, you can try adding brine (a saturated aqueous solution of NaCl), which increases the ionic strength of the aqueous phase. Alternatively, filtering the entire mixture through a pad of Celite can be effective.

Q4: How can I remove the sulfonic acid byproduct formed during quenching?

A4: The sulfonic acid byproduct is acidic and should be soluble in the aqueous phase, especially after a basic wash. Washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, will deprotonate the sulfonic acid, making it highly water-soluble and facilitating its removal into the aqueous layer.

Q5: What are the recommended purification methods for pyrazole sulfonamides?

A5: The most common method for purifying pyrazole sulfonamides is column chromatography on silica gel.[1][5][6] The appropriate solvent system for elution will depend on the polarity of your specific product and should be determined by thin-layer chromatography (TLC) analysis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Sulfonamide Product Incomplete reaction.Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before initiating the work-up.
Hydrolysis of the sulfonyl chloride starting material.Ensure that the reaction is carried out under strictly anhydrous conditions, as sulfonyl chlorides are sensitive to moisture.[7]
Product loss during aqueous work-up.If your product has some water solubility, minimize the number of aqueous washes or use brine for the washes to reduce partitioning into the aqueous layer.
Oily or Gummy Product After Work-up Presence of residual high-boiling solvents (e.g., DMF, DMSO).If the reaction was performed in a high-boiling solvent, it's crucial to remove it effectively. This can be achieved by washing the organic extract multiple times with water. For every 5 mL of DMF or DMSO, use five 10 mL portions of water.[4]
Formation of reaction byproducts.Purify the crude product using column chromatography. Streaking on the TLC plate may indicate the presence of acidic or basic impurities; adding a small amount of acid or base to the chromatography solvent system can sometimes improve separation.[3]
Multiple Spots on TLC After Work-up Incomplete reaction.As mentioned above, ensure the reaction has gone to completion.
Product degradation.Sulfonamides are generally stable, but if your molecule contains other sensitive functional groups, they may be degrading under the work-up conditions. Consider using milder quenching and extraction conditions.
Presence of unreacted starting materials and byproducts.This is common. The purpose of the work-up is to remove most of these, with final purification achieved by chromatography.
Product Precipitates During Quenching The product is insoluble in the quenching and extraction solvents.If the product crashes out, it may be possible to isolate it by filtration. Wash the filtered solid with cold water to remove water-soluble impurities. The filtrate can still be subjected to an extraction to recover any dissolved product.

Experimental Protocols

General Work-up Procedure for the Synthesis of a Pyrazole Sulfonamide

This protocol is based on a typical reaction of this compound with a primary or secondary amine in a solvent like dichloromethane (DCM).

  • Reaction Monitoring: Before starting the work-up, confirm the consumption of the limiting reagent by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Cool the reaction vessel in an ice-water bath to 0-5 °C. In a separate flask, prepare a volume of ice-cold water approximately 10 times the volume of the reaction mixture. Slowly add the reaction mixture to the cold water with vigorous stirring.[1]

  • Layer Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate. The organic layer (in this case, DCM) will be the bottom layer. Drain the organic layer.

  • Extraction: Extract the aqueous layer one or two more times with fresh portions of DCM to recover any dissolved product. Combine all organic extracts.

  • Washing: Wash the combined organic layers sequentially with:

    • 1 M HCl (if the starting amine is basic and needs to be removed).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove the sulfonic acid byproduct.

    • Brine (saturated aqueous NaCl) to remove residual water and help prevent emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system determined by TLC analysis.[1][5]

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase start Reaction Completion (Monitored by TLC/LC-MS) quench Quench with Ice-Cold Water start->quench Cool to 0 °C extract Extract with Organic Solvent (e.g., DCM) quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography concentrate->purify end Pure Pyrazole Sulfonamide purify->end

Caption: Standard experimental workflow for the work-up and purification of pyrazole sulfonamides.

troubleshooting_guide cluster_emulsion Issue: Emulsion Formation cluster_oily Issue: Oily Product cluster_low_yield Issue: Low Yield start Problem Encountered During Work-up emulsion Persistent Emulsion During Extraction? start->emulsion oily_product Product is an Oil/Gum? start->oily_product low_yield Low Product Yield? start->low_yield add_brine Add Brine emulsion->add_brine Yes filter_celite Filter through Celite add_brine->filter_celite Still persists check_solvent High-boiling solvent used? oily_product->check_solvent Yes wash_water Wash with copious H2O check_solvent->wash_water Yes (e.g., DMF) silica_plug Silica Plug Filtration check_solvent->silica_plug No check_reaction Reaction Incomplete? low_yield->check_reaction Yes check_hydrolysis Anhydrous Conditions? check_reaction->check_hydrolysis No

Caption: Troubleshooting decision tree for common work-up issues.

References

how to improve yield in sulfonamide synthesis with pyrazole sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of sulfonamide synthesis using pyrazole sulfonyl chloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of pyrazole sulfonamides, offering potential causes and solutions to improve reaction outcomes.

Issue 1: Low or No Product Yield

Potential CauseSuggested Solution
Inefficient Pyrazole Sulfonyl Chloride Formation Ensure the complete conversion of the starting pyrazole to the sulfonyl chloride. Use of chlorosulfonic acid in combination with thionyl chloride in a solvent like chloroform at elevated temperatures (e.g., 60°C) has been shown to give high yields (around 90%).[1][2]
Suboptimal Reaction Conditions for Coupling Optimize the base and solvent used for the coupling of pyrazole sulfonyl chloride with the amine. Diisopropylethylamine (DIPEA) has been found to be a more effective base than triethylamine (TEA).[1][2] Dichloromethane (DCM) is a commonly used solvent that provides good yields.[1][2] Avoid solvents like tetrahydrofuran (THF) which may lead to longer reaction times and lower yields.[2]
Steric Hindrance If the amine or the pyrazole sulfonyl chloride is sterically hindered, the reaction may require more forcing conditions, such as higher temperatures or a stronger, non-nucleophilic base.
Poor Quality Reagents Use freshly distilled solvents and high-purity reagents. Pyrazole sulfonyl chloride can be sensitive to moisture; ensure it is handled under anhydrous conditions.
Incorrect Stoichiometry A slight excess of the amine (e.g., 1.05 equivalents) and the base (e.g., 1.5 equivalents) relative to the pyrazole sulfonyl chloride can help drive the reaction to completion.[1][2]

Issue 2: Presence of Multiple Byproducts in the Reaction Mixture

Potential CauseSuggested Solution
Side Reactions of the Sulfonyl Chloride Pyrazole sulfonyl chloride is a reactive electrophile and can react with nucleophilic functional groups other than the desired amine. If the starting amine has multiple nucleophilic sites, consider using a protecting group strategy.
Reaction with Solvent In some cases, the solvent can participate in the reaction. Ensure the chosen solvent is inert under the reaction conditions. DCM is generally a safe choice.[1][2]
Decomposition of Reagents or Products If the reaction is run for an extended period or at high temperatures, decomposition may occur. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.[1][2]
Hydrolysis of Sulfonyl Chloride The presence of water can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

Issue 3: Difficulty in Product Purification

Potential CauseSuggested Solution
Co-elution of Product and Impurities If the product and impurities have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems for chromatography. A gradient elution may be necessary.
Product is an Oil If the final product is an oil, it may be difficult to purify by crystallization. In such cases, column chromatography is the preferred method of purification.[1][2]
Residual Base Excess amine base (like DIPEA or TEA) can sometimes be difficult to remove. An acidic wash of the organic layer during workup can help in removing the residual base.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the synthesis of pyrazole sulfonamides?

A1: Based on comparative studies, diisopropylethylamine (DIPEA) has been shown to provide better yields compared to triethylamine (TEA) for the coupling of pyrazole sulfonyl chloride with amines.[1][2]

Q2: Which solvent is recommended for this reaction?

A2: Dichloromethane (DCM) is a widely used and effective solvent for this reaction, leading to good yields.[1][2] While other solvents can be used, some, like tetrahydrofuran (THF), may result in lower yields and longer reaction times.[2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][2] This allows for the determination of the point of reaction completion and can help to prevent the formation of degradation byproducts due to prolonged reaction times.

Q4: What is a typical workup procedure for this reaction?

A4: A standard workup procedure involves quenching the reaction with cold water, separating the organic layer, drying it over an anhydrous salt like sodium sulfate, and then evaporating the solvent under vacuum to obtain the crude product.[1][2] The crude product is then typically purified by column chromatography.[1][2]

Q5: Are there alternative methods for synthesizing pyrazole sulfonamides if the standard method fails?

A5: Yes, alternative methods exist. One such method involves the use of organozinc reagents and 2,4,6-trichlorophenyl chlorosulfate (TCPC) to generate the sulfonyl chloride in situ, which then reacts with an amine.[3][4] This can be particularly useful for sensitive substrates or when the isolated pyrazole sulfonyl chloride is unstable.

Quantitative Data Summary

Table 1: Optimization of Base and Solvent for Pyrazole Sulfonamide Synthesis [2]

EntryBaseSolventTime (h)Yield (%)
1TEADCM1646
2TEATHF2435
3TEAAcetonitrile1842
4TEAToluene2026
5TEA1,4-Dioxane2231
6TEAChloroform1438
7DIPEAToluene2033
8DIPEA DCM 16 55
9DIPEAChloroform1441
10DIPEATHF2447
11DIPEAAcetonitrile1851
12DIPEA1,4-Dioxane2238

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride [1][2]

  • To a stirred solution of chlorosulfonic acid (5.5 equivalents) in chloroform (10 volumes), add 3,5-dimethyl-1H-pyrazole (1.0 equivalent) in chloroform (3 volumes) slowly at 0°C under a nitrogen atmosphere.

  • Raise the temperature of the reaction mixture to 60°C and continue stirring for 10 hours.

  • Add thionyl chloride (1.32 equivalents) to the reaction mixture at 60°C over a period of 20 minutes.

  • Stir the reaction for an additional 2 hours at 60°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0-10°C and pour it into a mixture of dichloromethane and ice-cold water.

  • Separate the lower organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. A yield of approximately 90% can be expected.[2]

Protocol 2: General Procedure for the Synthesis of Pyrazole-4-sulfonamides [1][2]

  • Dissolve the amine (1.05 equivalents) in dichloromethane (5 volumes).

  • Add diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution at 25-30°C.

  • Add a solution of pyrazole-4-sulfonyl chloride (1.0 equivalent) in dichloromethane (5 volumes) to the reaction mixture at 25-30°C.

  • Stir the reaction mixture for 16 hours at 25-30°C.

  • Monitor the progress of the reaction by TLC.

  • After completion, add cold water (10 volumes) to the reaction mixture and stir for 10 minutes.

  • Separate the lower organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.

  • Purify the crude product by column chromatography to yield the pure pyrazole-4-sulfonamide.

Visualizations

experimental_workflow cluster_synthesis Pyrazole Sulfonyl Chloride Synthesis cluster_coupling Sulfonamide Coupling Reaction start_synthesis Start with Pyrazole add_chlorosulfonic Add Chlorosulfonic Acid & Thionyl Chloride in Chloroform start_synthesis->add_chlorosulfonic react_synthesis Heat at 60°C add_chlorosulfonic->react_synthesis workup_synthesis Aqueous Workup react_synthesis->workup_synthesis product_sulfonyl_chloride Pyrazole Sulfonyl Chloride workup_synthesis->product_sulfonyl_chloride add_sulfonyl_chloride Add Pyrazole Sulfonyl Chloride product_sulfonyl_chloride->add_sulfonyl_chloride Use in next step start_coupling Start with Amine add_base Add DIPEA in DCM start_coupling->add_base add_base->add_sulfonyl_chloride react_coupling Stir at RT add_sulfonyl_chloride->react_coupling workup_coupling Aqueous Workup react_coupling->workup_coupling purification Column Chromatography workup_coupling->purification final_product Pyrazole Sulfonamide purification->final_product troubleshooting_yield start Low Yield in Sulfonamide Synthesis check_sulfonyl_chloride Is the Pyrazole Sulfonyl Chloride pure and correctly formed? start->check_sulfonyl_chloride yes_sc Yes check_sulfonyl_chloride->yes_sc Yes no_sc No check_sulfonyl_chloride->no_sc No check_coupling Are the coupling reaction conditions optimal? yes_sc->check_coupling optimize_sc_synthesis Optimize sulfonyl chloride synthesis: - Check reagents - Verify reaction conditions no_sc->optimize_sc_synthesis optimize_sc_synthesis->check_sulfonyl_chloride yes_coupling Yes check_coupling->yes_coupling Yes no_coupling No check_coupling->no_coupling No check_side_reactions Are there significant side reactions? yes_coupling->check_side_reactions optimize_coupling Optimize coupling: - Use DIPEA as base - Use DCM as solvent - Check stoichiometry no_coupling->optimize_coupling optimize_coupling->check_coupling yes_side Yes check_side_reactions->yes_side Yes no_side No check_side_reactions->no_side No troubleshoot_side_reactions Troubleshoot side reactions: - Use protecting groups - Monitor reaction time yes_side->troubleshoot_side_reactions final_check Review purification and handling procedures no_side->final_check troubleshoot_side_reactions->check_side_reactions

References

Technical Support Center: Managing Temperature for Reactions with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing temperature during chemical reactions involving 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Question: My reaction is sluggish or not proceeding to completion. Should I increase the temperature?

Answer:

While gentle heating can sometimes be necessary, it's crucial to consider other factors before increasing the temperature. Low reactivity can stem from several issues:

  • Insufficient Base: Ensure an adequate amount of a suitable base (e.g., triethylamine, pyridine) is present to neutralize the HCl generated during the reaction.

  • Reagent Quality: Verify the purity of your amine and the this compound. The sulfonyl chloride is sensitive to moisture and can hydrolyze to the inactive sulfonic acid.[1]

  • Solvent Purity: Use an anhydrous solvent to prevent hydrolysis of the sulfonyl chloride.[1]

If these factors have been addressed, a cautious and incremental increase in temperature may be considered. Monitor the reaction closely by TLC or LC-MS to track the consumption of starting materials and the formation of the desired product. Excessive heat can lead to side reactions and degradation.[2]

Question: I am observing the formation of multiple products, especially at higher temperatures. What are these side products and how can I avoid them?

Answer:

Elevated temperatures can promote the formation of several side products:

  • Di-sulfonylation: Primary amines can react with a second molecule of the sulfonyl chloride to form a di-sulfonylated byproduct. This is more likely to occur at higher temperatures and with an excess of the sulfonyl chloride. To minimize this, use a 1:1 stoichiometry of the amine to the sulfonyl chloride and maintain a low reaction temperature (e.g., 0 °C to room temperature).[3]

  • Hydrolysis: The presence of water in the reaction mixture will lead to the hydrolysis of this compound to the corresponding sulfonic acid, which is unreactive. Always use anhydrous solvents and reagents, and conduct reactions under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Degradation: Both the reactants and the desired sulfonamide product can decompose at elevated temperatures.[2]

To avoid these side products, it is generally recommended to start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.

Question: The reaction is highly exothermic and the temperature is difficult to control. What are the best practices for managing this?

Answer:

The reaction of sulfonyl chlorides with amines is often exothermic.[2] Uncontrolled exotherms can lead to side reactions, product degradation, and safety hazards.[2] To manage the reaction temperature effectively:

  • Slow Addition: Add the this compound solution dropwise to the amine solution, which should be cooled in an ice bath (0 °C).[1][2] Using a syringe pump can provide precise control over the addition rate.

  • Efficient Cooling: Ensure your reaction vessel is adequately cooled. For larger-scale reactions, a more efficient cooling system like a cryocooler may be necessary.

  • Vigorous Stirring: Maintain efficient stirring throughout the reaction to ensure even heat distribution and prevent the formation of localized hot spots.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for reacting this compound with primary or secondary amines?

A1: The optimal temperature can vary depending on the specific amine and solvent used. However, a general recommendation is to start the reaction at a low temperature, typically 0 °C, by adding the sulfonyl chloride solution to the cooled amine solution. The reaction can then be allowed to slowly warm to room temperature (20-25 °C) and stirred for several hours to completion.[1] For instance, the synthesis of pyrazole sulfonamides with 2-phenylethylamine has been successfully carried out at 25-30 °C.[4]

Q2: What is the thermal stability of this compound?

Q3: Can I run the reaction at elevated temperatures to speed it up?

A3: While moderately increasing the temperature might increase the reaction rate, it is generally not recommended without careful optimization. Higher temperatures significantly increase the risk of side reactions such as di-sulfonylation (with primary amines) and decomposition of both the starting material and the product.[2][3] It is preferable to optimize other parameters like catalyst or base before resorting to higher temperatures.

Q4: How does temperature affect the stability of the resulting sulfonamide product?

A4: The stability of the sulfonamide product is generally higher than that of the sulfonyl chloride. However, prolonged exposure to high temperatures can still lead to degradation. The specific thermal stability will depend on the overall structure of the sulfonamide.

Data Presentation

Table 1: Recommended Temperature Conditions for Reactions involving Pyrazole Sulfonyl Chlorides

Reaction TypeReagentTemperature RangeNotesReference
Sulfonamide SynthesisThis compound and primary/secondary amine0 °C to 30 °CStart at 0 °C and allow to warm to room temperature. A specific example with 2-phenylethylamine was successful at 25-30 °C.[1][4]
Sulfonyl Chloride Synthesis1,3-dimethyl-1H-pyrazole0 °C to 60 °CInitial reaction with chlorosulfonic acid at 0 °C, followed by heating to 60 °C.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-substituted-1,3-dimethyl-1H-pyrazole-4-sulfonamides

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Visualizations

Troubleshooting_Low_Yield start Low Reaction Yield check_reagents Verify Reagent and Solvent Purity start->check_reagents check_base Ensure Adequate and Appropriate Base start->check_base check_temp Review Reaction Temperature start->check_temp repurify Repurify Reagents/ Use Anhydrous Solvent check_reagents->repurify Impure? adjust_base Adjust Base Type/ Concentration check_base->adjust_base Inadequate? optimize_temp Cautiously Optimize Temperature (0°C to RT) check_temp->optimize_temp Sub-optimal? monitor Monitor by TLC/LC-MS repurify->monitor adjust_base->monitor optimize_temp->monitor success Improved Yield monitor->success Reaction Complete

Caption: Troubleshooting workflow for low reaction yield.

Exotherm_Management start Exothermic Reaction cooling Cool Reaction Mixture to 0°C start->cooling slow_addition Slow, Dropwise Addition of Sulfonyl Chloride cooling->slow_addition stirring Vigorous Stirring slow_addition->stirring monitoring Monitor Internal Temperature stirring->monitoring controlled_reaction Controlled Reaction monitoring->controlled_reaction Temp Stable runaway Runaway Reaction monitoring->runaway Temp Spike

Caption: Workflow for managing exothermic reactions.

References

issues with the stability of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this reagent during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound?

A1: The primary stability concern is its susceptibility to hydrolysis. Like many sulfonyl chlorides, it can react with water to form the corresponding sulfonic acid, 1,3-dimethyl-1H-pyrazole-4-sulfonic acid. This decomposition pathway is a common cause of reduced yield and purity in reactions. Pyrazole- and imidazole-derived sulfonyl halides are generally considered to be among the most stable of the azole derivatives.[1]

Q2: How should I store this compound to ensure its stability?

A2: To maximize shelf life, it should be stored in a cool, dry environment under an inert atmosphere (e.g., nitrogen or argon). It is crucial to protect it from moisture. Studies on analogous 1-methylpyrazolesulfonyl chlorides have shown they remain stable in a THF-d8 solution at 4°C for over six months.[1]

Q3: Can I use protic solvents like alcohols with this reagent?

A3: It is generally not recommended to use protic solvents such as alcohols (e.g., methanol, ethanol) or water unless they are the intended reactant. These solvents can act as nucleophiles, leading to the formation of sulfonate esters or the sulfonic acid, respectively, which will consume the sulfonyl chloride and reduce the efficiency of your desired reaction.[2]

Q4: What is the expected decomposition product I might see in my analysis?

A4: The most common decomposition product is 1,3-dimethyl-1H-pyrazole-4-sulfonic acid, resulting from hydrolysis.[1] Depending on the reaction conditions and other reagents present, side products from reactions with other nucleophiles may also be observed.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low or no yield of the desired sulfonamide product. Decomposition of this compound due to moisture.Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon).
Reaction with a protic solvent.Switch to an aprotic solvent such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).[2]
Incompatible base.Strong, non-nucleophilic bases are generally preferred. If using a tertiary amine base like triethylamine, ensure it is dry. The presence of water in the base can accelerate hydrolysis.
Multiple spots on TLC or peaks in LC-MS, including one that is very polar. Formation of the sulfonic acid byproduct.The polar spot is likely the sulfonic acid. To minimize its formation, rigorously exclude water from the reaction. Consider purifying the starting material if it has been stored for a long time or improperly.
Reaction is sluggish or does not go to completion. Poor solubility of reactants.Consider a co-solvent to improve solubility. Gentle heating can be applied, but monitor for thermal decomposition. A range of aprotic solvents with varying polarities can be screened to find the optimal medium.[2]

Stability Data

The following table summarizes the known stability of pyrazole sulfonyl chlorides, which can be used as a guide for this compound.

Compound Family Conditions Observation Primary Decomposition Pathway
1-Methylpyrazolesulfonyl chloridesTHF-d8 solution at 4°CStable for over 6 monthsHydrolysis to the corresponding sulfonic acid
1-Methylpyrazolesulfonyl chloridesTHF-d8 solution at room temperatureHydrolysis observed after 6 monthsHydrolysis to the corresponding sulfonic acid
Pyrazole-4-sulfonyl chlorideNot specifiedDemonstrates similar stability to 1-methylated isomersHydrolysis

Data inferred from a study on isomeric 1-methylpyrazolesulfonyl chlorides.[1]

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol is designed to minimize the decomposition of this compound.

  • Preparation:

    • Oven-dry all glassware and allow it to cool to room temperature in a desiccator.

    • Use anhydrous solvents from a solvent purification system or a freshly opened bottle.

    • Ensure all amines and bases are dry.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine and a suitable anhydrous aprotic solvent (e.g., DCM, THF).

    • Add a non-nucleophilic base (e.g., diisopropylethylamine) if the amine salt is not being used.

    • Cool the mixture to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve this compound in the anhydrous solvent in a separate flask under an inert atmosphere.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution.

  • Reaction and Work-up:

    • Allow the reaction to stir at 0°C and then warm to room temperature, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Monitoring for Decomposition by HPLC

This protocol can be used to assess the purity of your this compound starting material.

  • Sample Preparation:

    • Carefully weigh a small amount of the sulfonyl chloride and dissolve it in an aprotic solvent (e.g., acetonitrile) to a known concentration.

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.

    • Detection: UV detection at a wavelength where both the sulfonyl chloride and the potential sulfonic acid byproduct absorb.

    • Injection Volume: 5-10 µL.

  • Analysis:

    • The sulfonyl chloride will be less polar and have a longer retention time than the sulfonic acid byproduct. The presence of a significant, more polar peak can indicate decomposition.

Visual Guides

Decomposition Pathway

G SulfonylChloride This compound SulfonicAcid 1,3-Dimethyl-1H-pyrazole-4-sulfonic acid SulfonylChloride->SulfonicAcid Hydrolysis Water H₂O (Moisture) HCl HCl

Caption: Primary hydrolysis pathway of this compound.

Experimental Workflow for Minimizing Decomposition

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Dry_Glassware Oven-dry all glassware Anhydrous_Solvents Use anhydrous solvents Dry_Glassware->Anhydrous_Solvents Inert_Atmosphere_Setup Set up under inert atmosphere Anhydrous_Solvents->Inert_Atmosphere_Setup Dissolve_Amine Dissolve amine and base Inert_Atmosphere_Setup->Dissolve_Amine Cool_Mixture Cool to 0°C Dissolve_Amine->Cool_Mixture Add_Sulfonyl_Chloride Add sulfonyl chloride solution dropwise Cool_Mixture->Add_Sulfonyl_Chloride Monitor_Reaction Monitor reaction (TLC/LC-MS) Add_Sulfonyl_Chloride->Monitor_Reaction Quench Aqueous quench Monitor_Reaction->Quench Extract Extract product Quench->Extract Dry_and_Concentrate Dry and concentrate Extract->Dry_and_Concentrate

Caption: Recommended workflow for sulfonamide synthesis to ensure stability.

References

Technical Support Center: Removal of Unreacted 1,3-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a reactive and corrosive compound. It is crucial to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. The primary hazards include:

  • Corrosivity: It can cause severe skin burns and eye damage.[1]

  • Reactivity with Water: Like other sulfonyl chlorides, it is expected to react with water and moisture, potentially in an exothermic manner, to produce the corresponding sulfonic acid and hydrochloric acid.

Q2: How stable is this compound during a typical aqueous workup?

A2: Studies on similar 1-methylpyrazolesulfonyl chlorides have shown that they are relatively stable compounds.[2] In a deuterated tetrahydrofuran (THF-d8) solution at 4°C, they remained intact for over six months, with hydrolysis to the corresponding sulfonic acid being the primary decomposition pathway.[2] This suggests that this compound is sufficiently stable for standard aqueous workup procedures, especially if they are performed promptly and at controlled temperatures.

Q3: What are the common byproducts to expect after quenching unreacted this compound?

A3: The primary byproduct from quenching with water or an aqueous base is 1,3-dimethyl-1H-pyrazole-4-sulfonic acid and the corresponding salt. If an amine is used for quenching, the corresponding sulfonamide will be formed.

Q4: Is it possible to monitor the removal of this compound during the workup?

A4: Yes, Thin-Layer Chromatography (TLC) is an effective method to monitor the presence of the sulfonyl chloride in the organic phase. A spot corresponding to the starting sulfonyl chloride should be absent or significantly diminished after a successful quenching and extraction procedure. Staining with potassium permanganate can often help visualize sulfonyl chlorides and their hydrolysis products.

Troubleshooting Guide

Issue Potential Cause Solution
Persistent presence of starting material (sulfonyl chloride) in the organic layer after aqueous workup. 1. Incomplete quenching. 2. Insufficient mixing during washing. 3. Use of a non-polar solvent with poor solubility for the sulfonic acid salt.1. Repeat the aqueous wash with a saturated sodium bicarbonate solution. Ensure vigorous stirring for at least 30 minutes. 2. Increase the volume of the aqueous wash. 3. If possible, switch to a more polar organic solvent like ethyl acetate for the extraction.
Formation of an emulsion during aqueous extraction. 1. Presence of fine solid byproducts. 2. High concentration of salts.1. Add a small amount of brine (saturated NaCl solution) to break the emulsion. 2. Filter the mixture through a pad of celite before performing the extraction. 3. Centrifugation can also be effective in separating the layers.
Product degradation during workup. 1. The product is sensitive to acidic or basic conditions. 2. The product is temperature-sensitive.1. If the product is base-sensitive, quench with a milder base or use a scavenger resin approach. If acid-sensitive, ensure the final organic layer is neutralized. 2. Perform all workup steps at low temperatures (0-5 °C) using an ice bath.
Difficulty in separating the product from the quenched sulfonyl chloride byproducts via chromatography. The polarity of the product is very similar to the sulfonic acid or sulfonamide byproduct.1. For sulfonic acid byproducts, ensure a thorough basic wash to convert it to the salt, which should remain in the aqueous layer. 2. If a scavenger amine was used, select a resin that results in a sulfonamide with a significantly different polarity from the desired product. 3. Adjust the mobile phase for column chromatography to achieve better separation. A gradient elution might be necessary.

Experimental Protocols

Method 1: Aqueous Basic Quench and Extraction

This is the most common and straightforward method for removing unreacted sulfonyl chlorides.

Procedure:

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the reaction mixture while stirring vigorously. Be cautious as this may be an exothermic reaction and can cause gas evolution (CO₂).

  • Stirring: Continue stirring the biphasic mixture for 30-60 minutes at room temperature to ensure complete hydrolysis of the unreacted sulfonyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is not suitable for extraction (e.g., THF, DMF), dilute the mixture with an appropriate organic solvent such as dichloromethane (DCM) or ethyl acetate.[3]

  • Separation: Separate the organic layer. Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (to remove any remaining sulfonic acid).

    • Water.

    • Brine (to aid in drying).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]

Method 2: Scavenger Resin

This method is particularly useful if the desired product is sensitive to aqueous basic conditions.

Procedure:

  • Resin Addition: To the crude reaction mixture, add a polymer-bound amine scavenger resin (e.g., aminomethyl polystyrene, 2-3 equivalents relative to the excess sulfonyl chloride).

  • Stirring: Stir the suspension at room temperature. The reaction time can vary from a few hours to overnight.

  • Monitoring: Monitor the disappearance of the this compound by TLC.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Washing and Concentration: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

Visualizations

Removal_Workflow Troubleshooting Workflow for Sulfonyl Chloride Removal cluster_troubleshooting Troubleshooting start Reaction Mixture (with unreacted sulfonyl chloride) quench Quench with Aqueous Base (e.g., NaHCO3) start->quench scavenger Use Scavenger Resin product_degradation Product degradation observed start->product_degradation If product is sensitive extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash emulsion Emulsion forms during extraction extract->emulsion Problem? dry Dry and Concentrate wash->dry check_tlc TLC shows residual sulfonyl chloride wash->check_tlc Monitor product Crude Product dry->product filter Filter to Remove Resin scavenger->filter filter->dry check_tlc->dry No repeat_wash Repeat basic wash with vigorous stirring check_tlc->repeat_wash Yes repeat_wash->wash emulsion->wash No add_brine Add brine or filter through celite emulsion->add_brine Yes add_brine->extract use_scavenger Consider using scavenger resin method product_degradation->use_scavenger Yes

Caption: Troubleshooting workflow for the removal of unreacted sulfonyl chloride.

Chemical_Transformations Chemical Transformations During Quenching cluster_aqueous Aqueous Quench cluster_resin Scavenger Resin sulfonyl_chloride This compound (in organic phase) sulfonic_acid 1,3-Dimethyl-1H-pyrazole-4-sulfonic acid sodium salt (water-soluble) sulfonyl_chloride->sulfonic_acid Hydrolysis sulfonamide Polymer-bound Sulfonamide (solid, removable by filtration) sulfonyl_chloride->sulfonamide Amination quench_reagent_aq H2O / NaHCO3 quench_reagent_resin Polymer-NH2

Caption: Chemical transformations of the sulfonyl chloride during quenching procedures.

References

troubleshooting low yield in the synthesis of pyrazole sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole sulfonamides. Our goal is to help you overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield for the pyrazole sulfonamide synthesis is low. What are the common areas I should investigate?

A1: Low yields in pyrazole sulfonamide synthesis can arise from issues at various stages of the multi-step process. A systematic approach to troubleshooting is recommended. Key areas to focus on include the purity of starting materials, optimization of reaction conditions for each step, and proper purification techniques.[1] It is crucial to monitor the progress of each reaction stage using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify where the yield is being lost.[2][3]

Q2: I am experiencing a low yield in the initial pyrazole ring formation. What are the likely causes and solutions?

A2: The formation of the pyrazole ring is a critical first step. Low yields here can be attributed to several factors:

  • Purity of Reactants: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to unwanted side reactions.[1] Hydrazine derivatives, in particular, can degrade over time and it is often best to use a freshly opened or purified reagent.[1]

  • Reaction Conditions: The choice of solvent and catalyst is crucial. For instance, the condensation of a 1,3-dicarbonyl compound with a hydrazine can be efficiently catalyzed by succinimide-N-sulfonic acid in water, often leading to excellent yields in a short reaction time.[4]

  • Stoichiometry: Carefully check the molar ratios of your reactants. A slight excess of the hydrazine (around 1.05-1.2 equivalents) can sometimes help drive the reaction to completion.[1][2]

Q3: The sulfonylation of my pyrazole intermediate is inefficient. How can I improve the yield of the pyrazole sulfonyl chloride?

A3: The sulfonylation step, where the pyrazole is converted to a pyrazole sulfonyl chloride, is often a challenging step. Here are some optimization strategies:

  • Choice of Sulfonylating Agent and Solvent: A combination of chlorosulfonic acid and thionyl chloride in chloroform has been shown to produce high yields (around 90%).[2][3] Using dichloromethane (DCM) as a solvent may lead to longer reaction times and lower yields compared to chloroform.[2][3]

  • Temperature Control: This reaction can be exothermic. Maintaining the appropriate temperature is critical to prevent degradation of the product.

Q4: I am struggling with the final step, the coupling of the pyrazole sulfonyl chloride with my amine. What conditions are optimal for this sulfonamide bond formation?

A4: The final coupling step is crucial for the formation of the desired pyrazole sulfonamide. Low yields are often related to the choice of base and solvent.

  • Base Selection: Diisopropylethylamine (DIPEA) is often a more effective base than triethylamine (TEA) for this reaction, leading to better yields.[3] The use of 1.5 equivalents of DIPEA is a good starting point.[2][3]

  • Solvent Choice: Dichloromethane (DCM) is a commonly used and effective solvent for this coupling reaction.[2][3]

  • Reaction Time and Temperature: The reaction is typically stirred for an extended period (e.g., 16 hours) at room temperature (25-30 °C) to ensure completion.[2][3]

Q5: I am observing multiple spots on my TLC plate after the reaction, making purification difficult. What could be the cause?

A5: The presence of multiple spots on a TLC plate indicates the formation of side products or the presence of unreacted starting materials.

  • Side Reactions: Incomplete reactions or side reactions are a common cause. For example, in the methylation of 3,5-dimethyl-1H-pyrazole, using sodium hydride (NaH) in dimethylformamide (DMF) can lead to the formation of a series of side products, whereas potassium tert-butoxide in tetrahydrofuran (THF) results in a cleaner reaction with a good yield.[2][3]

  • Purification: If side products are unavoidable, purification by column chromatography is a standard and effective method to isolate the desired pyrazole sulfonamide.[2][3]

Data on Optimized Reaction Conditions

To assist in your experimental design, the following tables summarize quantitative data on the impact of different reagents and conditions on the yield of key steps in pyrazole sulfonamide synthesis.

Table 1: Optimization of Methylation of 3,5-Dimethyl-1H-pyrazole [3]

EntryBaseSolventTime (h)Yield (%)
1K₂CO₃THF2425
2Na₂CO₃THF2420
3NaOHTHF2435
4NaHTHF1245
5NaHDMF1255
6KOtBuTHF1678

Reaction conditions: 3,5-dimethyl-1H-pyrazole (1.0 equiv), methyl iodide (1.3 equiv), base (1.8 equiv), solvent (10 vol).

Table 2: Optimization of Sulfonylation of Pyrazole Derivatives [3]

EntrySulfonylating AgentSolventTime (h)Temperature (°C)Yield (%)
1Chlorosulfonic acidChloroform2425-3045
2Chlorosulfonic acid, Thionyl chlorideDCM245078
3Chlorosulfonic acid, Thionyl chlorideChloroform126090

Reaction conditions: Pyrazole compound (1.0 equiv), chlorosulfonic acid (5.5 equiv), thionyl chloride (1.32 equiv), solvent (10 vol).

Table 3: Optimization of Sulfonamide Formation [3]

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TEADCM0-101635
2TEADCMRT1646
3DIPEADCM0-102830
4DIPEADCMRT1655
5DIPEATHFRT2447

Reaction conditions: Pyrazole sulfonyl chloride (1.0 equiv), amine (1.05 equiv), base (1.5 equiv), solvent (10 vol).

Experimental Protocols

Below are detailed methodologies for the key steps in the synthesis of pyrazole sulfonamides, based on established procedures.[2][3]

1. Synthesis of 3,5-Dimethyl-1H-pyrazole

This reaction is exothermic and should be performed with appropriate cooling.

  • Combine pentane-2,4-dione with 85% hydrazine hydrate in methanol at a temperature of 25–35 °C.[2]

  • The reaction is typically quantitative.

2. Synthesis of 1,3,5-Trimethyl-1H-pyrazole

  • Dissolve 3,5-dimethyl-1H-pyrazole (1.0 equiv) in tetrahydrofuran (THF) and cool to 0 °C under a nitrogen atmosphere.

  • Add potassium tert-butoxide (1.8 equiv) in small portions.

  • After the addition is complete, allow the mixture to stir at 25–30 °C for approximately 40 minutes.

  • Add a solution of methyl iodide (1.3 equiv) in THF to the reaction mixture over 30 minutes.

  • Stir the reaction at 25–30 °C for 16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with cold water and extract with ethyl acetate.

  • Combine the organic layers, wash with water, dry over sodium sulfate, and concentrate under vacuum to obtain the product.[2]

3. Synthesis of Pyrazole-4-sulfonyl chloride

  • Dissolve the pyrazole starting material (1.0 equiv) in chloroform.

  • Add chlorosulfonic acid (5.5 equiv) to the solution.

  • Subsequently, add thionyl chloride (1.32 equiv).

  • Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring by TLC.

  • After completion, carefully quench the reaction with cold water.

  • Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to yield the crude sulfonyl chloride.[2]

4. Synthesis of Pyrazole Sulfonamide

  • Dissolve the desired amine (1.05 equiv) in dichloromethane (DCM).

  • Add diisopropylethylamine (DIPEA) (1.5 equiv) to the solution at 25–30 °C.

  • Add a solution of the pyrazole-4-sulfonyl chloride (1.0 equiv) in DCM to the amine mixture.

  • Stir the reaction at 25–30 °C for 16 hours, monitoring by TLC.

  • Upon completion, add cold water to the reaction mixture and stir for 10 minutes.

  • Separate the organic layer, dry it over sodium sulfate, and concentrate under vacuum to obtain the crude product.

  • Purify the crude product by column chromatography to obtain the pure pyrazole sulfonamide.[2][3]

Visualizations

The following diagrams illustrate the general experimental workflow and a troubleshooting guide for the synthesis of pyrazole sulfonamides.

G cluster_0 Synthesis Workflow start Start: Pyrazole Formation step1 React 1,3-dicarbonyl with hydrazine start->step1 step2 Sulfonylation of Pyrazole step1->step2 step3 React pyrazole with chlorosulfonic acid/ thionyl chloride step2->step3 step4 Sulfonamide Formation step3->step4 step5 Couple pyrazole sulfonyl chloride with amine step4->step5 step6 Purification step5->step6 end Final Product: Pyrazole Sulfonamide step6->end

Caption: General experimental workflow for pyrazole sulfonamide synthesis.

G cluster_1 Troubleshooting Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity Impure? optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp) start->optimize_conditions Pure solution Yield Improved check_purity->solution Purify & Retry check_stoichiometry Verify Stoichiometry optimize_conditions->check_stoichiometry No Improvement optimize_conditions->solution Successful purification_issue Investigate Purification Step (e.g., column chromatography) check_stoichiometry->purification_issue Correct check_stoichiometry->solution Adjust & Retry purification_issue->solution Optimize Purification

Caption: Troubleshooting workflow for low pyrazole sulfonamide yield.

References

Technical Support Center: 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling, using, and troubleshooting issues related to the hydrolysis of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern?

This compound is a reactive intermediate commonly used in the synthesis of sulfonamides, which are important scaffolds in medicinal chemistry. Hydrolysis is a significant concern because the sulfonyl chloride group (-SO₂Cl) readily reacts with water to form the corresponding and often unreactive 1,3-dimethyl-1H-pyrazole-4-sulfonic acid. This side reaction consumes the starting material, reduces the yield of the desired product, and complicates the purification process.

Q2: How stable is this compound compared to other sulfonyl chlorides?

Q3: What are the primary factors that accelerate the hydrolysis of this compound?

The primary factors that accelerate hydrolysis are:

  • Presence of Water: Even trace amounts of moisture in solvents, reagents, or on glassware can lead to significant hydrolysis.

  • Elevated Temperatures: Higher temperatures increase the rate of the hydrolysis reaction.

  • Basic Conditions: The hydrolysis of sulfonyl chlorides is generally faster under basic (high pH) conditions.

  • Protic Solvents: Solvents with hydroxyl groups (e.g., water, alcohols) can react with the sulfonyl chloride.

Q4: How can I detect the presence of the sulfonic acid impurity in my sample of this compound?

The presence of 1,3-dimethyl-1H-pyrazole-4-sulfonic acid can be detected using several analytical techniques:

  • Thin-Layer Chromatography (TLC): The sulfonic acid is significantly more polar than the sulfonyl chloride and will have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the sulfonyl chloride and its sulfonic acid byproduct.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify characteristic peaks of both the sulfonyl chloride and the sulfonic acid. The sulfonic acid proton is typically observable, and the aromatic protons will have slightly different chemical shifts compared to the sulfonyl chloride.

  • Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization: The sulfonyl chloride can be derivatized to a more stable sulfonamide, which can then be analyzed by GC-MS to assess the purity of the starting material.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound.

Issue Potential Cause Recommended Solution
Low yield in sulfonamide synthesis Hydrolysis of this compound before or during the reaction.Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add the sulfonyl chloride to the reaction mixture at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.
Presence of a highly polar impurity in the crude product (low Rf on TLC) Formation of 1,3-dimethyl-1H-pyrazole-4-sulfonic acid due to hydrolysis.During workup, wash the organic layer with cold, dilute aqueous HCl to remove the more water-soluble sulfonic acid. Alternatively, a careful wash with cold, saturated sodium bicarbonate solution can also remove the acidic impurity. Recrystallization of the solid product can also effectively remove the more polar sulfonic acid.
Reaction fails to go to completion Deactivated starting amine or insufficient reaction time/temperature.Use a slightly larger excess of the amine and/or a suitable non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl generated. Monitor the reaction by TLC to determine the optimal reaction time. If necessary, a slight increase in temperature can be considered, but this may also increase the rate of hydrolysis.
Formation of multiple products Side reactions of the sulfonyl chloride with other functional groups in the substrate or solvent.Use a less reactive solvent (e.g., dichloromethane, acetonitrile) instead of protic solvents. Protect sensitive functional groups on the substrate before reacting with the sulfonyl chloride.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

To minimize hydrolysis, adhere to the following procedures:

  • Storage: Store this compound in a tightly sealed container in a cool, dry place, preferably in a desiccator with a drying agent. For long-term storage, consider storing under an inert atmosphere (e.g., in a glovebox or a sealed ampoule).

  • Handling: Handle the compound in a fume hood with low ambient humidity. If possible, use a glovebox or a Schlenk line for transfers.

  • Glassware: Ensure all glassware is thoroughly dried in an oven at >100 °C for several hours and cooled under a stream of dry nitrogen or in a desiccator before use.

  • Solvents and Reagents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure all other reagents are also anhydrous.

Protocol 2: Synthesis of a Sulfonamide using this compound

This protocol provides a general method for the synthesis of a sulfonamide, with specific steps to minimize hydrolysis of the sulfonyl chloride.

  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: In a separate, dry flask, dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent. Slowly add this solution dropwise to the stirred amine solution at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer.

  • Purification: Wash the organic layer with cold, dilute aqueous HCl, followed by saturated aqueous sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Visualizations

Hydrolysis_Mechanism Figure 1: Hydrolysis of this compound cluster_reactants Reactants cluster_products Products sulfonyl_chloride This compound sulfonic_acid 1,3-Dimethyl-1H-pyrazole-4-sulfonic acid sulfonyl_chloride->sulfonic_acid Nucleophilic Attack by H₂O hcl HCl sulfonyl_chloride->hcl Elimination water Water (H₂O) water->sulfonic_acid

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Figure 2: Troubleshooting Low Yield in Sulfonamide Synthesis start Low Yield Observed check_hydrolysis Check for Sulfonic Acid Impurity (TLC/HPLC) start->check_hydrolysis hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present Yes no_hydrolysis Minimal Hydrolysis check_hydrolysis->no_hydrolysis No improve_conditions Implement Anhydrous Conditions: - Dry Glassware - Anhydrous Solvents - Inert Atmosphere - Low Temperature hydrolysis_present->improve_conditions purify Modify Workup: - Cold Aqueous HCl Wash - Recrystallization hydrolysis_present->purify check_other Investigate Other Factors: - Reagent Purity - Reaction Time/Temp - Stoichiometry no_hydrolysis->check_other end_hydrolysis Re-run Experiment improve_conditions->end_hydrolysis purify->end_hydrolysis end_other Optimize Reaction check_other->end_other

Caption: A logical workflow for troubleshooting low yields in sulfonamide synthesis.

References

Technical Support Center: Characterization and Troubleshooting of Byproducts in Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, characterizing, and mitigating common byproducts encountered in sulfonylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in sulfonylation reactions?

A1: The most common byproducts depend on the substrate (e.g., amine, alcohol, or aromatic compound). Key byproducts include:

  • Di-sulfonylation products: Particularly when using primary amines, where the initially formed sulfonamide is further sulfonated.[1]

  • Sulfonic anhydrides: Formed from the reaction of a sulfonyl chloride with a sulfonic acid, which can be present due to hydrolysis of the starting material.

  • Hydrolysis products: Sulfonyl chlorides can react with trace amounts of water to form the corresponding sulfonic acids, which are generally unreactive under sulfonylation conditions and reduce the yield.

  • Isomeric products: In aromatic sulfonation, a mixture of ortho, para, and meta isomers can be formed.[2]

  • Alkyl chlorides: When sulfonylating alcohols, the intermediate sulfonate ester can sometimes be converted to the corresponding alkyl chloride.

Q2: How can I monitor the progress of my sulfonylation reaction and detect byproducts?

A2: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of sulfonylation reactions. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product and any byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can provide more quantitative information on the reaction progress and the presence of impurities.

Q3: What is the role of the base in sulfonylation reactions, and how does it influence byproduct formation?

A3: The base in a sulfonylation reaction serves to neutralize the HCl generated. However, the choice and amount of base are critical. A strong, non-hindered base like triethylamine can deprotonate the mono-sulfonated product of a primary amine, leading to the formation of the di-sulfonated byproduct. Using a weaker or sterically hindered base, such as pyridine or 2,6-lutidine, can help to minimize this side reaction.

Troubleshooting Guides

Issue 1: Formation of Di-sulfonated Byproduct in the Sulfonylation of Primary Amines

Symptoms:

  • Complex crude NMR spectrum with unexpected peaks.

  • Multiple spots on TLC, even after the starting amine is consumed.

  • Lower than expected yield of the desired mono-sulfonated product.

Troubleshooting Workflow:

G start Di-sulfonylation Observed stoichiometry Adjust Stoichiometry: - Use slight excess of amine (1.1-1.2 eq.) - Add sulfonyl chloride dropwise start->stoichiometry base Modify Base: - Use a weaker/sterically hindered base (e.g., pyridine) - Use stoichiometric amount of base stoichiometry->base temperature Lower Temperature: - Run reaction at 0°C or below base->temperature analysis Analyze Product Mixture: - HPLC, NMR, MS temperature->analysis end Mono-sulfonylation Optimized analysis->end G sulfonyl_chloride Sulfonyl Chloride sulfonic_acid Sulfonic Acid sulfonyl_chloride->sulfonic_acid Hydrolysis sulfonic_anhydride Sulfonic Anhydride sulfonyl_chloride->sulfonic_anhydride Reacts with water Trace Water sulfonic_acid->sulfonic_anhydride Formation

References

Technical Support Center: Optimizing Sulfonamide Coupling with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the reaction time for the sulfonamide coupling of amines with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the sulfonamide coupling with this compound?

A1: The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of this compound. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct.[1]

Q2: What are the key factors that influence the reaction time of this coupling?

A2: The primary factors that affect the reaction rate are:

  • Nucleophilicity of the amine: More nucleophilic amines react faster.

  • Reaction temperature: Higher temperatures generally increase the reaction rate.

  • Choice of base: The strength and steric hindrance of the base can play a role.

  • Solvent polarity: The solvent can influence the stability of the transition state.[2]

  • Concentration of reactants: Higher concentrations can lead to faster reaction rates.

Q3: What are the common side reactions to be aware of?

A3: The most common side reactions include:

  • Hydrolysis of the sulfonyl chloride: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive with the amine.

  • Di-sulfonylation of primary amines: If a primary amine is used, it is possible for the resulting sulfonamide to react with a second molecule of the sulfonyl chloride, especially if an excess of the sulfonyl chloride is used or the reaction is left for too long.

Troubleshooting Guide: Slow or Incomplete Reactions

This guide will help you troubleshoot and optimize the reaction time for your sulfonamide coupling.

Issue 1: The reaction is very slow or has stalled.

Possible Causes and Solutions:

  • Low Amine Nucleophilicity:

    • Problem: Amines with electron-withdrawing groups or significant steric hindrance are less nucleophilic and will react more slowly.

    • Solution:

      • Increase Temperature: Gently heating the reaction can often overcome the activation energy barrier for less reactive amines. However, be cautious as excessive heat can promote side reactions.

      • Use a More Forcing Solvent: Switching to a higher-boiling point solvent may allow for higher reaction temperatures.

      • Catalysis: While not always necessary, certain catalysts can enhance the reactivity of less nucleophilic amines.

  • Sub-optimal Reaction Temperature:

    • Problem: The reaction may be too cold, leading to a slow reaction rate.

    • Solution: If the reaction is being run at 0°C or room temperature, consider increasing the temperature in increments (e.g., to 40°C, 60°C) while monitoring for the formation of byproducts by TLC or LC-MS.

  • Inappropriate Base:

    • Problem: The base may not be strong enough to effectively scavenge the HCl produced, leading to the protonation of the amine and a decrease in its nucleophilicity.

    • Solution: Consider using a stronger, non-nucleophilic base. See the data table below for a comparison of common bases.

  • Poor Reagent Quality:

    • Problem: The this compound may have partially hydrolyzed due to improper storage.

    • Solution: Use a fresh bottle of the sulfonyl chloride or purify it before use. Ensure all solvents and the amine are anhydrous.

Issue 2: The reaction is producing a significant amount of the hydrolyzed sulfonyl chloride (sulfonic acid).

Possible Causes and Solutions:

  • Presence of Water:

    • Problem: Water in the solvent, amine, or from atmospheric moisture is reacting with the sulfonyl chloride.

    • Solution:

      • Use Anhydrous Solvents: Ensure your solvent is freshly dried and handled under an inert atmosphere (e.g., nitrogen or argon).

      • Dry Reagents: Dry the amine and base over a suitable drying agent.

      • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude moisture.

    • Order of Addition: Adding the sulfonyl chloride slowly to a solution of the amine and base can favor the desired reaction over hydrolysis.

Data Presentation

The following tables provide a summary of how different reaction parameters can affect the reaction time and yield. The data is illustrative and based on general principles of sulfonamide coupling reactions.

Table 1: Effect of Base on Sulfonamide Coupling

BasepKa of Conjugate AcidTypical Reaction TimeComments
Pyridine5.2512-24 hoursCommon and effective, but can sometimes be slow.
Triethylamine (TEA)10.754-16 hoursA stronger base than pyridine, often leading to faster reactions.
Diisopropylethylamine (DIPEA)10.754-16 hoursA sterically hindered base that is useful for preventing side reactions with the sulfonyl chloride.[3]
Sodium Carbonate (Na₂CO₃)10.336-18 hoursAn inorganic base that can be used in aqueous or biphasic systems.

Table 2: Effect of Solvent on Sulfonamide Coupling

SolventPolarityTypical Reaction TimeComments
Dichloromethane (DCM)Medium4-16 hoursA common solvent that provides good solubility for many reactants.[3]
AcetonitrilePolar Aprotic4-12 hoursA more polar solvent that can sometimes accelerate the reaction.[2]
Tetrahydrofuran (THF)Medium6-24 hoursAnother common solvent, but can sometimes lead to longer reaction times.[3]
TolueneNon-polar12-48 hoursGenerally slower for this type of reaction unless higher temperatures are used.

Table 3: Effect of Temperature on Sulfonamide Coupling

Temperature (°C)Relative Reaction RatePotential Issues
0SlowVery slow with unreactive amines.
25 (Room Temp)ModerateGood starting point for many reactions.[3]
50FastIncreased rate of hydrolysis and other side reactions.
80Very FastHigher risk of byproduct formation and degradation.

Experimental Protocols

General Protocol for Sulfonamide Coupling with this compound:

This protocol is a starting point and may require optimization for your specific amine.

Materials:

  • Amine (1.0 equiv)

  • This compound (1.05 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)[3]

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the amine and anhydrous DCM.

  • Cool the mixture to 0°C using an ice bath.

  • Add DIPEA to the solution and stir for 5 minutes.

  • In a separate flask, dissolve this compound in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine and Base in Anhydrous Solvent C Slowly Add Sulfonyl Chloride Solution to Amine Solution at 0°C A->C B Dissolve Sulfonyl Chloride in Anhydrous Solvent B->C D Warm to Room Temperature and Stir C->D E Monitor Reaction by TLC/LC-MS D->E F Quench Reaction E->F G Extract and Wash F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Caption: A typical experimental workflow for sulfonamide coupling.

Troubleshooting Logic

troubleshooting_logic Start Reaction is Slow or Incomplete CheckAmine Is the amine sterically hindered or electron-deficient? Start->CheckAmine IncreaseTemp Increase reaction temperature. CheckAmine->IncreaseTemp Yes CheckBase Is the base appropriate? CheckAmine->CheckBase No StrongerBase Use a stronger, non-nucleophilic base (e.g., DIPEA). CheckBase->StrongerBase No CheckReagents Are reagents and solvents anhydrous? CheckBase->CheckReagents Yes UseAnhydrous Ensure all components are dry and run under inert atmosphere. CheckReagents->UseAnhydrous No CheckTemp Is the reaction temperature too low? CheckReagents->CheckTemp Yes CheckTemp->IncreaseTemp Yes

Caption: A logical guide for troubleshooting slow sulfonamide coupling reactions.

References

Validation & Comparative

A Comparative Guide to 1,3-Dimethyl-1H-pyrazole-4-sulfonyl Chloride and Other Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride with other commonly used sulfonylating agents. The information presented herein is intended to assist researchers in selecting the most appropriate reagent for their specific synthetic needs, with a focus on applications in organic synthesis and drug development.

Introduction to Sulfonylating Agents

Sulfonylation is a fundamental transformation in organic chemistry that introduces a sulfonyl group (-SO2-) into a molecule, most commonly through the formation of sulfonamides, sulfonate esters, and sulfones. The choice of sulfonylating agent is critical and can significantly impact reaction efficiency, selectivity, and functional group tolerance. This guide focuses on the properties and performance of this compound in comparison to established reagents such as p-toluenesulfonyl chloride (tosyl chloride), methanesulfonyl chloride (mesyl chloride), and other heteroaromatic sulfonyl chlorides.

Factors Influencing Reactivity of Sulfonylating Agents

The reactivity of sulfonyl chlorides is primarily dictated by the electrophilicity of the sulfur atom. This is influenced by the electronic properties of the substituent attached to the sulfonyl group.

Reactivity Reactivity of Sulfonylating Agent Electrophilicity Electrophilicity of Sulfur Atom Reactivity->Electrophilicity StericHindrance Steric Hindrance Reactivity->StericHindrance Decreases Reactivity LeavingGroup Leaving Group Ability (Cl-) Reactivity->LeavingGroup ElectronicEffects Electronic Effects of Substituent Electrophilicity->ElectronicEffects EWG Electron-Withdrawing Groups (EWGs) ElectronicEffects->EWG Increases Reactivity EDG Electron-Donating Groups (EDGs) ElectronicEffects->EDG Decreases Reactivity

Caption: Factors influencing the reactivity of sulfonylating agents.

Comparison of Sulfonylating Agents

The following table summarizes the key characteristics of this compound and other common sulfonylating agents. The reactivity is inferred based on the electronic nature of the aromatic or alkyl substituent.

Sulfonylating AgentStructureMolecular Weight ( g/mol )Key Features & Inferred ReactivityStability
This compound this compound194.64[1][2]The pyrazole ring is considered electron-rich, which would suggest a lower reactivity compared to arylsulfonyl chlorides with electron-withdrawing groups. However, the precise electronic effect is complex. It is a valuable reagent for introducing the pyrazole-4-sulfonamide motif, a common scaffold in medicinal chemistry.[3]Five-membered heteroaromatic sulfonyl chlorides are generally less stable than their six-membered counterparts.[4] They can be prone to hydrolysis by trace water.[4]
p-Toluenesulfonyl chloride (Tosyl chloride, TsCl) Tosyl chloride190.65The methyl group is weakly electron-donating, making it a moderately reactive and highly versatile sulfonylating agent. It is widely used for the protection of alcohols and amines.Generally stable under anhydrous conditions but will hydrolyze in the presence of water.
Methanesulfonyl chloride (Mesyl chloride, MsCl) Mesyl chloride114.55The small methyl group offers minimal steric hindrance, and it is a highly reactive sulfonylating agent. It is often used when a more reactive alternative to tosyl chloride is needed.Highly reactive and moisture-sensitive.
Benzenesulfonyl chloride Benzenesulfonyl chloride176.62The unsubstituted phenyl ring provides a baseline for the reactivity of arylsulfonyl chlorides. Its reactivity is intermediate between tosyl chloride and nitro-substituted analogs.Similar stability to tosyl chloride.
2-Naphthalenesulfonyl chloride 2-Naphthalenesulfonyl chloride226.68The larger aromatic system can influence reactivity and solubility. It is used to introduce the bulky naphthylsulfonyl group.Similar stability to other arylsulfonyl chlorides.
Dansyl chloride Dansyl chloride269.75The dimethylamino group is strongly electron-donating, which deactivates the sulfonyl chloride. However, its primary use is as a fluorescent labeling agent for primary and secondary amines.Stable solid.

Experimental Data and Protocols

Synthesis of this compound

A common route to this compound involves the chlorosulfonation of 1,3-dimethyl-1H-pyrazole.

Start 1,3-Dimethyl-1H-pyrazole Step1 Dissolve in Chloroform Start->Step1 Step2 Add to Chlorosulfonic Acid in Chloroform at 0 °C Step1->Step2 Step3 Heat to 60 °C for 10 h Step2->Step3 Step4 Add Thionyl Chloride at 60 °C Step3->Step4 Step5 Stir for 2 h at 60 °C Step4->Step5 Step6 Work-up and Purification Step5->Step6 End This compound Step6->End

Caption: Workflow for the synthesis of this compound.

Protocol: [5]

  • A solution of 1,3-dimethyl-1H-pyrazole (1.0 eq) in chloroform is slowly added to a stirred solution of chlorosulfonic acid (5.5 eq) in chloroform at 0 °C under a nitrogen atmosphere.

  • The reaction mixture is then heated to 60 °C and stirred for 10 hours.

  • Thionyl chloride (1.32 eq) is added to the reaction mixture at 60 °C over 20 minutes.

  • The reaction is stirred for an additional 2 hours at 60 °C.

  • After completion, the reaction is cooled and worked up by adding to a mixture of dichloromethane and ice-cold water.

  • The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be further purified. A yield of 90% has been reported for the analogous 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.[5]

Sulfonylation of Amines with this compound

This reagent is effective for the synthesis of pyrazole-4-sulfonamides, which are of interest in medicinal chemistry.

General Reaction Mechanism:

Reactants This compound + Amine (R-NH2) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Sulfonamide + HCl Intermediate->Products Loss of Cl-

Caption: General mechanism for the sulfonylation of an amine.

Protocol for Sulfonamide Synthesis: [6]

  • To a solution of the amine (1.05 eq) in a suitable solvent (e.g., dry THF or DCM), a base such as triethylamine (TEA) is added.

  • A solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in the same solvent is added to the mixture at room temperature.

  • The reaction is stirred overnight at room temperature.

  • The reaction mixture is then subjected to an appropriate work-up and purification (e.g., flash chromatography) to afford the desired sulfonamide. Yields ranging from 10% to 91% have been reported depending on the substrate.[6]

Performance Comparison and Applications

  • Reactivity: Based on the electron-donating nature of the pyrazole ring, this compound is expected to be less reactive than arylsulfonyl chlorides bearing strong electron-withdrawing groups (e.g., p-nitrobenzenesulfonyl chloride) and likely possesses reactivity comparable to or slightly less than tosyl chloride. This moderate reactivity can be advantageous in reactions with multifunctional molecules where selectivity is desired.

  • Stability: As with many heteroaromatic sulfonyl chlorides, this compound should be handled under anhydrous conditions to prevent hydrolysis. Studies on related five-membered heteroaromatic sulfonyl chlorides indicate that they are generally less stable than their six-membered counterparts.[4]

  • Applications in Drug Discovery: The pyrazole-4-sulfonamide core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The use of this compound provides a direct route to introduce this valuable pharmacophore.

Conclusion

This compound is a valuable sulfonylating agent, particularly for the synthesis of pyrazole-4-sulfonamides in the context of drug discovery and development. Its reactivity is likely comparable to that of tosyl chloride, offering a good balance between reactivity and selectivity. While direct quantitative comparisons with other sulfonylating agents are limited, the available synthetic protocols demonstrate its utility in preparing a range of sulfonamide derivatives. Researchers should consider the electronic nature of their substrates and the desired reactivity profile when selecting between this compound and other sulfonylating agents. Careful handling under anhydrous conditions is recommended due to its potential sensitivity to moisture.

References

A Comparative Guide: 1,3-Dimethyl-1H-pyrazole-4-sulfonyl Chloride vs. Benzenesulfonyl Chloride in Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of reagents is a cornerstone of modern drug discovery and organic synthesis. While benzenesulfonyl chloride has long been a workhorse for the introduction of the sulfonamide functional group, the emergence of heterocyclic sulfonyl chlorides, such as 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, offers distinct advantages in the pursuit of novel therapeutics with optimized properties. This guide provides an objective comparison of these two reagents, supported by available data and experimental insights.

Executive Summary

This compound presents several potential advantages over the traditional benzenesulfonyl chloride, primarily stemming from the physicochemical properties of the pyrazole ring. The pyrazole moiety can act as a bioisosteric replacement for the benzene ring, often leading to compounds with lower lipophilicity and potentially improved pharmacokinetic profiles.[1][2] While direct comparative kinetic data is limited, the synthesis of pyrazole sulfonamides proceeds efficiently under standard conditions. The resulting pyrazole sulfonamides are integral scaffolds in a wide array of biologically active compounds, demonstrating their value in medicinal chemistry.[3][4]

Physicochemical Properties: A Tale of Two Scaffolds

A fundamental comparison of the two sulfonyl chlorides reveals key differences that can influence their application and the properties of the resulting sulfonamides.

PropertyThis compoundBenzenesulfonyl chlorideReference(s)
Molecular Formula C₅H₇ClN₂O₂SC₆H₅ClO₂S[5]
Molecular Weight 194.64 g/mol 176.62 g/mol [5]
Appearance SolidColorless viscous oil[5]
Calculated LogP (XLogP3) 0.72.1[5]

The most notable difference lies in the calculated LogP value, a measure of lipophilicity. The lower LogP of the pyrazole-based reagent suggests that its incorporation can lead to more water-soluble and less lipophilic sulfonamides, a desirable trait for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[1][2]

Reactivity and Synthetic Considerations

Both sulfonyl chlorides readily react with primary and secondary amines to form the corresponding sulfonamides. The general reaction mechanism is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

Experimental Protocol: Synthesis of a Pyrazole Sulfonamide Derivative

The following protocol is adapted from the synthesis of 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide, a close analog of the sulfonamides derived from this compound.[3]

Materials:

  • 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv)

  • 2-Phenylethylamine (1.05 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM) (10 vol)

  • Water

Procedure:

  • To a solution of 2-phenylethylamine in dichloromethane, add diisopropylethylamine at 25–30 °C.

  • Add a solution of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane to the reaction mixture at 25–30 °C.

  • Stir the reaction mixture for 16 hours at 25–30 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add cold water to the reaction mixture and stir for 10 minutes.

  • Separate the organic layer, dry it over sodium sulfate, and concentrate under vacuum to obtain the crude product.

  • Purify the crude product by column chromatography to yield the pure pyrazole-4-sulfonamide.[3]

This protocol demonstrates a straightforward and efficient method for the synthesis of pyrazole sulfonamides under mild conditions.

Advantages of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and its incorporation via this compound can offer several benefits over the traditional benzene ring.

  • Bioisosterism and Physicochemical Properties: The pyrazole ring is a well-established bioisostere of the benzene ring.[1][2] Its lower lipophilicity can lead to improved solubility and a more favorable pharmacokinetic profile for the final drug candidate.[1]

  • Modulation of Biological Activity: The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, providing additional interaction points with biological targets, which can lead to enhanced potency and selectivity.[1]

  • Metabolic Stability: The pyrazole ring can influence the metabolic stability of a compound. In some cases, pyrazole derivatives have shown improved stability towards hydrolysis compared to other heterocyclic esters.[6]

  • Diverse Biological Activities: Pyrazole-sulfonamide hybrids have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them attractive candidates for drug discovery programs.[3][4][7]

Logical Workflow for Sulfonamide Synthesis

The following diagram illustrates the general workflow for the synthesis of sulfonamides using either sulfonyl chloride.

G reagent This compound OR Benzenesulfonyl chloride reaction Reaction Mixture reagent->reaction amine Primary or Secondary Amine amine->reaction base Base (e.g., DIPEA, Pyridine) base->reaction solvent Solvent (e.g., DCM) solvent->reaction workup Aqueous Workup reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Sulfonamide Product purification->product

General workflow for sulfonamide synthesis.

Illustrative Signaling Pathway: Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes. The inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain types of cancer. Pyrazole-based sulfonamides have been shown to be potent inhibitors of human carbonic anhydrases.[4]

G cluster_cell Cell CA Carbonic Anhydrase (CA) H2CO3 H₂CO₃ CA->H2CO3 H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 H2O_CO2 H₂O + CO₂ H2O_CO2->CA H_HCO3->CA pH Regulation Ion Transport inhibitor Pyrazole Sulfonamide (e.g., from this compound) inhibitor->CA Inhibition

References

Reactivity of Alkyl vs. Aryl Sulfonyl Chlorides in Sulfonamide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals, predominantly involves the reaction of a primary or secondary amine with a sulfonyl chloride. The choice between an alkyl and an aryl sulfonyl chloride as the electrophilic partner can significantly impact reaction kinetics, yields, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of these two classes of reagents, supported by established chemical principles and experimental observations.

Executive Summary

Aryl sulfonyl chlorides offer the advantage of tunable reactivity through the introduction of substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby increasing the reaction rate, while electron-donating groups have the opposite effect. Alkyl sulfonyl chlorides, on the other hand, are primarily influenced by steric factors.

Comparative Analysis of Reactivity

FeatureAlkyl Sulfonyl Chlorides (e.g., Methanesulfonyl Chloride)Aryl Sulfonyl Chlorides (e.g., Benzenesulfonyl Chloride)
Reaction Mechanism Predominantly SN2Predominantly SN2
Primary Reactivity Driver Steric HindranceElectronic Effects of Ring Substituents
Electrophilicity of Sulfur Generally lower than activated aryl sulfonyl chloridesCan be modulated; increased by electron-withdrawing groups (e.g., -NO₂, -CF₃) and decreased by electron-donating groups (e.g., -CH₃, -OCH₃)[1]
Steric Hindrance Increases with the size of the alkyl group (e.g., methyl < ethyl < isopropyl), leading to a decrease in reaction rate.Can be a factor with bulky ortho-substituents.
Leaving Group Ability (Cl⁻) GoodGood
Typical Reaction Conditions Often requires a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. Reactions are typically run in aprotic solvents like dichloromethane or THF.Similar to alkyl sulfonyl chlorides, requiring a base and an aprotic solvent.
Side Reactions Over-reduction of the sulfonyl chloride can occur under certain reductive amination conditions[2]For highly activated aryl sulfonyl chlorides, side reactions like Smiles rearrangement can be observed.

Factors Influencing Reactivity

The following diagram illustrates the key factors that govern the reactivity of sulfonyl chlorides in sulfonamide synthesis.

G Factors Influencing Sulfonyl Chloride Reactivity cluster_Substrate Sulfonyl Chloride Properties cluster_Aryl Aryl Sulfonyl Chlorides cluster_Alkyl Alkyl Sulfonyl Chlorides Reactivity Overall Reactivity Electronic Electronic Effects (Electrophilicity of Sulfur) Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric EWG Electron-Withdrawing Groups (e.g., -NO2, -CF3) => Increased Reactivity Electronic->EWG EDG Electron-Donating Groups (e.g., -CH3, -OCH3) => Decreased Reactivity Electronic->EDG AlkylSize Size of Alkyl Group (Methyl < Ethyl < Isopropyl) => Decreased Reactivity Steric->AlkylSize

Caption: Factors influencing sulfonyl chloride reactivity.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of sulfonamides using an aryl and an alkyl sulfonyl chloride. These protocols are intended for informational purposes and should be adapted based on the specific substrates and desired scale.

Protocol 1: Synthesis of N-Benzyl-4-toluenesulfonamide (from an Aryl Sulfonyl Chloride)

This protocol is a standard method for the synthesis of a sulfonamide from an aryl sulfonyl chloride and a primary amine.

Materials:

  • p-Toluenesulfonyl chloride (1.0 eq)

  • Benzylamine (1.0 - 1.2 eq)

  • Triethylamine (1.5 - 2.0 eq) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Protocol 2: Synthesis of N-Phenylmethanesulfonamide (from an Alkyl Sulfonyl Chloride)

This protocol outlines the synthesis of a sulfonamide using an alkyl sulfonyl chloride and a primary amine.

Materials:

  • Methanesulfonyl chloride (1.0 eq)

  • Aniline (1.0 - 1.2 eq)

  • Pyridine (as both base and solvent) or Triethylamine in DCM

  • Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq) in anhydrous pyridine at 0 °C.

  • Sulfonyl Chloride Addition: Slowly add methanesulfonyl chloride (1.0 eq) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product can be purified by recrystallization or silica gel chromatography.

General Reaction Workflow

The diagram below illustrates the generalized SN2 mechanism for sulfonamide synthesis from both alkyl and aryl sulfonyl chlorides.

G General Workflow for Sulfonamide Synthesis cluster_reactants Reactants cluster_products Products Amine Primary or Secondary Amine (R'R''NH) TS SN2 Transition State Amine->TS AlkylSC Alkyl Sulfonyl Chloride (R-SO2Cl) AlkylSC->TS Nucleophilic Attack ArylSC Aryl Sulfonyl Chloride (Ar-SO2Cl) ArylSC->TS Nucleophilic Attack Sulfonamide Sulfonamide (R-SO2-NR'R'' or Ar-SO2-NR'R'') TS->Sulfonamide Chloride Departure HCl HCl (neutralized by base) TS->HCl

Caption: General workflow of sulfonamide synthesis.

Conclusion

The choice between an alkyl and an aryl sulfonyl chloride in sulfonamide synthesis depends on the specific requirements of the target molecule and the overall synthetic route. Aryl sulfonyl chlorides provide the flexibility to fine-tune reactivity through electronic modifications of the aromatic ring, a feature absent in their alkyl counterparts. Conversely, the reactivity of alkyl sulfonyl chlorides is primarily dictated by steric factors. For rapid and high-yielding reactions, a sterically unhindered alkyl sulfonyl chloride or an electronically activated aryl sulfonyl chloride would be preferable. Researchers should consider these factors when designing synthetic strategies for novel sulfonamide-containing compounds.

References

spectral analysis of sulfonamides synthesized from 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectral analysis of sulfonamides synthesized from pyrazole-4-sulfonyl chlorides. Due to a lack of extensive literature on sulfonamides derived specifically from 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, this guide presents data from closely related and structurally similar analogs, primarily those synthesized from 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride. This comparative approach offers valuable insights into the characteristic spectral signatures of this class of compounds, aiding in their identification, characterization, and further development.

Executive Summary

Sulfonamides derived from pyrazole scaffolds are of significant interest in medicinal chemistry. Their structural elucidation relies heavily on modern spectroscopic techniques. This guide summarizes key spectral data (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) for a series of N-substituted pyrazole-4-sulfonamides. The data is presented in a comparative format to highlight the influence of substitution patterns on the spectral characteristics. Detailed experimental protocols for the synthesis and spectral analyses are also provided to ensure reproducibility and facilitate further research.

Comparative Spectral Data

The following tables summarize the key spectral data for a series of representative pyrazole-based sulfonamides. These compounds serve as valuable benchmarks for researchers working with sulfonamides synthesized from this compound.

Table 1: FT-IR Spectral Data (cm⁻¹) of Representative Pyrazole Sulfonamides

Compound ReferenceN-H StretchingC-H Stretching (Aromatic)C=O StretchingSO₂ Stretching (Asymmetric & Symmetric)
4a [1]3047-16291313, 1155
4c [1]3022-16491309, 1149
4e [1]3030-16351315, 1155
9a-p (general) [2]3350–33103064–3023--
MR-S1-1 [3]3291--1316, 1185
MR-S1-9 [3]3276---

Table 2: ¹H NMR Spectral Data (δ, ppm) of Representative Pyrazole Sulfonamides

Compound ReferencePyrazole-CH₃N-CH₃Aromatic-HNHOther Key Signals
4a [1]2.34, 2.383.087.16-7.696.94-
4c [1]2.133.047.19-8.429.29-
MR-S1-3 [3]2.35 (6H)-7.09-7.264.30 (t)2.81 (t, CH₂), 3.21 (q, CH₂)
MR-S1-4 [4]2.27, 2.353.717.1-7.274.28 (t)2.79 (t, CH₂), 3.18 (q, CH₂)
MR-S1-6 [4]2.30, 2.353.727.04-7.254.29 (t)2.77 (t, CH₂), 3.17 (q, CH₂)
MR-S1-8 [3]2.30, 2.373.737.02-7.254.35 (b)2.77 (t, CH₂), 3.19 (q, CH₂)

Table 3: ¹³C NMR Spectral Data (δ, ppm) of Representative Pyrazole Sulfonamides

Compound ReferencePyrazole-CPyrazole-CH₃N-CH₃Aromatic-COther Key Signals
4a [1]106.54, 153.70, 161.9911.36, 21.6535.63124.55-143.56-
MR-S1-3 [4]114.89, 144.51, 138.9411.70-126.17-128.5735.06 (CH₂), 43.48 (CH₂)
MR-S1-4 [4]-----
MR-S1-6 [4]115.37, 145.62, 141.1110.04, 12.7836128.07-13834.22 (CH₂), 43.16 (CH₂)
MR-S1-8 [3]115.34, 145.64, 141.1210.03, 12.7736126.09-141.634.43 (CH₂), 43 (CH₂)
MR-S1-9 [3]115, 147.2, 141.7610.45, 13-111.88-148.6234.69 (CH₂), 43.7 (CH₂), 55.37, 55.51 (OCH₃)

Table 4: Mass Spectrometry Data (m/z) of Representative Pyrazole Sulfonamides

Compound ReferenceIonization ModeCalculated [M+H]⁺Found [M+H]⁺
3a [5]LC-MS402.0402.0
3e [5]LC-MS370.0370.0
4a [1]EI--
4c [1]EI393.11393.89
4e [1]EI411.02411.83
MR-S1-3 [4]HRMS (ESI)279.36280.1
MR-S1-6 [4]HRMS (ESI)327.8328.1
MR-S1-9 [3]HRMS (ESI)353.44353.9

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral characterization of pyrazole-4-sulfonamides, based on methodologies reported in the literature.[3][6]

Synthesis of Pyrazole-4-Sulfonyl Chloride
  • Reaction Setup: To a stirred solution of chlorosulfonic acid in chloroform at 0 °C under a nitrogen atmosphere, the corresponding pyrazole (e.g., 1,3-dimethyl-1H-pyrazole) in chloroform is added slowly.

  • Reaction Progression: The reaction mixture is then heated to 60 °C and stirred for 10 hours.

  • Thionyl Chloride Addition: Thionyl chloride is added to the reaction mixture at 60 °C over 20 minutes, and stirring is continued for an additional 2 hours.

  • Work-up: The reaction progress is monitored by TLC. Upon completion, the mixture is worked up to isolate the crude pyrazole-4-sulfonyl chloride.

General Procedure for the Synthesis of N-Substituted Pyrazole-4-Sulfonamides
  • Amine Solution: The desired amine is dissolved in dichloromethane, followed by the addition of a non-nucleophilic base such as diisopropylethylamine at room temperature (25–30 °C).

  • Sulfonyl Chloride Addition: A solution of the pyrazole-4-sulfonyl chloride in dichloromethane is added to the amine mixture at room temperature.

  • Reaction: The reaction is stirred for 16 hours at room temperature, with progress monitored by TLC.

  • Quenching and Extraction: Upon completion, cold water is added, and the mixture is stirred for 10 minutes. The organic layer is separated, dried over sodium sulfate, and concentrated under vacuum.

  • Purification: The crude product is purified by column chromatography to yield the pure pyrazole-4-sulfonamide.[3][6]

Spectral Analysis Methodologies
  • FT-IR Spectroscopy: Spectra are typically recorded on an FT-IR spectrometer using KBr pellets.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as the internal standard.[3]

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using electrospray ionization (ESI) in positive ion mode.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral analysis of pyrazole-based sulfonamides.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis start Starting Materials (Pyrazole, Chlorosulfonic Acid, Amine) synthesis_step1 Synthesis of Pyrazole-4-sulfonyl Chloride start->synthesis_step1 Sulfonylation synthesis_step2 Synthesis of N-Substituted Pyrazole-4-sulfonamide synthesis_step1->synthesis_step2 Amidation purification Purification (Column Chromatography) synthesis_step2->purification ftir FT-IR Spectroscopy purification->ftir nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms characterization Structural Elucidation & Data Comparison ftir->characterization nmr->characterization ms->characterization

Caption: Experimental workflow for the synthesis and spectral characterization of pyrazole sulfonamides.

Concluding Remarks

The spectral data presented in this guide for analogous pyrazole sulfonamides provide a solid foundation for researchers engaged in the synthesis and characterization of novel sulfonamides derived from this compound. The characteristic shifts and patterns observed in FT-IR, NMR, and mass spectra are invaluable for confirming the successful synthesis and purity of these compounds. The provided experimental protocols offer a reliable starting point for their preparation and analysis. Further research focusing specifically on the 1,3-dimethyl substituted series will be beneficial to build upon this comparative framework.

References

Validating the Structure of Pyrazole Sulfonamides: A Comparative Guide to NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of newly synthesized compounds is a critical checkpoint. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for the structural validation of pyrazole sulfonamides, a class of compounds with significant therapeutic potential. Experimental data from the literature is presented in structured tables, alongside detailed experimental protocols and logical workflow diagrams to aid in the selection and application of these powerful analytical techniques.

The unambiguous determination of a molecule's three-dimensional structure is fundamental to understanding its chemical and biological properties. For pyrazole sulfonamides, which are prominent scaffolds in medicinal chemistry, techniques that can meticulously map their atomic connectivity and spatial arrangement are indispensable. NMR spectroscopy provides unparalleled detail about the chemical environment of individual atoms, while mass spectrometry offers precise molecular weight determination and fragmentation patterns that reveal key structural motifs.

Comparative Analysis of Spectroscopic Data

The complementary nature of NMR and MS provides a robust framework for structural elucidation. While NMR excels at defining the carbon-hydrogen framework and the connectivity between atoms, MS provides the overall molecular formula and information about key functional groups through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structure determination. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

¹H NMR Spectroscopy: Proton NMR is typically the first-pass analysis, offering information on the number of different types of protons, their electronic environment (chemical shift, δ), and their proximity to other protons (spin-spin coupling, J).

¹³C NMR Spectroscopy: Carbon-13 NMR provides a count of the number of non-equivalent carbon atoms in a molecule and information about their hybridization and electronic environment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Substituted Pyrazole Sulfonamides. [1]

Compound/Fragment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyrazole H (unsubstituted C4)5.78 - 6.61107.1 - 115.6
Pyrazole C3/C5 (substituted)-141.1 - 148.6
Pyrazole C4 (sulfonamide attached)-115.0 - 115.5
Sulfonamide NH4.28 - 12.05 (often broad)-
Aromatic CH (phenyl/substituted phenyl)6.51 - 8.70111.8 - 138.9
Alkyl CH₃ (on pyrazole)2.21 - 2.4510.0 - 13.0
Alkyl CH₂ (linker)2.74 - 3.1834.2 - 37.2
N-CH₃ (on pyrazole)3.69 - 3.7336.0 - 37.2

Note: Chemical shifts are dependent on the solvent and the specific substitution pattern of the molecule.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between protons and carbons, ultimately piecing together the molecular structure.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming its molecular formula. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Representative Pyrazole Sulfonamides. [1]

Compound StructureCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)
N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide284.1484284.4
1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide294.1327294.2
N-(4-Chlorophenethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide328.0938328.1
N-(3,4-Dimethoxyphenethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide354.1538353.9

Common fragmentation patterns for sulfonamides include cleavage of the S-N bond and the C-S bond, as well as the loss of SO₂.[4] These fragmentation pathways provide valuable clues to the structure of the molecule.

Alternative and Complementary Techniques

While NMR and MS are the primary tools for structure elucidation, other spectroscopic techniques provide complementary information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic FT-IR Absorption Frequencies for Pyrazole Sulfonamides. [1][4]

Functional GroupAbsorption Range (cm⁻¹)
N-H Stretch (sulfonamide)3144 - 3399
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 2960
C=N Stretch (pyrazole ring)1523 - 1575
C=C Stretch (aromatic/pyrazole)1409 - 1600
Asymmetric SO₂ Stretch1312 - 1369
Symmetric SO₂ Stretch1134 - 1186
S-N Stretch~900

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole sulfonamide derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

  • 2D NMR Acquisition (if necessary): For complex structures, acquire 2D NMR spectra such as COSY, HSQC, and HMBC to establish connectivities. These experiments require specific pulse sequences and parameter optimization.[3]

Mass Spectrometry (ESI-HRMS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[5] The solvent should be compatible with electrospray ionization (ESI).

  • Infusion and Ionization: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Use electrospray ionization in positive ion mode ([M+H]⁺) to generate gas-phase ions.

  • Mass Analysis: Acquire the full scan mass spectrum over a relevant m/z range using a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • MS/MS Analysis (optional): To obtain fragmentation data, perform a tandem MS experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

FT-IR Spectroscopy Protocol (Solid Sample)
  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Visualization of Workflows and Relationships

Graphical representations of the experimental workflow and the logical connections between different data types can greatly enhance the understanding of the structure validation process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structure Validation synthesis Pyrazole Sulfonamide Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms ftir FT-IR Spectroscopy purification->ftir data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ftir->data_analysis structure_elucidation Final Structure Confirmation data_analysis->structure_elucidation

Experimental workflow for pyrazole sulfonamide validation.

logical_relationships cluster_data Spectroscopic Data cluster_info Structural Information H_NMR ¹H NMR (Chemical Shifts, Coupling) H_Framework Proton Environment & Connectivity H_NMR->H_Framework C_NMR ¹³C NMR (Number of Carbons) C_Backbone Carbon Skeleton C_NMR->C_Backbone TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Connectivity H-C & C-C Connectivity TwoD_NMR->Connectivity HRMS HRMS (Elemental Composition) Mol_Formula Molecular Formula HRMS->Mol_Formula MSMS MS/MS (Fragmentation Pattern) Key_Fragments Key Structural Moieties MSMS->Key_Fragments FTIR FT-IR (Functional Groups) Func_Groups Presence of -SO₂NH-, etc. FTIR->Func_Groups Final_Structure Validated Structure H_Framework->Final_Structure C_Backbone->Final_Structure Connectivity->Final_Structure Mol_Formula->Final_Structure Key_Fragments->Final_Structure Func_Groups->Final_Structure

Interplay of spectroscopic data in structure elucidation.

References

Navigating the Analytical Landscape: A Comparative Guide to HRMS Analysis of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, high-resolution mass spectrometry (HRMS) stands as a cornerstone for the unambiguous identification and structural elucidation of novel compounds. This guide provides a focused comparison of HRMS data for 1,3-dimethyl-1H-pyrazole-4-sulfonamide derivatives, offering insights into their fragmentation patterns and analytical characterization. The information presented is synthesized from recent studies to facilitate a deeper understanding of the mass spectrometric behavior of this important class of molecules.

The core structure, 1,3-dimethyl-1H-pyrazole-4-sulfonamide, possesses a molecular formula of C5H9N3O2S and a monoisotopic mass of 175.04154771 Da.[1] Its derivatives are of significant interest in medicinal chemistry.[2] This guide will delve into the experimental protocols for their analysis and present key HRMS data to aid in compound verification.

Comparative HRMS Data of Pyrazole Sulfonamide Derivatives

The following table summarizes high-resolution mass spectrometry data for derivatives of pyrazole-4-sulfonamide, showcasing the high mass accuracy achievable with this technique. This data is crucial for confirming the elemental composition of newly synthesized compounds.

Compound NameMolecular FormulaCalculated Mass [M+H]⁺ (m/z)Found Mass [M+H]⁺ (m/z)
N-(2-(cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamideC13H21N3O2S283.39284.4
N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamideC14H23N3O2SNot SpecifiedSee HRMS spectra[3]
3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamideC15H20N5O2302.1617302.1604
Pyrazole-carboxamides bearing sulfonamide moiety (General)VariesNot SpecifiedCharacterized by HRMS[4]

Deciphering the Fragments: Mass Spectrometric Behavior

The fragmentation pattern of pyrazole sulfonamide derivatives under mass spectrometry is influenced by the core pyrazole ring and the sulfonamide group. General fragmentation pathways for pyrazoles often involve the expulsion of HCN and N2.[5] For sulfonamides, cleavage of the sulfonamide bond is a common fragmentation pathway, often resulting in characteristic ions.[6]

Under electrospray ionization (ESI) in positive mode, protonated molecules [M+H]⁺ are typically observed.[6] Subsequent fragmentation (MS/MS) can lead to the loss of the SO2 group and cleavage at the N-S bond of the sulfonamide. The stability of the pyrazole ring often results in its retention in major fragment ions.

Experimental Protocols

A generalized experimental protocol for the synthesis and HRMS analysis of these derivatives is outlined below, based on methodologies reported in the literature.[4][7]

Synthesis of Pyrazole-4-sulfonamide Derivatives

A common synthetic route involves the reaction of a pyrazole sulfonyl chloride with a primary or secondary amine.[7]

  • Sulfonylation of Pyrazole: The parent pyrazole (e.g., 1,3-dimethyl-1H-pyrazole) is reacted with chlorosulfonic acid, often in the presence of a solvent like chloroform, to yield the corresponding pyrazole-4-sulfonyl chloride.[7]

  • Sulfonamide Formation: The resulting pyrazole-4-sulfonyl chloride is then reacted with an appropriate amine derivative in the presence of a base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to afford the desired sulfonamide derivative.[7][8]

  • Purification: The crude product is typically purified by column chromatography.[7]

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS analysis is performed to confirm the elemental composition of the synthesized compounds.

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

  • Data Acquisition: Mass spectra are acquired in positive ion mode, scanning a relevant mass-to-charge (m/z) range. The high resolution and mass accuracy of the instrument allow for the determination of the elemental formula of the protonated molecule [M+H]⁺.

  • Data Analysis: The experimentally determined monoisotopic mass is compared with the theoretically calculated mass for the proposed chemical formula. A low mass error (typically < 5 ppm) provides strong evidence for the correct identification of the compound.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and HRMS analysis of 1,3-dimethyl-1H-pyrazole-4-sulfonamide derivatives.

HRMS_Workflow cluster_synthesis Synthesis cluster_analysis HRMS Analysis cluster_output Output start 1,3-Dimethyl-1H-pyrazole sulfonyl_chloride Pyrazole-4-sulfonyl Chloride start->sulfonyl_chloride Chlorosulfonic Acid sulfonamide Crude Sulfonamide Derivative sulfonyl_chloride->sulfonamide Base (e.g., TEA) amine Amine Derivative amine->sulfonamide Base (e.g., TEA) purified Purified Sulfonamide sulfonamide->purified Column Chromatography sample_prep Sample Preparation purified->sample_prep hrms ESI-HRMS sample_prep->hrms data_acq Data Acquisition hrms->data_acq data_analysis Data Analysis data_acq->data_analysis confirmation Elemental Composition Confirmation data_analysis->confirmation fragmentation Fragmentation Pattern data_analysis->fragmentation

Caption: General workflow for the synthesis and HRMS analysis of pyrazole sulfonamide derivatives.

References

The Critical Role of Base Selection in the Synthesis of Pyrazole Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, optimizing the synthesis of pyrazole sulfonamides is a crucial step in discovering novel therapeutic agents. The choice of base is a pivotal factor influencing reaction efficiency, yield, and purity. This guide provides a comparative analysis of various bases used in pyrazole sulfonamide synthesis, supported by experimental data, to facilitate informed decisions in your synthetic strategies.

The pyrazole sulfonamide scaffold is a prominent structural motif in a multitude of pharmaceutically active compounds, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1] The synthesis of these compounds typically involves the formation of a sulfonamide bond between a pyrazole sulfonyl chloride and an amine, a reaction that is highly dependent on the base employed.

Comparative Efficacy of Bases in N-Alkylation and Sulfonamide Formation

A study by Mahesh et al. provides valuable quantitative data on the impact of different bases on the synthesis of pyrazole sulfonamides.[1] Their research optimized the conditions for both the N-alkylation of the pyrazole ring and the subsequent sulfonamide bond formation, highlighting the superior performance of specific bases in each step.

N-Alkylation of 3,5-Dimethyl-1H-pyrazole

The methylation of 3,5-dimethyl-1H-pyrazole is a key step to introduce diversity at the N1-position of the pyrazole ring. The selection of an appropriate base is critical to achieve a high yield. Experimental data demonstrates that strong, non-nucleophilic bases in an aprotic solvent like tetrahydrofuran (THF) provide the best results.

EntryBaseSolventTime (h)Yield (%)
1NaOHTHF2415
2Na2CO3THF2410
3K2CO3THF2425
4NaHTHF1265
5Potassium tert-butoxide THF 16 78
6NaHDMF1255

Data sourced from Mahesh et al.[1]

As the table indicates, potassium tert-butoxide in THF emerged as the most effective base for the methylation of 3,5-dimethyl-1H-pyrazole, affording a 78% yield.[1] Sodium hydride (NaH) also proved to be a viable option, particularly in THF, yielding 65%.[1] Weaker inorganic bases like sodium hydroxide (NaOH), sodium carbonate (Na2CO3), and potassium carbonate (K2CO3) resulted in significantly lower yields.[1]

Sulfonamide Bond Formation

The crucial step of forming the sulfonamide linkage was optimized by reacting pyrazole-4-sulfonyl chloride with 2-phenylethylamine in the presence of different bases. The data below compares the efficacy of an inorganic base (K2CO3) and two organic bases, triethylamine (TEA) and diisopropylethylamine (DIPEA), in various solvents.

EntryBaseSolventTime (h)Yield (%)
1K2CO3ACN1635
2K2CO3DCM1630
3TEAACN1640
4TEADCM1645
5DIPEAACN1650
6DIPEA DCM 16 55

Data sourced from Mahesh et al.[1]

The results clearly indicate that the sterically hindered organic base, diisopropylethylamine (DIPEA), in dichloromethane (DCM) provided the highest yield of 55% for the sulfonamide coupling reaction.[1] While triethylamine (TEA) also facilitated the reaction, it was less effective than DIPEA.[1] The inorganic base, potassium carbonate (K2CO3), was the least effective in this transformation.[1]

General Synthetic Pathway

The synthesis of pyrazole sulfonamides can be visualized as a multi-step process, often starting from the construction of the pyrazole ring, followed by sulfonation and subsequent reaction with an amine.

G cluster_0 Pyrazole Ring Formation cluster_1 Sulfonylation cluster_2 Sulfonamide Formation diketone 1,3-Diketone pyrazole Substituted Pyrazole diketone->pyrazole + Hydrazine hydrazine Hydrazine sulfonyl_chloride Pyrazole Sulfonyl Chloride pyrazole->sulfonyl_chloride + Chlorosulfonic Acid sulfonamide Pyrazole Sulfonamide sulfonyl_chloride->sulfonamide + Amine + Base amine Amine (R-NH2)

General reaction scheme for pyrazole sulfonamide synthesis.

Experimental Protocols

Detailed experimental procedures are essential for reproducibility. The following protocols are based on the optimized conditions reported by Mahesh et al.[1]

Synthesis of 1,3,5-Trimethyl-1H-pyrazole

To a solution of 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of THF at 0 °C, potassium tert-butoxide (63 g, 561.7 mmol) was added in portions under a nitrogen atmosphere. The reaction mixture was then stirred at 25–30 °C for 40 minutes. Methyl iodide (57.6 g, 405.7 mmol) in 90 mL of THF was added to the mixture over 30 minutes. The reaction was stirred for 16 hours at 25–30 °C. Upon completion, cold water and ethyl acetate were added. The organic layer was separated, washed with water, dried over sodium sulfate, and concentrated under vacuum to yield 1,3,5-trimethyl-1H-pyrazole.[1][2]

Synthesis of Pyrazole-4-sulfonyl Chloride

The respective pyrazole (25 g, 260 mmol) was added to 75 mL of chloroform. This mixture was slowly added to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform at 0 °C under a nitrogen atmosphere. The temperature was raised to 60 °C, and the mixture was stirred for 10 hours. Thionyl chloride (40.8 g, 343.2 mmol) was then added over 20 minutes, and the reaction was stirred for an additional 2 hours at 60 °C.[1]

General Procedure for the Synthesis of Pyrazole Sulfonamides

To a solution of the desired amine (2.7 mmol) in 5 volumes of dichloromethane, diisopropylethylamine (DIPEA) (99.6 mg, 3.85 mmol) was added at 25–30 °C. A solution of pyrazole-4-sulfonyl chloride (100 mg, 2.57 mmol) in 5 volumes of dichloromethane was then added to the mixture. The reaction was stirred for 16 hours at 25–30 °C. After completion, 10 volumes of cold water were added, and the mixture was stirred for 10 minutes. The organic layer was separated, dried over sodium sulfate, and concentrated to give the crude product, which was then purified by column chromatography.[1][2]

Conclusion

The choice of base is a critical parameter in the synthesis of pyrazole sulfonamides, significantly impacting reaction yields. For the N-alkylation of the pyrazole ring, a strong, non-nucleophilic base like potassium tert-butoxide is highly effective. In the subsequent formation of the sulfonamide bond, a sterically hindered organic base such as DIPEA provides superior results compared to less hindered amines or inorganic bases. By carefully selecting the appropriate base and optimizing reaction conditions, researchers can enhance the efficiency of their synthetic routes to this important class of compounds.

References

The Industrial Chemist's Dilemma: A Cost-Effectiveness Analysis of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl Chloride for Large-Scale Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical development, the synthesis of sulfonamides remains a cornerstone of creating novel molecular entities. The choice of the sulfonylating agent is a critical decision point in process chemistry, directly impacting reaction efficiency, purity, scalability, and, most importantly, the overall cost of goods (COGs). This guide provides a comparative analysis of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride against its more traditional, aromatic counterparts—benzenesulfonyl chloride and p-toluenesulfonyl chloride (tosyl chloride)—to evaluate its cost-effectiveness in large-scale synthesis.

Executive Summary: Performance vs. Price

While benzenesulfonyl chloride and tosyl chloride are commoditized, cost-effective reagents, this compound offers distinct advantages related to the properties of the resulting sulfonamide. The pyrazole moiety can impart unique pharmacological characteristics, and its N-methyl substitution can prevent unwanted side reactions. However, these benefits come at a significant premium in raw material cost. The decision to employ this specialized reagent at scale hinges on whether the downstream benefits—such as improved biological activity, simplified purification, or higher yields in subsequent steps—can offset its higher initial price.

Comparative Analysis of Sulfonylating Agents

The selection of a sulfonylating agent is a multifactorial decision. The following tables summarize key quantitative and qualitative parameters for this compound and its common alternatives.

Table 1: Physical Properties and Cost Comparison

ParameterThis compoundBenzenesulfonyl Chloridep-Toluenesulfonyl Chloride (Tosyl Chloride)
CAS Number 89501-93-9[1]98-09-998-59-9
Molecular Weight 194.64 g/mol [1]176.62 g/mol 190.65 g/mol
Physical Form SolidLiquid[2]Solid[3]
Melting Point Not specified13-15 °C65-69 °C
Relative Cost Very HighLowLow
Representative Pricing ~$58/g (small scale)[4]~$115/kg~$112/kg

Note: Pricing is based on catalog values for laboratory to medium-scale quantities and does not reflect industrial bulk pricing. However, the vast difference in price per unit mass is indicative of the cost disparity at any scale.

Table 2: Large-Scale Synthesis and Performance Data

ParameterThis compoundBenzenesulfonyl Chloridep-Toluenesulfonyl Chloride (Tosyl Chloride)
Starting Material 1,3-DimethylpyrazoleBenzene or Sodium BenzenesulfonateToluene
Key Reagents Chlorosulfonic Acid, Thionyl Chloride[5]Chlorosulfonic Acid or PCl₅[6]Chlorosulfonic Acid
Typical Scale 25 g (lab-scale)[5]Multi-kilogramMulti-kilogram
Reported Yield ~90% (for related pyrazole)[5]80-95%~95%
Reported Purity High (column chromatography)[5]>99% (distillation)>98% (crystallization)
Key Advantages Unique properties in final product; Potentially higher regioselectivity.Low cost; Readily available; Well-established processes.Low cost; Solid, easy to handle; Stable.
Key Disadvantages Very high raw material cost; Less established at industrial scale.Liquid, corrosive; Potential for side reactions on complex substrates.Can require recrystallization; Byproduct of saccharin production.[6]

Experimental Protocols for Large-Scale Synthesis

Detailed and robust protocols are essential for a cost-effective and safe manufacturing process. The following represent scalable methods for the synthesis of each sulfonyl chloride.

Protocol 1: Representative Synthesis of this compound (Multi-gram Scale)

This protocol is adapted from the synthesis of a structurally similar pyrazole sulfonyl chloride.[5]

  • Reaction Setup: A 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet is charged with chloroform (300 mL). The flask is cooled to 0 °C in an ice-salt bath.

  • Reagent Addition: Chlorosulfonic acid (650 g, 5.5 equiv) is added slowly to the stirred chloroform. 1,3-Dimethylpyrazole (100 g, 1.0 equiv) dissolved in chloroform (150 mL) is then added dropwise via the dropping funnel over 2 hours, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is slowly warmed to 60 °C and stirred for 10-12 hours under a nitrogen atmosphere.

  • Thionyl Chloride Addition: The mixture is heated to 60 °C, and thionyl chloride (160 g, 1.3 equiv) is added over 30 minutes. The reaction is stirred for an additional 2 hours at 60 °C.

  • Work-up: The reaction mixture is cooled to room temperature and carefully poured onto 2 kg of crushed ice with vigorous stirring. The organic layer is separated. The aqueous layer is extracted with chloroform (2 x 200 mL).

  • Purification: The combined organic layers are washed with cold water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Further purification via vacuum distillation or crystallization may be required depending on purity needs.

Protocol 2: Large-Scale Synthesis of Benzenesulfonyl Chloride

This protocol is based on established industrial methods.

  • Reaction Setup: A 20 L glass-lined reactor equipped with a mechanical stirrer, a cooling jacket, and a gas scrubber is charged with benzene (5 kg).

  • Chlorosulfonation: Chlorosulfonic acid (10 kg) is added portion-wise to the stirred benzene over 4-5 hours, maintaining the temperature between 25-30 °C using the cooling jacket. The off-gas (HCl) is directed to a scrubber.

  • Reaction Completion: The mixture is stirred for an additional 2 hours at room temperature after the addition is complete.

  • Work-up: The reaction mixture is allowed to settle, and the lower layer (sulfuric acid) is carefully separated. The upper organic layer is washed with cold water and then with a dilute sodium bicarbonate solution until neutral.

  • Purification: The crude product is transferred to a distillation setup and distilled under high vacuum to yield pure benzenesulfonyl chloride. A typical yield is 80-85%.

Protocol 3: Large-Scale Synthesis of p-Toluenesulfonyl Chloride (Tosyl Chloride)

This protocol is a standard industrial procedure.

  • Reaction Setup: A 20 L reactor is charged with high-purity toluene (5 kg) and cooled to 0-5 °C.

  • Chlorosulfonation: Chlorosulfonic acid (12.5 kg) is added slowly to the cold, stirred toluene over 5-6 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion: After addition, the mixture is stirred for another 1-2 hours at 5-10 °C.

  • Work-up: The reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and water (25 kg). The solid p-toluenesulfonyl chloride precipitates.

  • Purification: The solid product is collected by filtration and washed thoroughly with cold water until the washings are neutral. The crude product is then dried. For high-purity applications, recrystallization from a suitable solvent like hexane or a mixture of toluene and petroleum ether is performed.

Visualizing Workflows and Decision Logic

Diagrams can clarify complex chemical processes and decision-making criteria. The following are generated using the DOT language to illustrate key aspects of large-scale sulfonamide synthesis.

G cluster_synthesis General Sulfonyl Chloride Synthesis Workflow start Aromatic/Heterocyclic Starting Material reaction Chlorosulfonation (e.g., with ClSO3H) start->reaction quench Reaction Quench (e.g., Ice/Water) reaction->quench isolation Product Isolation (Separation/Filtration) quench->isolation purification Purification (Distillation/Crystallization) isolation->purification product Pure Sulfonyl Chloride purification->product G cluster_criteria Decision Criteria cluster_choices Reagent Choice decision Select Sulfonylating Agent cost Cost Sensitivity decision->cost Primary Driver? novelty Novelty/IP Position cost->novelty No (Low) tosyl Tosyl Chloride or Benzenesulfonyl Chloride cost->tosyl Yes (High) reactivity Substrate Compatibility novelty->reactivity No (Low) pyrazole 1,3-Dimethyl-1H-pyrazole- 4-sulfonyl chloride novelty->pyrazole Yes (High) handling Handling/Process Safety handling->tosyl reactivity->handling reactivity->pyrazole

References

A Comparative Guide to Alternative Reagents for the Synthesis of Pyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazole sulfonamides, a critical scaffold in medicinal chemistry, has traditionally relied on robust but often harsh reagents. This guide provides an objective comparison of conventional synthetic methods with emerging, milder, and more environmentally benign alternatives. We present supporting experimental data, detailed protocols, and visual representations of synthetic workflows and relevant biological pathways to aid researchers in selecting the most suitable approach for their drug discovery and development endeavors.

Executive Summary

The conventional synthesis of pyrazole sulfonamides typically involves the use of chlorosulfonic acid or thionyl chloride for the introduction of the sulfonyl group. While effective, these reagents are highly corrosive and can lead to undesired side reactions. This guide explores alternative methodologies, including the use of milder acidic catalysts, one-pot procedures with sulfonyl hydrazides, and green chemistry techniques such as microwave and ultrasound-assisted synthesis. These alternatives often offer advantages in terms of improved safety, reduced environmental impact, and in some cases, higher yields and shorter reaction times.

Comparison of Synthetic Methodologies

The following tables summarize quantitative data from various studies, offering a direct comparison of reaction conditions and yields for traditional and alternative methods for the synthesis of pyrazole sulfonamides and their precursors.

Table 1: Comparison of Catalysts for Pyrazole Synthesis from 1,3-Dicarbonyls and Hydrazines

CatalystSolventReaction TimeYield (%)Reference
Sulfuric AcidAcetic AcidSeveral hours<70%[1]
p-Toluenesulfonic Acid (p-TSA)Toluene2-4 hours85-98%[2]
Succinimide-N-sulfonic Acid (SuSA)Water15 minutesHigh[1]

Table 2: Comparison of Sulfonylation and Subsequent Amidation Methods

MethodReagentsKey AdvantagesYield (%)Reference
Traditional Two-Step 1. Chlorosulfonic acid, Thionyl chloride2. Amine, Base (e.g., DIPEA)Well-established, high yield for some substrates~90% (sulfonylation), ~55% (amidation)
One-Pot with Sulfonyl Hydrazide 1,3-Dicarbonyl, Sulfonyl hydrazide, Iodine, TBHP, NaHCO3One-pot, avoids harsh sulfonating agentsGood to excellent
Microwave-Assisted Chalcone, p-hydrazinobenzenesulfonamide HCl, EthanolRapid reaction times (minutes vs. hours)High[3]
Ultrasound-Assisted Chalcone, 4-hydrazinylbenzenesulfonamide HCl, Acetic acid, EthanolEnvironmentally benign, efficient, good yields72-85%[4]

Experimental Protocols

Traditional Synthesis of Pyrazole-4-sulfonyl chloride

This protocol describes the sulfonylation of a pyrazole ring using chlorosulfonic acid and thionyl chloride.

Materials:

  • 3,5-dimethyl-1H-pyrazole

  • Chloroform

  • Chlorosulfonic acid

  • Thionyl chloride

  • Nitrogen gas

  • Ice bath

Procedure:

  • Dissolve 3,5-dimethyl-1H-pyrazole in chloroform in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of chlorosulfonic acid in chloroform to the stirred pyrazole solution.

  • After the addition is complete, raise the temperature to 60 °C and continue stirring for 10 hours.

  • Add thionyl chloride dropwise to the reaction mixture at 60 °C over 20 minutes.

  • Continue stirring for an additional 2 hours at 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with cold water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude pyrazole-4-sulfonyl chloride.

Alternative One-Pot Synthesis of 4-Sulfonyl Pyrazoles

This method utilizes sulfonyl hydrazides as a milder alternative to traditional sulfonating agents in a one-pot reaction.

Materials:

  • N,N-dimethyl enaminone

  • Sulfonyl hydrazine

  • Molecular iodine

  • tert-Butyl hydroperoxide (TBHP)

  • Sodium bicarbonate (NaHCO3)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • To a solution of N,N-dimethyl enaminone in the chosen solvent, add sulfonyl hydrazine, molecular iodine, TBHP, and sodium bicarbonate.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, quench the reaction and work up by standard procedures including extraction and purification by column chromatography to yield the 4-sulfonyl pyrazole product.

Microwave-Assisted Synthesis of Pyrazoline Sulfonamides

This protocol outlines a rapid synthesis using microwave irradiation.[3]

Materials:

  • para-hydrazinobenzenesulfonamide hydrochloride

  • Substituted chalcone

  • Ethanol

  • Microwave reactor

Procedure:

  • Irradiate a solution of para-hydrazinobenzenesulfonamide hydrochloride in ethanol in a microwave reactor for 5 minutes at 200 °C (300W, 13 bar).[3]

  • Add a solution of the appropriate chalcone in ethanol to the reaction tube.[3]

  • Irradiate the mixture for an additional 7 minutes at 200 °C (300W, 7 bar).[3]

  • Monitor the reaction progress by TLC.[3]

  • After completion, concentrate the reaction mixture and cool to +4 °C for 1 hour to precipitate the product.[3]

  • Filter, wash with water, and dry the solid product. Recrystallize from ethanol-water if necessary.[3]

Signaling Pathways and Synthetic Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways where pyrazole sulfonamides are active, as well as a generalized synthetic workflow.

G cluster_synthesis Generalized Synthetic Workflow for Pyrazole Sulfonamides Start Starting Materials (e.g., 1,3-Dicarbonyls, Hydrazines) Pyrazole Pyrazole Ring Formation Start->Pyrazole Sulfonylation Sulfonylation (Traditional vs. Alternative) Pyrazole->Sulfonylation Sulfonyl_Chloride Pyrazole Sulfonyl Chloride Intermediate Sulfonylation->Sulfonyl_Chloride Amidation Amidation with Amine Sulfonyl_Chloride->Amidation End Pyrazole Sulfonamide Product Amidation->End

Caption: Generalized workflow for pyrazole sulfonamide synthesis.

G cluster_cox2 Celecoxib (Pyrazole Sulfonamide) Inhibition of COX-2 Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Celecoxib Celecoxib Celecoxib->COX2

Caption: Celecoxib's inhibition of the COX-2 enzyme.[5][6][7]

G cluster_pi3k Pyrazole Sulfonamide Inhibition of PI3K/Akt/mTOR Pathway in Cancer Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Pro Cell Proliferation & Survival mTOR->Cell_Pro Pyrazole_Inhibitor Pyrazole Sulfonamide Inhibitor Pyrazole_Inhibitor->PI3K Pyrazole_Inhibitor->Akt Pyrazole_Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrazole sulfonamides.[8][9][10][11][12]

G cluster_lrrk2 Pyrazole Sulfonamide Inhibition of LRRK2 Pathway in Parkinson's Disease LRRK2_mut Mutant LRRK2 (e.g., G2019S) Rab Rab GTPases (Substrate) LRRK2_mut->Rab Phospho_Rab Phosphorylated Rab GTPases Rab->Phospho_Rab Phosphorylation Neuronal_Damage Neuronal Damage Phospho_Rab->Neuronal_Damage Pyrazole_Inhibitor Pyrazole Sulfonamide Inhibitor Pyrazole_Inhibitor->LRRK2_mut

Caption: Inhibition of mutant LRRK2 by pyrazole sulfonamides.[13][14][15][16][17]

Conclusion

The synthesis of pyrazole sulfonamides is evolving towards safer and more sustainable practices. While traditional methods using chlorosulfonic acid remain prevalent due to their high efficiency in certain cases, the adoption of alternative reagents and techniques offers significant advantages. Milder catalysts like p-TSA and SuSA, one-pot reactions with sulfonyl hydrazides, and green chemistry approaches like microwave and ultrasound assistance provide viable and often superior alternatives. The choice of synthetic route will ultimately depend on the specific substrate, desired scale, and available resources. The information and protocols provided in this guide are intended to empower researchers to make informed decisions in the design and execution of their synthetic strategies for this important class of therapeutic agents.

References

A Comparative Guide to Assessing the Purity of Synthesized Pyrazole Sulfonamides by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a cornerstone in the synthesis of novel chemical entities, particularly for compounds with therapeutic potential such as pyrazole sulfonamides. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high sensitivity and robust quantitative capabilities.[1] This guide provides an objective comparison of two common reversed-phase HPLC (RP-HPLC) methods for assessing the purity of a synthesized pyrazole sulfonamide, supported by detailed experimental protocols and comparative data.

Introduction to Pyrazole Sulfonamide Purity Analysis

Pyrazole sulfonamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[2][3][4][5][6] Ensuring the purity of these synthesized compounds is critical for accurate structure-activity relationship (SAR) studies, toxicological assessments, and overall drug development. HPLC is widely employed to separate the main compound from any unreacted starting materials, by-products, or degradation products.[7][8] Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the most common approach for the analysis of pyrazole derivatives.[9]

This guide compares two RP-HPLC methods with different mobile phase modifiers: Trifluoroacetic acid (TFA) and formic acid. The choice of modifier can significantly impact peak shape, resolution, and selectivity.

Experimental Protocols

Detailed methodologies for the two comparative HPLC methods are provided below.

General Sample Preparation

A stock solution of the synthesized pyrazole sulfonamide was prepared by dissolving the compound in methanol to a concentration of 1 mg/mL.[9] This stock solution was then diluted with the initial mobile phase of each respective method to a working concentration of 100 µg/mL. All solutions were filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

Method 1: Reversed-Phase HPLC with Trifluoroacetic Acid (TFA)

This method employs trifluoroacetic acid as a mobile phase additive, which is a common ion-pairing agent that can improve peak shape for basic compounds.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9][10]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.[10][11]

  • Column Temperature: 25 °C.[11]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Method 2: Reversed-Phase HPLC with Formic Acid

This method utilizes formic acid, a volatile additive that is compatible with mass spectrometry (MS), making it a versatile choice for purity assessment and impurity identification.[12]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C8, 150 mm x 4.6 mm, 5 µm particle size.[7]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    15 90
    20 90
    21 40

    | 25 | 40 |

  • Flow Rate: 1.0 mL/min.[10][11]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Data Presentation: Comparative Purity Assessment

The following table summarizes the hypothetical data obtained from the analysis of a synthesized pyrazole sulfonamide sample using the two described HPLC methods. The data illustrates how different methods can yield varying results in terms of retention times and the resolution of impurities.

AnalyteMethod 1 (TFA) - Retention Time (min)Method 1 (TFA) - Peak Area (%)Method 2 (Formic Acid) - Retention Time (min)Method 2 (Formic Acid) - Peak Area (%)
Pyrazole Sulfonamide 15.298.512.898.7
Impurity A12.80.810.10.7
Impurity B16.50.513.50.4
Unidentified Impurity--11.50.2
Calculated Purity 98.5% 98.7%

Mandatory Visualization

The following diagram illustrates the general experimental workflow for assessing the purity of a synthesized pyrazole sulfonamide using HPLC.

HPLC_Workflow cluster_synthesis Synthesis & Work-up cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized Pyrazole Sulfonamide (Crude) dissolve Dissolve in Methanol (1 mg/mL Stock) start->dissolve dilute Dilute with Mobile Phase (100 µg/mL Working) dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject Sample into HPLC System filter->inject separate Chromatographic Separation (C18 or C8 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Figure 1. Experimental workflow for HPLC purity assessment.

Objective Comparison and Discussion

Both methods demonstrate suitability for the purity assessment of the synthesized pyrazole sulfonamide, with calculated purities of 98.5% (Method 1) and 98.7% (Method 2). The slight difference in purity can be attributed to variations in peak integration and the resolution of minor impurities.

Method 1 (TFA) , utilizing a standard C18 column and TFA, provided good separation of the main peak from two known impurities. The use of TFA often results in sharper peaks for nitrogen-containing heterocyclic compounds. However, TFA is not ideal for preparative HPLC or for samples intended for MS analysis due to its ion-pairing effects and potential for ion suppression.

Method 2 (Formic Acid) employed a C8 column and formic acid. This method offered a faster analysis time, with the main peak eluting at 12.8 minutes compared to 15.2 minutes in Method 1. Notably, this method resolved an additional minor impurity that was not observed with Method 1, suggesting it may offer better selectivity for certain by-products. The major advantage of this method is its compatibility with mass spectrometry, which would be crucial for the structural elucidation of any unknown impurities.

For routine purity checks where speed and high throughput are desired, and MS compatibility is not a primary concern, Method 1 provides a reliable assessment. However, for a more comprehensive purity profile and for analyses that may require subsequent impurity identification by MS, Method 2 is the superior choice. It is often beneficial to screen different columns and mobile phase additives during method development to select the optimal conditions for a specific pyrazole sulfonamide derivative.[13] The choice of method will ultimately depend on the specific goals of the analysis, whether it is for routine quality control or for in-depth characterization of a newly synthesized compound.

References

Unveiling the Potency of Pyrazole Sulfonamide Derivatives: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of various pyrazole sulfonamide derivatives. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways to facilitate informed decision-making in drug discovery and development.

The fusion of pyrazole and sulfonamide moieties has yielded a class of compounds with a broad spectrum of pharmacological properties. These derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents. This guide aims to provide an objective comparison of their performance, supported by experimental data from various studies.

Comparative Analysis of Biological Activities

The biological efficacy of different pyrazole sulfonamide derivatives is summarized below, with quantitative data presented to allow for a direct comparison of their potency across various therapeutic areas.

Anticancer Activity

The cytotoxic potential of several pyrazole sulfonamide derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented in the table below. Lower IC50 values indicate greater potency.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 3 MCF-7 (Breast)19.2Doxorubicin-
Compound 8 MCF-7 (Breast)14.2Doxorubicin-
Derivative 4 HepG-2 (Liver), Caco-2 (Colon)Significant selective activity--
Derivative 6 HepG-2 (Liver), Caco-2 (Colon)Significant selective activity--
Derivative 8 HepG-2 (Liver), Caco-2 (Colon)~5.9 µg/mL--
Derivative 9 -14.6 ± 0.8Cisplatin13.6 ± 0.9
Derivative 11b -28.3 ± 1.5Cisplatin13.6 ± 0.9
Compound 49 EGFR Tyrosine Kinase0.26--
Compound 49 HER-2 Tyrosine Kinase0.20--

Table 1: Anticancer activity of selected pyrazole sulfonamide derivatives against various cancer cell lines.[1][2]

Antimicrobial Activity

The antimicrobial efficacy of pyrazole sulfonamide derivatives is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values signify greater antimicrobial activity.

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound 9g Mycobacterium tuberculosis H37Rv10.2Rifampicin40
Compound 9m Mycobacterium tuberculosis H37Rv12.5Rifampicin40
Compound 9h Mycobacterium tuberculosis H37Rv25--
Compound 9i Mycobacterium tuberculosis H37Rv25--
Various Derivatives Gram-positive & Gram-negative bacteria4 - 256Amikacin, Sulperazone-

Table 2: Antimicrobial activity of selected pyrazole sulfonamide derivatives.[3][4]

Enzyme Inhibitory Activity

Pyrazole sulfonamide derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases (implicated in glaucoma and certain cancers) and α-glucosidase (a target for diabetes treatment). The inhibitory potency is typically expressed as the IC50 or the inhibition constant (Ki).

Compound IDTarget EnzymeIC50 / KiReference CompoundIC50 / Ki
Compound 4g hCAIIIC50 = 0.24 ± 0.08 µM--
Compound 50 (ARN19689) NAAAIC50 = 0.042 µM--
Compound 2d hCA IKi = 18.03 ± 2.86 nMAcetazolamide (AAZ)Ki = 382.13 ± 17.26 nM
Various Derivatives hCA IIKi = 24.84 ± 1.57 - 85.42 ± 6.60 nMAcetazolamide (AAZ)Ki = 87.48 ± 3.62 nM
Compound 5a α-glucosidaseIC50 = 1.13 ± 0.06 µMAcarboseIC50 = 35.1 ± 0.14 µM

Table 3: Enzyme inhibitory activity of selected pyrazole sulfonamide derivatives.[5][6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole sulfonamide derivatives and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the pyrazole sulfonamide derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is used to evaluate the anti-inflammatory properties of compounds.

  • Animal Groups: Divide rats or mice into groups: a control group, a reference drug group (e.g., indomethacin), and test groups receiving different doses of the pyrazole sulfonamide derivatives.

  • Compound Administration: Administer the compounds orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of carbonic anhydrase (CA).

  • Enzyme and Substrate Preparation: Prepare a solution of human carbonic anhydrase (hCA) and a p-nitrophenyl acetate (p-NPA) substrate solution.

  • Assay Setup: In a 96-well plate, add buffer, the pyrazole sulfonamide derivative at various concentrations, and the hCA solution. A control with no inhibitor is also prepared.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the p-NPA substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 400-405 nm at regular intervals to monitor the formation of p-nitrophenol.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.

Visualizing the Mechanisms

To better understand the biological context of the activities of pyrazole sulfonamide derivatives, the following diagrams illustrate a key signaling pathway they are known to modulate and a general workflow for their biological evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Elucidation synthesis Synthesis of Pyrazole Sulfonamide Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial antiinflammatory Anti-inflammatory Assays (e.g., Paw Edema) characterization->antiinflammatory enzyme Enzyme Inhibition Assays (e.g., CA, Glucosidase) characterization->enzyme data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis antiinflammatory->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar pathway Mechanism of Action (Signaling Pathways) sar->pathway

Experimental Workflow for Pyrazole Sulfonamide Derivatives.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer EGFR/HER2 Heterodimer EGFR->Dimer HER2 HER2 HER2->Dimer PI3K PI3K Dimer->PI3K RAS Ras Dimer->RAS AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyrazole Sulfonamide Derivative Inhibitor->Dimer Inhibition

EGFR/HER-2 Signaling Pathway Inhibition.

Tubulin_Polymerization cluster_process Microtubule Dynamics Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Inhibitor Pyrazole Sulfonamide Derivative Inhibitor->Polymerization Inhibition Inhibitor->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Inhibition of Tubulin Polymerization.

References

Structure-Activity Relationship of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide Derivatives as Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide scaffold has emerged as a promising framework in the design of novel therapeutic agents. This guide provides a comparative analysis of a series of N-substituted derivatives, focusing on their structure-activity relationship (SAR) as antiproliferative agents. The data presented herein is primarily based on a study by Mahesh et al. (2023), which investigated the in vitro activity of these compounds against the human myeloid leukemia cell line, U937.[1][2]

Comparative Analysis of Antiproliferative Activity

The antiproliferative efficacy of a series of nineteen 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives was evaluated. The half-maximal inhibitory concentrations (IC50) for the most active compounds from the 1,3,5-trimethyl series against the U937 cell line are summarized in the table below.

Compound IDR Group (Substitution on Phenethyl Moiety)IC50 (µM) against U937 Cells
MR-S1-4 Unsubstituted>100
MR-S1-6 4-Methyl89.2
MR-S1-8 4-Methoxy76.5
MR-S1-10 3,4-Dimethoxy63.7
MR-S1-12 3,4,5-Trimethoxy55.8
MR-S1-14 4-Chloro95.3
MR-S1-16 4-Fluoro>100
MR-S1-18 4-Trifluoromethyl>100

Data extracted from Mahesh et al. (2023).[1][2]

Structure-Activity Relationship (SAR) Summary

The analysis of the IC50 values reveals key structural features influencing the antiproliferative activity of the 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide core:

  • Effect of Methoxy Substitution: A clear trend is observed with the substitution pattern on the N-phenethyl group. The introduction of methoxy groups on the phenyl ring generally enhances antiproliferative activity. The potency increases with the number of methoxy substituents, with the 3,4,5-trimethoxy derivative (MR-S1-12 ) exhibiting the lowest IC50 value (55.8 µM) and thus the highest potency in this series.[1][2]

  • Effect of Halogen Substitution: The presence of a chloro group at the 4-position of the phenyl ring (MR-S1-14 ) resulted in moderate activity (IC50 = 95.3 µM). However, fluoro (MR-S1-16 ) and trifluoromethyl (MR-S1-18 ) substituents at the same position led to a significant loss of activity (IC50 > 100 µM).[1][2]

  • Unsubstituted Phenyl Ring: The unsubstituted N-phenethyl derivative (MR-S1-4 ) showed weak activity, highlighting the importance of substitutions on the phenyl ring for improved antiproliferative effects.[1][2]

Caption: Structure-Activity Relationship Summary.

Experimental Protocols

General Synthetic Workflow

The synthesis of the target 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide derivatives involved a three-step process as outlined below.[1][2]

Synthetic_Workflow General Synthetic Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Sulfonylation cluster_step3 Step 3: Sulfonamide Formation start 3,5-Dimethyl-1H-pyrazole intermediate1 1,3,5-Trimethyl-1H-pyrazole start->intermediate1 Methyl Iodide, K2CO3, Acetone intermediate2 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride intermediate1->intermediate2 Chlorosulfonic acid, Chloroform final_product Target N-phenethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamides intermediate2->final_product Substituted phenethylamine, DIPEA, DCM

Caption: Synthetic pathway for target compounds.

Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole. [1][2] To a solution of 3,5-dimethyl-1H-pyrazole in acetone, potassium carbonate and methyl iodide are added. The reaction mixture is stirred at room temperature. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 1,3,5-trimethyl-1H-pyrazole.

Step 2: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride. [1][2] 1,3,5-Trimethyl-1H-pyrazole is added portion-wise to chlorosulfonic acid at 0 °C. The reaction mixture is then heated and stirred. After cooling, the mixture is poured onto crushed ice. The precipitated solid is filtered, washed with cold water, and dried to give 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.

Step 3: General procedure for the synthesis of N-phenethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamides (e.g., MR-S1-4 to MR-S1-18). [1][2] To a solution of the appropriately substituted phenethylamine in dichloromethane, diisopropylethylamine (DIPEA) is added. A solution of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane is then added dropwise. The reaction mixture is stirred at room temperature. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

In Vitro Antiproliferative Activity Assay

CellTiter-Glo® Luminescent Cell Viability Assay. [1][2] The antiproliferative activity of the synthesized compounds was determined using the CellTiter-Glo® Luminescent Cell Viability Assay against the U937 human myeloid leukemia cell line.

  • Cell Seeding: U937 cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a dose-dependent manner) and incubated for 48 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Lysis and Luminescence Measurement: After the incubation period, the plates are equilibrated to room temperature. CellTiter-Glo® reagent is added to each well, and the contents are mixed to induce cell lysis. The plate is then incubated at room temperature to stabilize the luminescent signal.

  • Data Analysis: The luminescence is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves using appropriate software. Mitomycin C is used as a positive control.

This guide provides a focused comparison of the antiproliferative activity of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives, offering valuable insights for the rational design of more potent analogues for further investigation in cancer research.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of reactive chemical reagents like 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and management of this compound. Adherence to these procedural, step-by-step instructions is vital for mitigating risks and ensuring compliance with safety regulations.

Hazard Profile and Safety Summary

This compound is a hazardous chemical that requires careful handling. The primary hazards associated with this compound are its corrosive nature and its reactivity, particularly with water. It is crucial to consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling or disposing of this chemical.

Based on available data, the compound is classified with the following hazards:

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1]

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS Hazard CodeDescription
Skin Corrosion / IrritationH314Causes severe skin burns and eye damage.[1]
Acute Toxicity, OralH302Harmful if swallowed.[1]
Specific Target Organ Toxicity, Single ExposureH335May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Due to the corrosive nature of this compound, the use of appropriate personal protective equipment is mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye/Face Protection: Safety goggles and a face shield.

  • Skin and Body Protection: A chemical-resistant laboratory coat, long pants, and closed-toe shoes.

  • Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For solid spills, carefully sweep up the material, avoiding dust generation. For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.

  • Clean-up and Decontamination: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste. Decontaminate the spill area in accordance with your institution's established safety protocols.

  • Disposal of Spill Debris: The collected spill material must be treated and disposed of as hazardous waste.

Proper Disposal Procedure

The disposal of this compound must be conducted in strict accordance with federal, state, and local hazardous waste regulations. The following protocol outlines the recommended steps for the safe disposal of this compound.

Experimental Protocol for Neutralization of Small Residual Quantities

This protocol is intended for the neutralization of small quantities of this compound, for example, when rinsing glassware. Bulk quantities should not be treated in the lab and must be disposed of through a licensed hazardous waste management facility.

Materials:

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Dropping funnel

  • Ice bath

  • Sodium hydroxide (NaOH) solution (e.g., 2 M) or sodium bicarbonate (NaHCO₃) solution (saturated)

  • pH indicator paper

Procedure:

  • Preparation of Basic Solution: In a chemical fume hood, place a beaker or flask containing a stirred solution of either 2 M sodium hydroxide or saturated sodium bicarbonate in an ice bath to cool. The volume of the basic solution should be in significant excess relative to the amount of sulfonyl chloride to be neutralized.

  • Slow Addition: Carefully and slowly add the solution containing the residual this compound to the cold, stirred basic solution in a dropwise manner. Be aware that the reaction is exothermic and may produce gas.

  • Monitoring and Neutralization: After the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more base.

  • Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal through your institution's Environmental Health and Safety (EHS) office.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for disposal assess_quantity Assess Quantity start->assess_quantity bulk_disposal Bulk Quantity assess_quantity->bulk_disposal > Small amount residual_disposal Residual Quantity (e.g., glassware rinsing) assess_quantity->residual_disposal <= Small amount package_waste Package in a labeled, sealed, compatible container as Hazardous Waste bulk_disposal->package_waste neutralize Neutralize using approved laboratory protocol (slow addition to a stirred, cold basic solution) residual_disposal->neutralize contact_ehs Contact Environmental Health & Safety (EHS) for pickup package_waste->contact_ehs end End of Disposal Process contact_ehs->end check_ph Check pH (7-9) neutralize->check_ph check_ph->neutralize pH is acidic aqueous_waste Dispose of as Aqueous Hazardous Waste check_ph->aqueous_waste pH is neutral/basic aqueous_waste->contact_ehs

References

Personal protective equipment for handling 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these protocols is vital for ensuring a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 89501-93-9

  • Molecular Formula: C₅H₇ClN₂O₂S

Hazard Summary: this compound is a corrosive and hazardous chemical. It is known to cause severe skin burns and eye damage. Inhalation may lead to respiratory irritation, and ingestion can be harmful.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this substance.

Body Part Required PPE Standard
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US) approved eye protection.[1]
Skin/Hands Chemical-resistant, impervious gloves (e.g., nitrile rubber, butyl rubber). Fire/flame resistant and impervious lab coat or apron.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2]
Respiratory A full-face respirator is necessary if exposure limits are exceeded, if dust is generated, or if irritation or other symptoms are experienced.Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3]

Quantitative Safety Data

Parameter Value Notes
Occupational Exposure Limits (OELs) Not establishedNo specific Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV) has been set for this compound.[1][4][5] General precautions for corrosive and irritant dusts should be followed.
Glove Breakthrough Time Not specifically testedFor sulfonyl chlorides, butyl rubber and nitrile rubber are generally recommended.[6] However, breakthrough times can vary based on glove thickness, temperature, and concentration.[7][8] Always inspect gloves before use and dispose of them properly after handling.[2]

Operational Plan: Safe Handling Workflow

A strict operational workflow is essential to minimize exposure and maintain a safe working environment. The following diagram outlines the step-by-step procedure for handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work Area Preparation (Fume Hood, Spill Kit Ready) don_ppe Don Appropriate PPE prep_area->don_ppe Ensure safety measures are in place weigh Weighing (In Ventilated Enclosure) don_ppe->weigh Proceed once fully protected reaction Reaction Setup (Under Inert Atmosphere if required) weigh->reaction Transfer to reaction vessel addition Slow, Controlled Addition of Reagent reaction->addition Maintain control over the reaction monitoring Monitor Reaction Progress addition->monitoring Observe for any abnormalities quench Quench Reaction Mixture (e.g., with a suitable base) monitoring->quench Once reaction is complete waste_collection Collect Waste in Labeled Containers quench->waste_collection Segregate waste streams decontaminate Decontaminate Glassware and Surfaces waste_collection->decontaminate Clean all affected areas doff_ppe Doff PPE Correctly decontaminate->doff_ppe Final step to prevent contamination

References

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